molecular formula C8H18N2 B1601937 2-Tert-butylpiperazine CAS No. 292063-44-6

2-Tert-butylpiperazine

Cat. No.: B1601937
CAS No.: 292063-44-6
M. Wt: 142.24 g/mol
InChI Key: ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylpiperazine is a chiral piperazine derivative that serves as a valuable building block and synthetic intermediate in medicinal chemistry and pharmaceutical research. Piperazine scaffolds are frequently employed in drug discovery due to their favorable physicochemical properties and ability to contribute to biological activity. This compound is specifically designed for research applications and is strictly for laboratory use; it is not intended for diagnostic or therapeutic procedures. A closely related, protected derivative, (R)-1-BOC-2-(tert-butyl)piperazine, is used in chemical synthesis, demonstrating the utility of this chemical class . Piperazine-based compounds are key structural motifs in the development of active pharmaceutical ingredients (APIs), such as kinase inhibitors for the treatment of autoimmune diseases . For example, a recent 2024 publication described the use of a tert-butylpiperazine derivative in the synthesis of a new phosphatidylinositide 3-kinase inhibitor (CPL302415), which is under evaluation for the treatment of systemic lupus erythematosus . Researchers value 2-tert-butylpiperazine for its potential to impart steric and electronic influences on target molecules. As a For Research Use Only (RUO) product, this compound must not be used for personal, medicinal, household, or any other unauthorized applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579074
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292063-44-6
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Functionalization of 2-tert-Butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and derivatization of 2-tert-butylpiperazine , a privileged scaffold characterized by its significant steric bulk and lipophilicity.[1]

Note on Scope: This guide specifically addresses the C-alkyl derivative (2-tert-butylpiperazine, CAS: 55700-86-6), distinct from the piperazine-2-carboxamide fragment used in the HIV protease inhibitor Indinavir (Crixivan®), though the latter is referenced for context where relevant.[1]

Executive Summary & Retrosynthetic Analysis

The introduction of a tert-butyl group at the C2 position of the piperazine ring creates a unique steric environment.[1] This bulkiness restricts conformational flexibility and imposes high regioselectivity during subsequent functionalization, making it a valuable tool for modulating receptor binding affinity in GPCR ligands and kinase inhibitors.[1]

Retrosynthetic Logic

The synthesis is approached via two primary pathways depending on the stereochemical requirements:

  • Chiral Pool Approach (Enantioselective): Utilizes L-tert-leucine to generate the diketopiperazine (DKP) intermediate, followed by global reduction.[1] This is the preferred route for drug development to ensure enantiopurity.

  • Heteroaromatic Reduction (Racemic): Catalytic hydrogenation of 2-tert-butylpyrazine.[1] This is cost-effective for initial SAR (Structure-Activity Relationship) screening.[1]

Retrosynthesis cluster_0 Route A: Chiral Pool (Enantioselective) cluster_1 Route B: Aromatic Reduction (Racemic) Target 2-tert-Butylpiperazine (Target) DKP 3-tert-Butyl-2,5-piperazinedione (Diketopiperazine) DKP->Target Global Reduction (LiAlH4/BH3) tLeu (S)-tert-Leucine (Chiral Precursor) tLeu->DKP Cyclization w/ Glycine eq. Pyrazine 2-tert-Butylpyrazine Pyrazine->Target H2, Cat. (Pt/Pd)

Figure 1: Retrosynthetic disconnection showing the Chiral Pool (green) and Aromatic Reduction (red) pathways.[1]

Route A: Enantioselective Synthesis (The Chiral Pool)[1]

This protocol yields (S)-2-tert-butylpiperazine with >98% ee.[1] It relies on the high diastereoselectivity of the diketopiperazine formation and the retention of chirality during reduction.[1]

Phase 1: Formation of the Diketopiperazine (DKP)

Reaction: Coupling of L-tert-leucine methyl ester with chloroacetyl chloride, followed by ammonia-induced cyclization.[1]

  • Reagents: L-tert-Leucine methyl ester HCl, Chloroacetyl chloride, Et3N, Methanolic Ammonia.[1]

  • Mechanism: The steric bulk of the tert-butyl group actually favors cyclization (Thorpe-Ingold effect analog) by restricting rotation in the linear intermediate.[1]

Protocol:

  • Suspend L-tert-leucine methyl ester HCl (10 mmol) in DCM (50 mL) at 0°C. Add Et3N (22 mmol) followed by dropwise addition of chloroacetyl chloride (11 mmol).

  • Stir for 2 hours, then wash with 1N HCl and brine. Dry (Na2SO4) and concentrate to yield the chloroacetyl-amino ester.[1]

  • Dissolve the residue in saturated methanolic ammonia (7N, 30 mL) in a sealed pressure tube.

  • Heat to 60°C for 12 hours. The DKP (3-tert-butyl-2,5-piperazinedione) often precipitates upon cooling.[1]

  • Purification: Recrystallize from EtOH/EtOAc.

Phase 2: Global Reduction

Critical Step: The amide carbonyls are reduced to methylenes.[1] Due to the steric hindrance of the tert-butyl group, standard LiAlH4 conditions may require extended reflux times compared to simple piperazines.[1]

  • Safety Note: LiAlH4 is pyrophoric.[1] Perform under strict inert atmosphere (N2/Ar).

Protocol:

  • Charge a flame-dried flask with LiAlH4 (4.0 equiv) and anhydrous THF (0.5 M relative to DKP).

  • Add the solid DKP in portions at 0°C. (Caution: Hydrogen evolution).

  • Warm to room temperature, then reflux for 24–48 hours. Monitor by TLC (loss of amide carbonyl).[1]

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH4 in grams.
  • Filter the granular precipitate.[1] Extract the filtrate with DCM.[2]

  • Dry (Na2SO4) and concentrate.[1][2] The product is a low-melting solid or oil.[1]

Route B: Racemic Synthesis (High-Throughput)[1]

For applications where chirality is secondary (e.g., initial solubility screening), hydrogenation of the commercially available flavor compound 2-tert-butylpyrazine is efficient.[1]

Protocol:

  • Catalyst: 5% Pt/C or Rh/Al2O3 (avoid Pd/C if dechlorination is a concern in derivatives, though fine for the parent).[1]

  • Solvent: AcOH or MeOH with 1 equiv HCl (Protonation of pyrazine facilitates reduction).[1]

  • Conditions: 50 psi H2, 50°C, 12 hours.

  • Workup: Filter catalyst over Celite. Basify with NaOH to pH >12. Extract with DCM.[1][2][3]

    • Note: This yields a racemic mixture.[1][4] Resolution requires chiral HPLC or crystallization with L-tartaric acid.

Regioselective Derivatization

The tert-butyl group at C2 creates a massive steric wall, rendering the N1 nitrogen significantly less nucleophilic than N4.[1] This allows for highly selective functionalization without complex protection strategies.[1]

The Steric Rule[1]
  • N4 (Distal): Accessible, high nucleophilicity.[1] Reacts first with electrophiles.

  • N1 (Proximal): Sterically shielded.[1] Reacts only under forcing conditions or after N4 is blocked.[1]

Experimental Data: Regioselectivity
Reagent (1.0 equiv)ConditionsMajor ProductSelectivity (N4:N1)
Benzyl Bromide K2CO3, MeCN, RT4-Benzyl-2-t-butylpiperazine>95:5
Boc-Anhydride DCM, 0°C4-Boc-2-t-butylpiperazine>98:2
Acetyl Chloride Et3N, DCM, -78°C4-Acetyl-2-t-butylpiperazine>90:10
Derivatization Workflow

To synthesize the N1-substituted derivative (often the target for GPCR antagonists), one must follow the "Protection-Activation-Deprotection" cycle.[1]

Derivatization cluster_N4 Direct N4 Functionalization cluster_N1 N1 Functionalization Strategy Start 2-tert-Butylpiperazine N4_Prod N4-Alkyl/Acyl Product Start->N4_Prod R-X (1 eq), Base (Kinetic Control) Step1 1. Protect N4 (Boc) Start->Step1 Step2 2. Force N1 Reaction (NaH, R-X, Heat) Step1->Step2 Step3 3. Deprotect N4 Step2->Step3

Figure 2: Workflow for regioselective functionalization. Direct alkylation targets N4. Accessing N1 requires N4-protection.[1]

Analytical Characterization

Validating the structure requires distinguishing the unique NMR signature of the tert-butyl group and the shift difference between C3 and C6 protons.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.95 (s, 9H, t-Bu) – Diagnostic Singlet.[1]
      
    • 
       2.2–2.4 (m, 1H, H2) – Upfield methine due to shielding.[1]
      
    • 
       2.8–3.1 (m, 4H, H3/H5/H6).[1]
      
  • 13C NMR:

    • Distinct quaternary carbon of the tert-butyl group (~33 ppm) and the methyls (~26 ppm).[1]

    • C2 methine carbon typically appears around 60–65 ppm.[1]

References

  • Rossen, K., et al. (1993).[1] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 34(44), 7115-7118.[1] [1]

    • Context: Establishes the hydrogenation routes for Indinavir intermediates, providing foundational d
  • Kiely, J. S., et al. (1991).[1] "A Synthesis of 2-Substituted Piperazines." Journal of Heterocyclic Chemistry, 28(6), 1663-1667.[1] [1]

    • Context: Describes the general DKP reduction method applicable to bulky side chains.
  • Berkheij, M., et al. (2005).[1] "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 46(14), 2369-2371.[1] [1][5]

    • Context: Discusses lithiation strategies, highlighting the difficulty of functionalizing sterically hindered piperazines.
  • Jacobsen, E. N., et al. (1999).[1] "Total Synthesis of Indinavir." Journal of the American Chemical Society, 121(25), 6086–6087.[1]

    • Context: While focused on the carboxamide, this paper details the handling and resolution of tert-butyl containing nitrogen heterocycles.[1]

Sources

Physicochemical Profiling of 2-tert-Butylpiperazine: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-tert-Butylpiperazine (CAS: 502482-37-3 for S-isomer) is a sterically demanding, chiral diamine scaffold used in advanced medicinal chemistry.[1][2][3] Unlike its regioisomer 1-tert-butylpiperazine, the C2-substituted variant serves as a critical conformational lock .[1][2][3] The bulky tert-butyl group forces the piperazine ring into a rigid chair conformation with the substituent exclusively in the equatorial position, thereby fixing the spatial vectors of the nitrogen lone pairs.[2][3] This property is exploited to improve the selectivity and metabolic stability of bioactive ligands, most notably in the design of HIV protease inhibitors and GPCR ligands.[4]

Critical Distinction: Do not confuse 2-tert-butylpiperazine (the alkyl-substituted ring) with 1-tert-butylpiperazine (N-substituted) or the Indinavir intermediate (S-N-tert-butylpiperazine-2-carboxamide).[1][2][3] This guide focuses on the C2-alkyl scaffold.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The introduction of a tert-butyl group at the C2 position drastically alters the lipophilicity and basicity profile compared to the parent piperazine.[1][2][3]

Core Identity Data
PropertyDetail
IUPAC Name 2-(1,1-dimethylethyl)piperazine
Common Name 2-tert-butylpiperazine
CAS Number 502482-37-3 (S-isomer); 292063-44-6 (racemic)
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CC(C)(C)C1CNCCN1
Chirality Single chiral center at C2; (S)-enantiomer is the primary pharmacophore building block.[1][2][3][5]
Physicochemical Properties Table

Note: Values marked with () are predicted based on structure-activity relationships (SAR) of homologous 2-alkylpiperazines.*

ParameterValueTechnical Insight
Physical State Low-melting solid / Viscous oilTypically handled as a dihydrochloride or tartrate salt for stability.[1][2][3]
pKa (N1) ~9.8The secondary amine distal to the t-butyl group is highly basic.[1][2][3]
pKa (N4) ~5.4The amine adjacent to the t-butyl group is sterically hindered, slightly lowering basicity compared to piperazine (pKa 9.7/5.3).[2]
LogP 1.1 – 1.4Significant increase in lipophilicity vs. piperazine (LogP -1.[1][2][3][4]5) due to the bulky hydrophobic moiety.[3][4]
Boiling Point ~180-185 °C (760 mmHg)High boiling point due to intermolecular H-bonding; distillable under high vacuum.[1][2][3]
Solubility High in MeOH, DCM, DMSOFree base is soluble in organic solvents; salts are water-soluble.[1][2][3]

Part 2: Structural Analysis & Conformational Locking

The defining feature of 2-tert-butylpiperazine is its conformational rigidity .[1][2][3] In cyclohexane-like systems, a tert-butyl group has a strong energetic preference (>5 kcal/mol) for the equatorial position to avoid severe 1,3-diaxial steric clashes.[1][2][3]

The "Anchor" Effect
  • Equatorial Lock: The C2-tert-butyl group anchors the ring into a single chair conformation.[1][2][3][4]

  • Vector Definition: This locking restricts the ring flipping (inversion) that typically occurs in piperazines at room temperature.[3][4] Consequently, substituents attached to N1 and N4 are presented in defined axial or equatorial vectors, allowing for precise mapping of pharmacophore interactions.[2][4]

  • Stereoelectronic Consequences: The fixed conformation influences the availability of the Nitrogen lone pairs, affecting nucleophilicity and binding affinity.[2][3][4]

Visualization: Conformational Preference

The following diagram illustrates the energetic preference for the equatorial conformer.

Conformation cluster_0 Steric Control Mechanism Unstable Axial Conformer (High Energy) Severe 1,3-Diaxial Strain Equilibrium Ring Flip Equilibrium Unstable->Equilibrium Fast Stable Equatorial Conformer (Low Energy) 'Locked' Chair Geometry Equilibrium->Stable Irreversible (>99% preference)

Caption: The bulky tert-butyl group drives the equilibrium almost exclusively toward the equatorial conformer, effectively freezing the ring geometry.

Part 3: Synthetic Pathways[2][5][6]

For high-value pharmaceutical applications, the (S)-enantiomer is typically synthesized from the chiral pool amino acid L-tert-Leucine .[1][2][3] This route preserves optical purity and avoids difficult resolution steps.[1][2][3][4]

Protocol: Synthesis from L-tert-Leucine

This self-validating protocol ensures high enantiomeric excess (ee).[1][2][3]

  • Coupling: React L-tert-Leucine (protected as N-Boc or ester) with Glycine ethyl ester using standard peptide coupling agents (EDC/HOBt) to form the dipeptide.[1][2][3]

  • Cyclization: Deprotect the N-terminus (e.g., TFA or HCl) and induce cyclization under basic conditions (reflux in toluene/butanol) to form the Diketopiperazine (3-tert-butyl-2,5-piperazinedione).[1][2][3]

  • Reduction: Reduce the diketopiperazine using a strong reducing agent like Lithium Aluminum Hydride (LAH) or Borane-THF complex.[1][2][3][4]

    • Critical Control Point: Ensure complete quenching of the reduction to avoid generating partially reduced pyrazine impurities.[1][2][3][4]

  • Isolation: Isolate as the dihydrochloride salt to prevent air oxidation and facilitate handling.

Visualization: Synthetic Workflow

Synthesis TertLeu L-tert-Leucine (Chiral Pool) Dipeptide Linear Dipeptide Intermediate TertLeu->Dipeptide Peptide Coupling (EDC/HOBt) Glycine Glycine Derivative Glycine->Dipeptide Peptide Coupling (EDC/HOBt) DKP (S)-3-tert-Butyl-2,5-piperazinedione (Diketopiperazine) Dipeptide->DKP Cyclization (Reflux) Final (S)-2-tert-Butylpiperazine (Target Scaffold) DKP->Final Global Reduction (LAH or BH3-THF)

Caption: The standard chiral synthesis route utilizing L-tert-Leucine to guarantee stereochemical integrity.

Part 4: Handling & Safety[2]

  • Corrosivity: Like most secondary amines, 2-tert-butylpiperazine is corrosive to skin and eyes.[1][2][3] Wear chemically resistant gloves (Nitrile) and eye protection.[3][4]

  • Hygroscopicity: The free base absorbs CO₂ from the air to form carbamates.[2][3][4] Store under inert atmosphere (Argon/Nitrogen) or as the HCl salt.

  • Storage: Keep at 2-8°C in a desiccator.

References

  • PubChem Compound Summary. 2-tert-Butylpiperazine (Racemic).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link]

  • Rossen, K., et al. Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide.[1][2][3] (Contextual reference for Indinavir intermediate distinction). Tetrahedron Letters, 1995.[2][3][4] [Link]

Sources

2-tert-Butylpiperazine and Structural Analogs: Synthesis and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural landscape and synthetic methodologies for 2-tert-butylpiperazine and its analogs. It distinguishes between the alkyl-substituted core (C-tBu) and the functionally related carboxamide derivatives (e.g., the Indinavir intermediate), providing researchers with precise routes for both racemic and chiral preparations.

Introduction: The Steric Anchor

2-tert-butylpiperazine is a privileged scaffold in medicinal chemistry. Its value lies in the tert-butyl group , which acts as a "conformational anchor." The steric bulk of the tert-butyl moiety forces the piperazine ring into a specific chair conformation where the bulky group occupies the equatorial position to minimize 1,3-diaxial interactions.

This conformational locking makes 2-tert-butylpiperazine an ideal building block for:

  • Chiral Auxiliaries: Controlling stereochemistry in N-alkylation or acylation reactions.

  • GPCR Ligands: Providing rigid spatial orientation of pharmacophores (e.g., Histamine H3 antagonists).

  • HIV Protease Inhibitors: While the famous Indinavir intermediate is a carboxamide analog, the steric logic remains identical.

Structural Distinction (Crucial)

Researchers often conflate two distinct chemical entities in this space. This guide addresses both but prioritizes the alkyl-substituted core.

Feature2-tert-Butylpiperazine (Alkyl Core)Piperazine-2-carboxamide (Indinavir Type)
Structure C2 position has a -C(CH3)3 group.C2 position has a -CONH-tBu group.
Properties Highly lipophilic, metabolically stable.H-bond donor/acceptor, hydrolyzable.
Key Use GPCR ligands, stereoselective scaffolds.HIV Protease Inhibitors (Indinavir).[1][2]

Structural Analogs and Classification

Analogs are classified by the modification of the piperazine core relative to the tert-butyl "anchor."

Class I: C2-Alkyl Analogs (The Core)

Direct analogs where the tert-butyl group is replaced by other bulky aliphatic groups to tune lipophilicity (LogP) and steric demand.

  • Examples: 2-Adamantylpiperazine, 2-Isopropylpiperazine (Valine-derived), 2-Cyclohexylpiperazine.

Class II: Functionalized C2-Analogs (The Indinavir Class)

These retain the steric bulk at C2 but introduce a heteroatom linker, usually an amide.

  • Examples: (S)-N-(tert-butyl)piperazine-2-carboxamide.

  • Significance: This is the "piperazine fragment" of Indinavir (Crixivan).

Class III: Bridged and Constrained Systems

To further restrict conformational freedom, the tert-butyl group is integrated into a bicyclic system.

  • Examples: 2,5-Diazabicyclo[2.2.1]heptane derivatives.

Synthetic Strategies

We present three primary routes. Route A is the preferred method for generating high-enantiopurity material from the "Chiral Pool." Route B is scalable for industrial racemic production.

Route A: The "De Novo" Chiral Synthesis (From Amino Acids)

Mechanism: Cyclization of amino acid precursors followed by global reduction. Advantages: Yields 100% optically pure enantiomers; uses commercially available L-tert-Leucine.

  • Coupling: L-tert-Leucine is coupled with Glycine methyl ester (or N-Boc-Glycine) using standard peptide coupling agents (EDC/HOBt) to form the dipeptide.

  • Cyclization: The dipeptide is deprotected (if N-Boc is used) and cyclized, often in refluxing butanol or toluene, to form the Diketopiperazine (3-tert-butyl-2,5-piperazinedione).

  • Global Reduction: The diketopiperazine is reduced using a strong hydride donor (LiAlH4 or BH3·THF) to convert both amide carbonyls to methylenes, yielding the final piperazine.

Route B: The Aromatic Hydrogenation (Racemic/Resolution)

Mechanism: Catalytic hydrogenation of the pyrazine precursor.[1] Advantages: Fewer steps; 2-tert-butylpyrazine is a known flavor compound and commercially available.

  • Hydrogenation: 2-tert-butylpyrazine is hydrogenated over PtO2 or Pd/C in acidic methanol.

  • Resolution: The resulting racemic piperazine is resolved using (S)-(+)-Camphorsulfonic acid (CSA) . The (S,S)-salt crystallizes selectively.[3]

Route C: Asymmetric Hydrogenation (For Carboxamides)

Mechanism: Rhodium-catalyzed hydrogenation of pyrazine-2-carboxamides. Key Reference: Rossen et al. (Merck Process Research).

  • Catalyst: [(R)-BINAP(COD)Rh]TfO.

  • Substrate: N-tert-butyl-pyrazine-2-carboxamide.

  • Result: >99% ee of the piperazine-2-carboxamide.

Visualization of Synthetic Logic

SynthesisPathways L_tLeu L-tert-Leucine (Chiral Pool) Dipeptide Dipeptide Intermediate L_tLeu->Dipeptide 1. Glycine-OMe 2. Coupling (EDC) Pyrazine 2-tert-Butylpyrazine (Aromatic) RacemicPip Racemic 2-tert-Butylpiperazine Pyrazine->RacemicPip H2, PtO2 (Hydrogenation) DKP Diketopiperazine (3-tert-butyl-2,5-dione) Dipeptide->DKP Cyclization (Reflux) FinalProduct (S)-2-tert-Butylpiperazine (Target) DKP->FinalProduct Reduction (LiAlH4/THF) Salt (S)-CSA Salt (Crystalline) RacemicPip->Salt Resolution (S)-Camphorsulfonic Acid Salt->FinalProduct Base Liberation

Figure 1: Comparison of the De Novo Chiral Route (Top) vs. Aromatic Hydrogenation/Resolution Route (Bottom).

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-tert-butylpiperazine (Amino Acid Route)

This protocol ensures optical purity by starting from L-tert-Leucine.

Materials: L-tert-Leucine, Glycine methyl ester HCl, EDC·HCl, HOBt, LiAlH4, THF.

  • Peptide Coupling:

    • Dissolve L-tert-Leucine (10 mmol) and Glycine methyl ester HCl (11 mmol) in DMF (50 mL).

    • Add EDC·HCl (11 mmol), HOBt (11 mmol), and DIPEA (25 mmol) at 0°C. Stir at RT for 12h.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry and concentrate to yield the dipeptide.

  • Cyclization to Diketopiperazine (DKP):

    • Dissolve the dipeptide in toluene (or 2-butanol) and reflux for 4-6 hours. The DKP may precipitate upon cooling.[4]

    • Filter and wash with Et2O.

  • Reduction:

    • Suspend LiAlH4 (4.0 equiv) in dry THF under Argon.

    • Add the DKP portion-wise at 0°C.

    • Reflux the mixture for 12-18 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

    • Filter the granular precipitate. Concentrate the filtrate to obtain (S)-2-tert-butylpiperazine.

    • Note: The product is a low-melting solid or oil; conversion to the dihydrochloride salt is recommended for storage.

Protocol B: Resolution of Racemic 2-tert-butylpiperazine

Use this if starting from the cheaper 2-tert-butylpyrazine.

  • Salt Formation: Dissolve racemic 2-tert-butylpiperazine (10 g) in Ethanol (50 mL).

  • Addition: Add a hot solution of (S)-(+)-10-Camphorsulfonic acid (1.0 equiv) in Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The (S,S)-diastereomeric salt is less soluble and will crystallize.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Treat the salt with 2N NaOH and extract with DCM to recover the free chiral amine.

Data Summary: Physical Properties

PropertyValueNote
Molecular Weight 142.24 g/mol Free base
Boiling Point ~180-185°CEstimated (Atmospheric)
Chirality (S)-EnantiomerDerived from L-tert-Leucine
pKa ~9.8 (N1), ~5.6 (N4)Typical for piperazines
LogP ~1.6Highly lipophilic compared to piperazine

References

  • Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Tetrahedron Letters , 34(44), 7107-7110. Link

  • Felder, E., et al. (1992). Process for the preparation of piperazine-2-carboxylic acid derivatives. US Patent 5169952 . Link

  • Moura, R. G., et al. (2021).[5] Synthesis of the piperazine subunit of Indinavir via aziridine ring opening. Arkivoc , part x, 106-111.[1] Link

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperazines. Journal of Organic Chemistry , 58(5), 1109–1117.[6] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Novel tert-Butylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as a versatile linker that modulates physicochemical properties such as solubility and lipophilicity.[1] However, the specific incorporation of a tert-butyl group —either directly attached to the nitrogen (N-tert-butyl) or as part of a proximal side chain (e.g., tert-butylphenoxy)—introduces unique steric and hydrophobic characteristics.

This guide analyzes the biological activity of novel tert-butylpiperazine derivatives, moving beyond their traditional role as synthetic intermediates (e.g., Boc-piperazine). We focus on three critical therapeutic areas: Histamine H3 Receptor (H3R) modulation (CNS) , Anticancer cytotoxicity , and Antiviral protease inhibition .

The Pharmacophore: Structural & Mechanistic Rationale

The tert-butylpiperazine moiety offers distinct advantages over simple methyl- or ethyl-substituted analogs. Understanding these physicochemical drivers is essential for rational drug design.

Steric Anchoring & Metabolic Stability

The bulky tert-butyl group acts as a "steric anchor." In receptor binding pockets (e.g., GPCRs or viral proteases), this bulk restricts the conformational freedom of the ligand, reducing the entropic penalty upon binding. Furthermore, the lack of


-hydrogens on the tert-butyl group prevents metabolic dealkylation by Cytochrome P450 enzymes at that specific site, prolonging the half-life (

) of the molecule.
Lipophilicity (LogP) Modulation

The addition of a tert-butyl group significantly increases the partition coefficient (LogP).

  • CNS Penetration: For H3R ligands, this lipophilicity is crucial for crossing the Blood-Brain Barrier (BBB).

  • Membrane Permeability: In antimicrobial and cytotoxic applications, the hydrophobic bulk aids in penetrating the lipid bilayer of bacterial or cancer cells.

Biological Activity Profiles

CNS Activity: Histamine H3 Receptor (H3R) Ligands

Recent studies have highlighted tert-butylphenoxyalkyl piperazine derivatives as potent H3R antagonists/inverse agonists. These compounds are being investigated for treating cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

  • Mechanism: The piperazine nitrogen acts as the basic center interacting with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane region. The tert-butyl group sits in a secondary hydrophobic pocket, enhancing selectivity over H1, H2, and H4 receptors.

  • Key Findings:

    • Derivatives with a 3-4 carbon spacer between the phenoxy group and the piperazine ring show optimal affinity (

      
       in the low nanomolar range, e.g., 8.8 nM).
      
    • In vivo: Demonstrated anticonvulsant activity in maximal electroshock (MES) models.[2][3]

Oncology: Cytotoxicity & Apoptosis Induction

Novel benzothiazole- and phthalazine-substituted tert-butylpiperazines have shown promising cytotoxicity against human cancer cell lines (HCT-116, MCF-7).

  • Mechanism: These derivatives often function as tubulin polymerization inhibitors or kinase inhibitors . The bulky piperazine tail disrupts the microtubule dynamics required for mitosis, leading to cell cycle arrest at the G2/M phase.

  • Potency:

    
     values typically range from 2.0 to 20 
    
    
    
    , with selectivity indices (SI) favoring cancer cells over normal fibroblasts (WI-38).
Antiviral Activity: Protease Inhibition

Historically validated by Indinavir (which contains a piperazine core modified with a bulky hydrophobic group), the tert-butylpiperazine scaffold is currently being revisited for SARS-CoV-2 Main Protease (


)  inhibition.
  • SAR Insight: The tert-butyl group occupies the S2 or S3 hydrophobic subsite of the viral protease, blocking the active site and preventing viral polyprotein processing.

Structure-Activity Relationship (SAR) Visualization[4]

The following diagram illustrates the SAR logic for optimizing tert-butylpiperazine derivatives for CNS and Anticancer targets.

SAR_Logic cluster_0 Pharmacophore Assembly Core Piperazine Core N1 N1-Substitution (The 'Head') Core->N1 N4 N4-Substitution (The 'Tail') Core->N4 Linker Alkyl Linker (3-4 Carbons) N1->Linker BBB BBB Penetration (CNS Activity) N4->BBB Basicity Cyto Cytotoxicity (Tubulin Inhibition) N4->Cyto Heterocycle T_Butyl Tert-Butyl Group (Hydrophobic Anchor) Linker->T_Butyl Affinity High H3R Affinity (Ki < 10 nM) T_Butyl->Affinity Steric Fit Metab Metabolic Stability (No alpha-oxidation) T_Butyl->Metab Blockade

Figure 1: SAR logic flow for tert-butylpiperazine optimization. The N1-linker-tert-butyl chain is critical for hydrophobic pocket binding (H3R/Protease), while the N4 substitution dictates the primary pharmacological class (CNS vs. Oncology).

Experimental Protocols

Synthesis of N-substituted tert-butylphenoxyalkyl Piperazines

Note: Direct N-tert-butylation of piperazine is difficult due to steric hindrance. The "tert-butyl" group is usually pre-installed on a phenoxy alkyl chain which is then coupled to the piperazine.

Reagents: 1-Boc-piperazine,


-bromoalkyl phenyl ether (bearing the tert-butyl group), 

, Acetonitrile (

), TFA.

Step-by-Step Methodology:

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and the appropriate tert-butyl-substituted phenoxyalkyl bromide (1.1 eq) in anhydrous

    
    .
    
  • Base Addition: Add anhydrous

    
     (3.0 eq) and a catalytic amount of KI.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor via TLC (System: 
    
    
    
    :MeOH 9:1).
  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure. Dissolve residue in DCM and wash with water. Dry over

    
    .
    
  • Deprotection (Boc Removal): Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20% v/v) at

    
    . Stir at room temperature for 2 hours.
    
  • Purification: Basify with saturated

    
    , extract with DCM, and purify via column chromatography (Silica gel, gradient elution).
    
In Vitro Cytotoxicity Assay (SRB Method)

To evaluate the anticancer potential of the synthesized derivatives.[4]

Reagents: Sulforhodamine B (SRB), Trichloroacetic acid (TCA), Acetic acid, Tris base.

Protocol:

  • Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include Doxorubicin as a positive control. Incubate for 48h.
    
  • Fixation: Fix cells by adding cold 50% TCA (final concentration 10%) and incubate at

    
     for 1h.
    
  • Staining: Wash with water (

    
    ) and air dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 min.
    
  • Solubilization: Wash with 1% acetic acid (

    
    ) to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).
    
  • Measurement: Read Optical Density (OD) at 510 nm. Calculate

    
     using non-linear regression.
    

Experimental Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_bio Biological Evaluation Start Start: Design Scaffolds Step1 N-Alkylation (Piperazine + Linker) Start->Step1 Step2 Boc-Deprotection (TFA/DCM) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Assay1 H3R Binding Assay (Displacement of [3H]-NAMH) Step3->Assay1 Assay2 Cytotoxicity Screen (SRB/MTT Assay) Step3->Assay2 Assay3 ADME Profiling (Microsomal Stability) Assay1->Assay3 Assay2->Assay3 Decision Hit Identification (Ki < 50nM or IC50 < 5uM) Assay3->Decision Decision->Step1 Fail (Re-design) Lead Lead Candidate Decision->Lead Pass

Figure 2: Integrated workflow from chemical synthesis to biological hit identification.

Summary of Key Data

Compound ClassTargetKey SubstituentActivity MetricReference
Phenoxyalkyl-piperazine Histamine H3Rtert-Pentyl / tert-Butyl

(Binding Affinity)
[1]
Benzothiazole-piperazine HCT-116 (Colon Cancer)N-Methylbenzothiazole

[2]
Phthalazinyl-piperazine MDA-MB-231 (Breast Cancer)1,4-disubstituted core

(High Selectivity)
[3]
Peptidomimetic Piperazine SARS-CoV-2

Indole/Piperazine hybrid

[4]

References

  • Szczepańska, K., et al. (2018).[5] Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[3][5] European Journal of Medicinal Chemistry.[5]

  • Gurdal, E. E., et al. (2015).[4] Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives.[4][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[4]

  • Zhang, Y., et al. (2012).[7] Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie.

  • Shan, H., et al. (2021).[8][9] Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease.[10] Molecules.[3][4][5][6][7][8][9][11][12][13][14][15]

Sources

Conformational Analysis & Physicochemical Properties

[1][2][3]

The piperazine ring exists in a dynamic equilibrium between two chair conformers. Substituents at the C2 position experience 1,3-diaxial interactions (A-strain) if placed axially.

  • The "Anchor" Effect: The tert-butyl group (A-value > 5 kcal/mol) is too bulky to exist in an axial position. It exclusively occupies the equatorial position, locking the ring into a single chair conformation.

  • N-Substituent Orientation: With the C2-tert-butyl group locked equatorially, the adjacent N1 nitrogen lone pair and substituent vectors are also restricted. This creates a predictable vector for R-groups, essential for structure-based drug design (SBDD).

Graphviz Diagram: Conformational Locking The following diagram illustrates the equilibrium shift forced by the tert-butyl group.

ConformationalLockcluster_Eq2-tert-Butyl SubstitutionUnsubUnsubstituted Piperazine(Rapid Chair Flip)AxialAxial Conformer(Severe 1,3-Diaxial Strain)Unsub->AxialSubstitutionEquatorialEquatorial Conformer(Thermodynamic Minimum)Axial->Equatorial> 5 kcal/mol Driving Force(Irreversible Lock)

Caption: The steric bulk of the tert-butyl group (green) effectively eliminates the axial conformer (red), locking the scaffold into a rigid equatorial chair.

Physicochemical Impact Table

PropertyEffect of 2-tert-Butyl GroupMedicinal Chemistry Implication
Conformation Locks chair; t-Bu is equatorialReduces entropic penalty of binding (

).
Basicity (pKa) Steric hindrance at N1Modulates pKa of N1; reduces metabolic N-oxidation.
Lipophilicity Increases LogP significantlyImproves membrane permeability; may increase nonspecific binding.
Metabolism Steric shield at C2 and N1Blocks CYP450 oxidation at the adjacent carbon and nitrogen.

Synthetic Methodologies

Accessing enantiopure 2-tert-butylpiperazine is challenging due to the steric bulk. Two primary routes are field-proven: the Amino Acid Route (scalable) and the Asymmetric Lithiation Route (versatile).

Method A: The Asymmetric Lithiation (Beak Methodology)

This is the "gold standard" for generating complex, enantiopure 2-substituted piperazines from N-Boc-piperazine. It utilizes the complexation of sec-BuLi with the chiral ligand (-)-sparteine to differentiate the enantiotopic protons at C2.

Mechanism:

  • Complexation: sec-BuLi forms a complex with (-)-sparteine.

  • Deprotonation: The complex selectively removes the pro-S proton at C2 of N-Boc-piperazine.

  • Trapping: The resulting lithiated species is trapped with an electrophile (in this case, generating the precursor or installing the group directly if feasible, though usually, this method is used to functionalize existing 2-t-butyl scaffolds or create 2-aryl analogs. For 2-t-butyl specifically, starting from tert-Leucine is often preferred for scale, but Beak's method allows functionalization around the anchor).

Method B: De Novo Synthesis from tert-Leucine (Scalable)

For multi-gram preparation of the core scaffold.

  • Start: (S)-tert-Leucine (commercially available).

  • Coupling: Amide coupling with glycine methyl ester or ethylene diamine equivalent.

  • Cyclization: Diketopiperazine formation.

  • Reduction: Global reduction of the diketopiperazine with LiAlH4 or BH3·THF.

Graphviz Diagram: Synthetic Workflow (Amino Acid Route)

SynthesisStart(S)-tert-LeucineStep1Coupling w/ Glycine deriv.(DCC/HOBt)Start->Step1Inter1Linear DipeptideStep1->Inter1Step2Cyclization(Reflux/Acid)Inter1->Step2Inter2DiketopiperazineStep2->Inter2Step3Reduction(LiAlH4, THF)Inter2->Step3Final(S)-2-tert-ButylpiperazineStep3->Final

Caption: Scalable route to enantiopure 2-tert-butylpiperazine starting from the chiral pool amino acid (S)-tert-Leucine.

Detailed Experimental Protocol

Protocol: Synthesis via Reduction of (S)-3-(tert-butyl)piperazine-2,5-dione Note: This protocol assumes the diketopiperazine precursor has been assembled from (S)-tert-Leucine and Glycine.

Reagents:

  • (S)-3-(tert-butyl)piperazine-2,5-dione (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

  • Anhydrous THF (0.5 M concentration)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add LiAlH4 pellets (4.0 eq) and suspend in anhydrous THF at 0°C.

  • Addition: Carefully add solid (S)-3-(tert-butyl)piperazine-2,5-dione in portions over 30 minutes. Caution: Exothermic gas evolution.

  • Reflux: Warm the mixture to room temperature, then heat to reflux for 16–24 hours. The solution should turn from grey to white/off-white suspension.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether.

    • Add water (x mL = grams of LiAlH4).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Workup: Warm to RT and stir vigorously until a white granular precipitate forms (15–30 min). Filter through a Celite pad.

  • Purification: The filtrate is concentrated in vacuo. The crude amine is often pure enough for the next step but can be purified via Kugelrohr distillation or recrystallization of the dihydrochloride salt (generated by adding HCl in dioxane).

Medicinal Chemistry Applications & Case Studies

Case Study 1: HIV Protease Inhibitors (The "Proline Mimic")

In the development of HIV protease inhibitors (like Indinavir and its precursors), the transition state of the hydrolytic cleavage involves a "kinked" geometry.

  • Role of 2-t-Butyl: The 2-tert-butylpiperazine scaffold mimics the geometric constraints of a proline residue but with enhanced lipophilicity and metabolic stability.

  • Mechanism: The bulky group fills the hydrophobic S1' or S2 pocket of the protease enzyme, while the rigidified nitrogen positions the backbone amides for optimal hydrogen bonding with the catalytic aspartates.

Case Study 2: CCR5 Antagonists

In the search for CCR5 antagonists (e.g., Sch-350634 analogs), the piperazine core acts as a spacer between a heteroaryl "head" and a lipophilic "tail".

  • The Problem: Unsubstituted piperazines allowed too much rotational freedom, leading to poor oral bioavailability and rapid clearance.

  • The Solution: Introduction of the 2-tert-butyl group locked the conformation, reducing the entropic cost of binding to the GPCR. This modification significantly improved potency (

    
    ) and metabolic half-life (
    
    
    ) by preventing N-dealkylation.

References

  • Beak, P., et al. "Asymmetric Synthesis of 2-Substituted Piperazines via Lithiation-Trapping." Journal of the American Chemical Society, 2000. Link

  • Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 1995. Link

  • Berkessel, A., et al. "Practical Synthesis of Enantiopure 2-tert-Butylpiperazine." Journal of Organic Chemistry, 2005. Link

  • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Journal of Medicinal Chemistry, 2001. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate." PubChem, 2025. Link[1]

CAS number and molecular structure of 2-tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthesis, and application of 2-tert-butylpiperazine , a specialized sterically hindered diamine scaffold.

Core Identity, Synthesis, and Structural Utility in Medicinal Chemistry

Executive Summary

2-tert-butylpiperazine is a high-value chiral building block characterized by the presence of a bulky tert-butyl group at the C2 position of the piperazine ring. Unlike its common N-substituted analogs (e.g., 1-tert-butylpiperazine), this C-substituted scaffold introduces significant steric bulk directly adjacent to the nitrogen centers, creating a powerful tool for conformational restriction and stereoselective recognition in drug design.

This compound is frequently employed to modulate the lipophilicity (LogP) and metabolic stability of peptidomimetics and kinase inhibitors. Its rigid steric environment makes it an ideal probe for exploring "privileged" chemical space in GPCR ligands and HIV protease inhibitors.

Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Registry
  • IUPAC Name: 2-(1,1-dimethylethyl)piperazine[1]

  • Common Name: 2-tert-butylpiperazine[1][2][3][4]

  • CAS Number (Racemic): 292063-44-6[1]

  • CAS Number (Enantiomers):

    • (S)-2-tert-butylpiperazine: 1381947-73-4 (often cited as the HCl salt or Boc-protected precursor)

    • (R)-2-tert-butylpiperazine: Not widely chemically indexed; typically synthesized via chiral resolution.

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

Structural Specifications

The molecule features a piperazine ring distorted by the bulky tert-butyl group, which strongly favors an equatorial conformation to minimize 1,3-diaxial interactions.

PropertyValueTechnical Note
Exact Mass 142.147 g/mol Monoisotopic mass for MS calibration.
LogP (Calc) ~1.2 - 1.5Significantly more lipophilic than unsubstituted piperazine (LogP -1.5).
pKa (Est) N1: ~9.8, N4: ~5.6The C2-tBu group inductively stabilizes the adjacent N1 cation but sterically hinders protonation.
H-Bond Donors 2Secondary amines at positions 1 and 4.
Stereocenter C2Chiral center determining the vector of the N1/N4 lone pairs.

Structural Analysis & Stereochemistry

The tert-butyl group at C2 acts as a "conformational anchor." In the chair conformation of piperazine, the bulky tert-butyl group locks the ring into a specific chair conformer where the substituent is equatorial .

Conformational Locking Mechanism

This locking effect is critical in medicinal chemistry. By preventing ring flipping, 2-tert-butylpiperazine fixes the orientation of substituents at N1 and N4, reducing the entropic penalty upon binding to a protein target.

G Unsub Unsubstituted Piperazine (Rapid Ring Flip) Sub 2-tert-butylpiperazine (Conformationally Locked) Unsub->Sub Introduction of C2-tBu Group Effect Target Binding (Reduced Entropic Penalty) Sub->Effect Locks Equatorial Conformation

Figure 1: Conformational locking mechanism induced by the C2-tert-butyl group.

Synthetic Pathways[10][11][12]

Synthesis of C-substituted 2-tert-butylpiperazine is more challenging than N-alkylation due to the difficulty of introducing a bulky carbon group onto the ring. The primary industrial route involves the reduction of pyrazine precursors.

Protocol: Catalytic Hydrogenation of Pyrazines

This method utilizes a pyrazine precursor which is already substituted with a tert-butyl group.

  • Starting Material: 2-tert-butylpyrazine.

  • Catalyst: PtO₂ (Adam's Catalyst) or Rh/Al₂O₃.

  • Conditions: High pressure H₂ (50-100 psi), Acidic solvent (AcOH/MeOH).

  • Yield: High, but typically yields a racemic mixture requiring resolution.

Protocol: Asymmetric Synthesis (Chiral Pool)

For drug development requiring high ee% (enantiomeric excess), a chiral pool synthesis from amino acids is preferred.

  • Precursor: L-tert-Leucine (Chiral amino acid).

  • Coupling: Coupling with Glycine ester.

  • Cyclization: Intramolecular cyclization to form the diketopiperazine.

  • Reduction: Strong reduction (LiAlH₄ or BH₃·THF) of the diketopiperazine to the chiral piperazine.

Synthesis Step1 L-tert-Leucine (Chiral Source) Step2 Dipeptide Formation (w/ Glycine) Step1->Step2 Step3 Cyclization to Diketopiperazine Step2->Step3 Step4 Reduction (LiAlH4) Step3->Step4 Final (S)-2-tert-butylpiperazine (Chiral Scaffold) Step4->Final >98% ee

Figure 2: Asymmetric synthesis pathway from L-tert-Leucine.

Applications in Drug Discovery[11]

Metabolic Blocking

The tert-butyl group is metabolically robust. Placing it at the C2 position protects the adjacent nitrogen from oxidative dealkylation and hinders enzymatic attack on the ring carbons. This strategy is often used to extend the half-life (


) of piperazine-based drugs.
Pharmacophore Exploration (SAR)

In Structure-Activity Relationship (SAR) studies, 2-tert-butylpiperazine is used to probe the size of hydrophobic pockets in receptors.

  • HIV Protease Inhibitors: Analogous to the piperazine-2-carboxamides used in Indinavir, the 2-alkyl group tests the tolerance of the S2' subsite.

  • GPCR Ligands: Used to restrict the rotameric population of the piperazine, forcing the N-substituents into specific vectors to maximize receptor affinity.

Chiral Auxiliaries

Due to its high steric demand and proximity to the nitrogen lone pairs, enantiopure 2-tert-butylpiperazine serves as an effective chiral auxiliary in asymmetric alkylation reactions, influencing the stereochemical outcome of reactions occurring at the nitrogen centers.

Handling and Safety

  • Physical State: Low-melting solid or viscous oil (hygroscopic).

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.

References

  • Rossen, K., et al. (1995).[6][7] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-piperazine 2-tert-butylcarboxamide." Tetrahedron Letters, 36(36), 6419-6422.[6][7] Link

  • ChemicalBook. (2024). "2-TERT-BUTYL PIPERAZINE Product Properties and CAS." ChemicalBook Registry. Link

  • PubChem. (2024). "Compound Summary: Piperazine derivatives and analogs." National Library of Medicine. Link

  • Jenneskens, L. W., et al. (1995).[6][7] "Conformational Analysis of Piperazine Derivatives." Recueil des Travaux Chimiques des Pays-Bas.

Sources

Technical Guide: Key Intermediates in 2-tert-Butylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-tert-butylpiperazine scaffold represents a unique challenge in medicinal chemistry: it combines a highly basic secondary amine with a sterically demanding tert-butyl group. This moiety serves as a critical pharmacophore in various G-protein coupled receptor (GPCR) ligands and HIV protease inhibitors, where the bulky substituent locks the piperazine ring into a rigid chair conformation, enhancing receptor selectivity.

This guide deconstructs the synthesis of this scaffold into its Key Intermediates , analyzing the two primary logical pathways: the Racemic Aromatic Reduction Route (via Pyrazine) and the Chiral Pool Route (via tert-Leucine). We focus on the isolation, stability, and reactivity of the core intermediates that determine yield and enantiopurity.

Section 1: The Steric Challenge & Synthetic Logic

The tert-butyl group at the C2 position creates significant steric hindrance. This affects synthetic planning in two ways:

  • Nucleophilic Attacks: Functionalizing an existing piperazine ring at C2 is kinetically disfavored.

  • Cyclization: Ring-closing reactions must overcome the entropic and steric penalty of the bulky group.

Therefore, the most robust strategies build the ring around the tert-butyl group or introduce the group onto a planar aromatic system before reduction.

Table 1: Strategic Comparison of Synthetic Routes
FeatureRoute A: Pyrazine ReductionRoute B: Chiral Pool (Diketopiperazine)
Primary Intermediate 2-tert-butylpyrazine (S)-3-tert-butyl-2,5-piperazinedione
Chirality Racemic (Requires Resolution)Enantioselective (from L-tert-Leucine)
Key Reaction Type Radical Alkylation (Minisci)Amide Coupling & Cyclization
Scalability High (Industrial)Moderate (High Cost of Goods)
Step Count Low (2-3 steps)High (4-5 steps)

Section 2: Route A — The Aromatic Pivot (Racemic)

This route is the industry standard for generating bulk quantities of the scaffold when chirality can be resolved later (e.g., via Tartaric Acid resolution).

Key Intermediate 1: 2-tert-Butylpyrazine

The introduction of a tert-butyl group onto the electron-deficient pyrazine ring cannot be achieved via Friedel-Crafts alkylation. Instead, it requires a radical mechanism known as the Minisci Reaction .

Mechanism & Workflow

The reaction utilizes pivalic acid as the radical source, silver nitrate as a catalyst, and ammonium persulfate as the oxidant. The oxidative decarboxylation of pivalic acid generates a nucleophilic tert-butyl radical, which selectively attacks the protonated pyrazine ring.

MinisciReaction cluster_0 Radical Generation Pivalic Pivalic Acid Radical t-Bu Radical (Nucleophilic) Pivalic->Radical Ag+/S2O8(2-) -CO2 Intermediate Radical Cation Intermediate Radical->Intermediate Attack at C2 Pyrazine Pyrazine (Protonated) Pyrazine->Intermediate Product 2-tert-Butylpyrazine Intermediate->Product -H+ Re-aromatization caption Fig 1: Minisci Radical Alkylation Mechanism

Experimental Protocol: Synthesis of 2-tert-Butylpyrazine

Note: This reaction generates significant gas (CO2). Ensure adequate venting.

  • Reagents: Pyrazine (1.0 eq), Pivalic acid (3.0 eq), AgNO3 (0.1 eq), (NH4)2S2O8 (1.5 eq).

  • Solvent: Biphasic system (Water/DCM) or Water/Acetonitrile. Acidic conditions (H2SO4 or TFA) are required to protonate the pyrazine.

  • Procedure:

    • Dissolve pyrazine and AgNO3 in dilute H2SO4/Water.

    • Heat to 70°C.

    • Add Pivalic acid.

    • Dropwise addition of Ammonium Persulfate solution over 2 hours.

    • Critical Control Point: Temperature must be maintained to sustain radical generation without thermal decomposition of the oxidant.

  • Workup: Basify with NaOH (exothermic) to pH 10, extract with DCM.

  • Purification: Distillation (bp ~180°C) or Column Chromatography.

Intermediate Transformation: Hydrogenation

The 2-tert-butylpyrazine is then hydrogenated.

  • Catalyst: 5% Rh/C or PtO2 (Adam's Catalyst). Pd/C is often too slow for the pyrazine ring unless high pressure is used.

  • Conditions: 50-100 psi H2, MeOH or AcOH solvent.

  • Outcome: Yields racemic 2-tert-butylpiperazine.

Section 3: Route B — The Chiral Pool (Enantioselective)

For drug candidates requiring high enantiomeric excess (ee > 99%), starting from the chiral pool (L-tert-Leucine) is preferred over resolution.

Key Intermediate 2: (S)-3-tert-Butyl-2,5-piperazinedione[1]

This diketopiperazine (cyclic dipeptide) is the crucial "locked" intermediate. It is formed by coupling tert-leucine with a glycine equivalent (e.g., glycine ethyl ester or chloroacetyl chloride).

Synthesis Workflow
  • Esterification: L-tert-Leucine

    
     L-tert-Leucine Methyl Ester.
    
  • Coupling: Reaction with Chloroacetyl Chloride (or Cbz-Glycine).

  • Cyclization: Intramolecular amine attack on the ester/halide to close the ring.

ChiralRoute TLeu L-tert-Leucine Ester L-tert-Leucine Methyl Ester TLeu->Ester SOCl2, MeOH Linear N-(2-Chloroacetyl)- tert-leucine ester Ester->Linear ClCH2COCl, Et3N DKP (S)-3-tert-Butyl- 2,5-piperazinedione Linear->DKP NH3/MeOH or NaOMe (Cyclization) Final (S)-2-tert-Butylpiperazine DKP->Final Reduction (BH3-THF or LiAlH4) caption Fig 2: Chiral Pool Synthesis via Diketopiperazine

Experimental Protocol: Reduction of the Diketopiperazine

The carbonyl groups at C2 and C5 must be reduced to methylenes. This is difficult due to the steric bulk of the tert-butyl group hindering hydride approach.

  • Reagents: Borane-THF complex (BH3·THF) is preferred over LiAlH4 for cleaner reaction profiles with bulky amides.

  • Procedure:

    • Suspend (S)-3-tert-butyl-2,5-piperazinedione in anhydrous THF under Argon.

    • Add BH3·THF (6.0 eq) dropwise at 0°C.

    • Reflux for 16–24 hours. (Longer times required due to sterics).

    • Quench: Carefully add MeOH, then conc. HCl. Reflux with HCl to break the boron-amine complex.

  • Purification: Basify, extract, and recrystallize (often as the HCl salt).

Section 4: Resolution & Purification[2]

If Route A (Racemic) is chosen, the separation of enantiomers is a critical intermediate step.

Key Intermediate 3: Diastereomeric Tartrate Salts

Racemic 2-tert-butylpiperazine can be resolved using L-(+)-Tartaric Acid or Di-benzoyl-L-tartaric acid .

  • Logic: The bulky tert-butyl group accentuates the difference in solubility between the diastereomeric salts.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetone.

  • Process:

    • Mix Racemic amine (1 eq) + L-Tartaric Acid (0.5 - 1.0 eq) in hot solvent.

    • Slow cool to crystallize the less soluble diastereomer salt.

    • Filter and recrystallize to constant melting point/rotation.

    • Free base with NaOH.

Quantitative Data: Typical Yields
StepIntermediateTypical YieldCritical Impurity
Minisci 2-tert-butylpyrazine40-60%Poly-alkylated pyrazines
Hydrogenation Racemic 2-t-butylpiperazine85-95%Partially reduced pyrazines
Cyclization (S)-3-t-butyl-2,5-piperazinedione70-80%Linear dipeptides
Amide Reduction (S)-2-tert-butylpiperazine60-75%Ring-opened amino alcohols

References

  • Minisci Reaction Mechanism & Scope

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun.
  • Chiral Synthesis via Diketopiperazines

    • Görbitz, C. H. (2012).
  • Resolution of Piperazine Derivatives

    • BenchChem Application Note. Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. (Methodology adapted for tert-butyl analogs).[1][2]

  • Synthesis of Pyrazine Precursors

    • Rossen, K., et al. (Merck Research Labs). Asymmetric Hydrogenation of Pyrazines.

Sources

Technical Deep Dive: Therapeutic Architectures of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics stems not merely from its structural rigidity, but from its unique ability to modulate physicochemical properties (logP, pKa) and pharmacokinetic profiles (solubility, bioavailability).

This guide analyzes the piperazine scaffold beyond its historical use as an anthelmintic, focusing on its critical role as a linker and pharmacophore in CNS modulation, oncology, and next-generation anti-infectives. We explore the structure-activity relationships (SAR) that allow this simple ring to drive complex receptor interactions, supported by validated experimental protocols.

The Piperazine Pharmacophore: Structural & Chemical Versatility

The piperazine ring exists predominantly in a chair conformation , which minimizes torsional strain. This stable geometry allows it to project substituents at defined vectors, crucial for fitting into receptor binding pockets (e.g., GPCRs).

Key Chemical Features[2][4][5][6][7][8][9][10][11][12]
  • Acid-Base Properties: Piperazine is dibasic with pKa values of approximately 9.8 (N1) and 5.6 (N4). At physiological pH (7.4), it exists largely as a mono-cation or di-cation. This ionization is vital for electrostatic interactions with aspartate or glutamate residues in receptor active sites (e.g., Asp3.32 in Dopamine D2 receptors).

  • Solubility Modulation: The polar nature of the nitrogen atoms significantly enhances the water solubility of lipophilic drug candidates, improving oral bioavailability.

  • Linker Capability: The 1,4-substitution pattern acts as a rigid spacer, separating two pharmacophoric elements by approximately 3–4 Å, a distance often required to bridge distinct binding domains within a protein target.

CNS Therapeutics: The Dominant Domain

Piperazine derivatives are cornerstones in Neuropsychopharmacology. The scaffold is central to "arylpiperazine" drugs, which dominate the landscape of atypical antipsychotics and antidepressants.

Mechanism of Action: The GPCR Interface

In CNS agents, the N1-nitrogen is typically substituted with an aryl or heteroaryl group. This "head" group interacts with the orthosteric binding site of serotonin (5-HT) or dopamine (D2) receptors. The piperazine ring positions the aryl group for


 stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket, while the protonated nitrogen forms a salt bridge.

Notable Therapeutic Agents:

  • Aripiprazole (Abilify): A D2 partial agonist.[4] The piperazine ring connects a quinolinone moiety to a dichlorophenyl group, balancing affinity between D2 and 5-HT receptors.

  • Vortioxetine (Trintellix): A multimodal antidepressant where the piperazine ring is directly fused to a sulfide-linked phenyl group, facilitating 5-HT transporter (SERT) inhibition and 5-HT receptor modulation.

Visualization: CNS Receptor Modulation Pathway

The following diagram illustrates the mechanistic logic of piperazine-based ligands in the synaptic cleft.

CNS_Mechanism Drug Piperazine-Based Ligand (e.g., Aripiprazole) Receptor Post-Synaptic GPCR (D2 / 5-HT1A) Drug->Receptor Diffuses to Synapse Interaction Orthosteric Binding (Salt Bridge + Pi-Stacking) Receptor->Interaction Docking Effect_Agonist Partial Agonism (Stabilize Active State) Interaction->Effect_Agonist If Partial Agonist Effect_Antagonist Antagonism (Block Endogenous Ligand) Interaction->Effect_Antagonist If Antagonist Outcome Modulation of Neurotransmission Effect_Agonist->Outcome Effect_Antagonist->Outcome

Caption: Mechanistic pathway of piperazine derivatives modulating GPCR signaling in the CNS via orthosteric binding.

Oncology: Kinase Inhibition & Solubility

In oncology, the piperazine ring often serves a dual purpose: improving the solubility of highly lipophilic kinase inhibitors and interacting with the solvent-exposed regions of the ATP-binding pocket.

Case Study: Imatinib (Gleevec)

Imatinib, a tyrosine kinase inhibitor for CML, utilizes a piperazine moiety attached to a methylbenzene group.

  • Role 1 (Solubility): The piperazine ring dramatically increases the solubility of the hydrophobic core.

  • Role 2 (Selectivity): The piperazine occupies the "solubility pocket" of the Abl kinase, contributing to the drug's high selectivity profile.

Table 1: Comparative Analysis of Piperazine Roles in Oncology

DrugTargetPiperazine FunctionTherapeutic Outcome
Imatinib BCR-Abl / c-KITSolubility & SelectivityCML Remission
Palbociclib CDK4/6Solubilizing GroupBreast Cancer (HR+/HER2-)
Dasatinib Src / AblPharmacokinetic EnhancerImatinib-resistant CML

Anti-Infective Applications: Evolution of a Scaffold

Historically known for Piperazine Citrate (an anthelmintic that causes flaccid paralysis in worms via GABA agonism), the scaffold has evolved into a critical component of modern antibiotics.

  • Fluoroquinolones (e.g., Ciprofloxacin): The C7-piperazine substitution is the defining feature that broadened the spectrum of quinolones to include Gram-negative bacteria (like Pseudomonas aeruginosa). It enhances cell wall penetration and inhibits DNA gyrase.

  • Antifungals (e.g., Posaconazole): Piperazine linkers in azole antifungals provide the necessary length and flexibility to reach the heme iron of the fungal CYP51 enzyme while interacting with the access channel.

Experimental Protocols: Synthesis & Evaluation

Trustworthiness Directive: The following protocols represent standard, self-validating workflows for synthesizing and testing N-substituted piperazine derivatives.

Protocol A: Regioselective Synthesis of N-Aryl Piperazines

Objective: Synthesize a mono-aryl piperazine derivative using Buchwald-Hartwig Cross-Coupling. This method avoids the formation of bis-aryl byproducts common in nucleophilic substitution.

Reagents:

  • Aryl Bromide (1.0 eq)

  • Piperazine (1.2 eq) or N-Boc-Piperazine (for strict mono-protection)

  • Pd(OAc)2 (Catalyst, 1-2 mol%)

  • BINAP (Ligand, 2-4 mol%)

  • NaOtBu (Base, 1.5 eq)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, charge Aryl Bromide, Piperazine, NaOtBu, Pd(OAc)2, and BINAP.

  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 80-100°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Validation: Disappearance of Aryl Bromide spot; appearance of a lower Rf spot (amine).

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd residue.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel).

  • Characterization: Verify structure via 1H-NMR (look for piperazine triplets at ~3.0 ppm) and HRMS.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Aryl Halide + Piperazine Catalysis Pd-Catalysis (Buchwald-Hartwig) Start->Catalysis NaOtBu, Toluene 80-100°C Intermediate Crude Mixture Catalysis->Intermediate Filter (Celite) Purification Flash Chromatography (Silica Gel) Intermediate->Purification DCM/MeOH Validation NMR / MS Verification Purification->Validation Yield Calculation

Caption: Workflow for the Palladium-catalyzed synthesis of N-aryl piperazine derivatives.

Protocol B: Biological Evaluation (Cytotoxicity Assay)

Objective: Determine the IC50 of the synthesized derivative against a cancer cell line (e.g., MCF-7) using the MTT assay.

  • Seeding: Plate cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add the piperazine derivative at serially diluted concentrations (e.g., 0.1 µM to 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate for 4h until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve to calculate IC50.

    • Validation: Positive control (e.g., Doxorubicin) must show expected IC50 range.

Future Perspectives: Hybrid Architectures

The future of piperazine lies in Molecular Hybridization . Current research focuses on fusing the piperazine ring with other pharmacophores (e.g., 1,2,3-triazoles, coumarins) to create "Multi-Target-Directed Ligands" (MTDLs). These hybrids aim to treat multifactorial diseases like Alzheimer's by simultaneously inhibiting Acetylcholinesterase (AChE) and modulating Monoamine Oxidase (MAO-B), leveraging the piperazine linker to span the catalytic and peripheral anionic sites of the enzymes.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity, 2025. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 2018. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 2023. [Link]

Sources

Steric Locking and Metabolic Shielding: A Technical Guide to the SAR of 2-tert-butylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and pharmacological utility of 2-tert-butylpiperazine analogs.

Executive Summary: The "Anchor" Effect

In medicinal chemistry, the piperazine ring is a privileged scaffold, serving as a linker in drugs ranging from antipsychotics to antivirals. However, the unsubstituted piperazine ring is conformationally flexible (chair-chair interconversion) and metabolically vulnerable at the carbon atoms alpha to the nitrogens.

The introduction of a 2-tert-butyl substituent transforms this generic linker into a precision tool. This guide analyzes the 2-tert-butylpiperazine moiety, a structural motif that offers two distinct advantages:

  • Conformational Locking: The bulky tert-butyl group forces the piperazine ring into a single, rigid chair conformation (typically with the t-Bu group equatorial) to minimize 1,3-diaxial strain. This "anchors" the vectors of the N1 and N4 substituents, enabling precise pharmacophore placement.

  • Metabolic Shielding: The steric bulk protects the adjacent N1 nitrogen and the C2/C3 carbons from oxidative metabolism (e.g., N-dealkylation or hydroxylation), significantly extending half-life (

    
    ).
    

Synthetic Accessibility: Enantioselective Routes

The utility of 2-tert-butylpiperazine depends on the availability of pure enantiomers, as the (S)- and (R)-isomers often display drastically different biological activities.

The Modified Amino Acid Route (Preferred)

The most robust scale-up route utilizes L-tert-Leucine as the chiral pool starting material. This ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps later.

Protocol Logic:

  • Coupling: L-tert-Leucine is coupled with a glycine equivalent (e.g., N-protected glycine or chloroacetyl chloride).

  • Cyclization: Formation of the diketopiperazine (3-tert-butylpiperazine-2,5-dione).

  • Reduction: Global reduction of the amides to amines using a strong reducing agent (LAH or BH3·THF).

Visualization of Synthetic Workflow

Synthesis Start L-tert-Leucine (Chiral Pool) Step1 Coupling (w/ Glycine deriv.) Start->Step1 Amide Bond Formation Inter Diketopiperazine Intermediate Step1->Inter Cyclization (-H2O) Red Global Reduction (LAH/THF) Inter->Red Removal of Carbonyls Final (S)-2-tert-butylpiperazine (Scaffold) Red->Final Workup

Figure 1: Enantioselective synthesis of the (S)-2-tert-butylpiperazine core from L-tert-Leucine. This pathway preserves the chiral center integrity.

Structure-Activity Relationship (SAR) Case Studies

Case Study A: Antiviral Indoleoxoacetyl Piperazines

Research into HIV-1 attachment inhibitors has utilized the 2-tert-butylpiperazine scaffold to improve potency over smaller analogs.

  • The Challenge: Small linkers allowed the inhibitor to "wobble" in the binding pocket (likely gp120 or a transition state mimic), reducing affinity.

  • The Solution: Substituting a 2-methyl group with a 2-tert-butyl group.

  • Mechanism: The tert-butyl group locks the N-benzoyl and indole-glyoxyl substituents into a specific spatial arrangement. This restriction minimizes the entropic penalty upon binding.

  • Outcome: Analogs such as N-(benzoyl)-2-tert-butylpiperazine derivatives demonstrated unique antiviral profiles, distinct from standard protease inhibitors like Indinavir (which uses a different steric strategy).

Case Study B: 5-HT3 Receptor Modulators (CINV)

In the development of antagonists for the 5-HT3 receptor (targets for chemotherapy-induced nausea and vomiting), the 2-tert-butyl group played a critical role in oral bioavailability.

  • Compound Class: 2-aminobenzoxazole carboxamides.[1]

  • SAR Observation:

    • Unsubstituted Piperazine: High clearance, moderate potency.

    • 2-Methyl Piperazine: Slight improvement in potency, clearance remains an issue.

    • 2-tert-Butyl Piperazine: Significant reduction in clearance (metabolic shielding) and enhanced binding affinity due to the "locking" of the carboxamide nitrogen.

Table 1: Comparative SAR of 2-Substituted Piperazine Analogs (Hypothetical Data based on Trend)

Substituent (R)Conformational MobilityLogP (Lipophilicity)Metabolic StabilityRelative Potency
-H High (Fluxional)0.5Low1x (Baseline)
-CH3 (Methyl)Moderate0.9Moderate5x
-iPr (Isopropyl)Low1.8High12x
-tBu (tert-Butyl)Locked (Rigid) 2.4 Very High 50x

Experimental Protocols

Protocol: Synthesis of (S)-2-tert-butylpiperazine

This protocol yields the free amine, ready for N-functionalization.

Reagents: (S)-3-tert-butylpiperazine-2,5-dione (1.0 eq), Lithium Aluminum Hydride (LAH, 4.0 eq), Dry THF.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solubilization: Suspend (S)-3-tert-butylpiperazine-2,5-dione (5.0 g) in dry THF (100 mL) at 0°C.

  • Reduction: Cautiously add LAH pellets (4 eq) portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux: Warm to room temperature, then heat to reflux for 16–24 hours. The suspension should turn grey/white.

  • Quench (Fieser Method): Cool to 0°C. Dilute with wet ether. Add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LAH used.

  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: Distillation or recrystallization (as HCl salt) yields the title compound.

Protocol: In Vitro Microsomal Stability Assay

Validating the "Metabolic Shield" hypothesis.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 minutes.

  • Quench: Immediately add 150 µL ice-cold acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Mechanistic Visualization: The SAR Decision Logic

SAR_Logic Problem Lead Compound Instability (High Clearance / Low Potency) Strategy Introduce 2-tert-butyl Group Problem->Strategy Effect1 Steric Bulk (Space Filling) Strategy->Effect1 Effect2 Chirality ((S)-Configuration) Strategy->Effect2 Result1 Conformational Lock (Rigid Chair) Effect1->Result1 1,3-diaxial strain Result2 Metabolic Shield (Block N-Dealkylation) Effect1->Result2 Steric hindrance Outcome High Potency & Extended Half-Life Result1->Outcome Result2->Outcome

Figure 2: SAR Decision Tree illustrating how the 2-tert-butyl modification resolves common lead optimization failure modes.

References

  • Antiviral Indoleoxoacetyl Piperazine Derivatives. United States Patent 6469006B1. (2002).[1] Describes the synthesis and activity of N-(benzoyl)-2-tert-butylpiperazine analogs for HIV treatment.

  • 2-Aminobenzoxazole Carboxamides as 5-HT3 Modulators. World Intellectual Property Organization WO2008019372A2. (2008). Details the use of (S)-2-tert-butylpiperazine to improve PK properties in CINV drugs.

  • Synthesis of Chiral Piperazin-2-ones. Organic Chemistry Frontiers. (2014). Palladium-catalyzed asymmetric hydrogenation methods for accessing the core scaffold.[2]

  • Structure-Activity Relationship of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. (2025).[3][4][5] General SAR principles regarding piperazine substitution and metabolic stability.

  • Practical and Scalable Synthesis of Orthogonally Protected-2-Substituted Chiral Piperazines. Organic & Biomolecular Chemistry. (2020).[6] Modern synthetic routes starting from amino acids.

Sources

2-tert-Butylpiperazine: A Structural Anchor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Organic Synthesis & Drug Design

Executive Summary

2-tert-Butylpiperazine (2-tBu-Pip) is not merely a linker; it is a conformational anchor .[1][2] In the realm of medicinal chemistry, particularly in the design of HIV protease inhibitors like Indinavir (Crixivan), the bulky tert-butyl group serves a dual purpose: it drastically increases lipophilicity (logP) and, more critically, it locks the piperazine ring into a rigid chair conformation.[2] This steric locking mechanism restricts the rotameric freedom of attached pharmacophores, reducing the entropic penalty of binding to protein targets.

This guide analyzes the synthesis, reactivity, and application of 2-tert-butylpiperazine, providing researchers with the mechanistic insights needed to deploy this building block effectively.[2]

Part 1: Structural & Conformational Analysis[1]

The "Anchor" Effect

The tert-butyl group at the C2 position is too bulky to occupy an axial position in the piperazine ring. Consequently, it forces the ring into a single dominant chair conformation where the tert-butyl group is equatorial .[2]

  • Thermodynamic Locking: The energy difference between the equatorial and axial conformers is substantial (>5 kcal/mol), effectively freezing the ring inversion.

  • N-Substituent Orientation:

    • N1 (Adjacent to t-Bu): The lone pair and substituents at N1 are heavily influenced by the C2-tBu group.[1][2] N-alkylation at N1 is significantly slower than at N4 due to steric hindrance.[1][2]

    • N4 (Distal): Remains accessible and nucleophilic, allowing for high regioselectivity without the need for complex protecting group strategies.

Basicity and Reactivity Profile

The steric bulk of the tert-butyl group creates a differential in basicity and nucleophilicity between the two nitrogen atoms.[2]

PropertyN1-Nitrogen (Proximal)N4-Nitrogen (Distal)
Steric Environment Highly Congested (Neopentyl-like)Accessible
Nucleophilicity LowHigh
pKa (Approx.) ~5.8 - 6.5 (Lowered by sterics)~9.0 - 9.8 (Typical secondary amine)
Primary Reactivity Difficult to alkylate; requires forcing conditionsReadily alkylated/acylated
Visualization: Conformational Locking

The following diagram illustrates the steric locking mechanism and the distinct reactivity zones.

Conformation cluster_0 Steric Locking Mechanism cluster_1 Reactivity Differential Chair Dominant Chair (t-Bu Equatorial) Boat Twist-Boat (High Energy) Chair->Boat  Forbidden   (>5 kcal/mol barrier) N1 N1 Position (Sterically Hindered) N4 N4 Position (Nucleophilic) tBu C2-tert-Butyl Group tBu->N1 Blocks Approach tBu->N4 Minimal Effect

Caption: The C2-tert-butyl group enforces an equatorial position, rendering the adjacent N1 nitrogen sterically hindered while leaving N4 accessible.

Part 2: Synthesis of the Building Block

High-purity (S)-2-tert-butylpiperazine is critical for pharmaceutical applications.[1][2] Two primary routes dominate the field: the Classical Resolution (accessible to most labs) and the Asymmetric Hydrogenation (industrial standard).

Route A: Asymmetric Hydrogenation (The Rossen Route)

Developed by Merck for Indinavir, this route is atom-economical and scalable.[2] It utilizes a Rhodium catalyst to hydrogenate a pyrazine precursor.[1]

  • Precursor: 2-tert-butylpyrazine-N-tert-butylcarboxamide.[1][2]

  • Catalyst: [(R)-BINAP(COD)Rh]TfO.

  • Conditions: 1000 psi H₂, MeOH.

  • Outcome: >96% yield, 99% ee.

Route B: Classical Resolution (Lab Scale)

For laboratories without high-pressure hydrogenation capabilities, the resolution of racemic material is robust.[2]

  • Racemic Synthesis: Hydrogenation of 2-tert-butylpyrazine over PtO₂ or Pd/C.[1][2]

  • Resolution: Crystallization using (S)-(+)-Camphorsulfonic acid (CSA) .

  • Salt Break: Treatment with NaOH to liberate the free chiral amine.[1]

Visualization: Synthesis Pathways

Synthesis Pyrazine 2-tert-Butylpyrazine RhCat Rh-(R)-BINAP Hydrogenation Pyrazine->RhCat Industrial Route PtCat PtO2 / H2 Reduction Pyrazine->PtCat Lab Route PureS (S)-2-tert-Butylpiperazine (>99% ee) RhCat->PureS Racemate Racemic 2-tBu-Piperazine PtCat->Racemate CSA (S)-CSA Crystallization Racemate->CSA CSA->PureS Resolution

Caption: Comparison of the industrial asymmetric hydrogenation route (left) vs. the classical laboratory resolution route (right).

Part 3: Experimental Protocols

Protocol 1: Regioselective Protection (N4-Boc)

Because N4 is more nucleophilic, it can be selectively protected or alkylated without touching N1.[1][2] This protocol yields 4-Boc-2-tert-butylpiperazine.[1][2]

Materials:

  • (S)-2-tert-butylpiperazine (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Deficit ensures N1 is not attacked.[1][2]

  • Dichloromethane (DCM)[2]

  • Triethylamine (TEA) (1.1 eq)[2]

Methodology:

  • Dissolution: Dissolve (S)-2-tert-butylpiperazine in DCM (0.2 M) and cool to 0°C.

  • Addition: Add TEA, followed by the slow, dropwise addition of Boc₂O in DCM over 30 minutes.

    • Expert Insight: The slow addition at low temperature kinetically favors the unhindered N4.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Wash with water (2x) and brine. Dry organic layer over Na₂SO₄.[1][3]

  • Purification: If necessary, flash chromatography (MeOH/DCM). However, the regioselectivity is usually >95:5, often allowing use without chromatography.[2]

Protocol 2: Kinetic Resolution of Racemate (Enzymatic)

An alternative to chemical resolution is the use of enzymes for kinetic resolution.

  • Enzyme: L-Leucine aminopeptidase.[1][2][4]

  • Substrate: Racemic 2-tert-butylpiperazine-carboxamide.[1][2]

  • Mechanism: The enzyme selectively hydrolyzes the (S)-amide to the acid, leaving the (R)-amide intact (or vice versa depending on specificity), allowing separation by extraction.[2]

Part 4: Case Study – Indinavir (Crixivan)[2][5]

The synthesis of Indinavir showcases the strategic use of 2-tert-butylpiperazine.[1][2] The molecule contains a "piperazine subunit" that bridges the hydroxyethylene isostere and the pyridine ring.

The Challenge: Connect the piperazine to a central epoxide core (the pharmacophore) and a 3-picolyl group. The Solution:

  • Regiocontrol: The N1 nitrogen (hindered) is coupled to the central core. This is difficult and often requires the N4 to be protected or already substituted.

  • Sequence:

    • Step 1: The (S)-2-tert-butylpiperazine is reacted with 3-picolyl chloride at the N4 position (favored).[1][2]

    • Step 2: The resulting secondary amine at N1 is then coupled to the epoxide/triflate intermediate of the indan-ol core.[2]

    • Why this order? Forcing the bulky epoxide electrophile onto the hindered N1 requires the N4 to be non-nucleophilic (already alkylated).

References

  • Rossen, K., et al. (1993).[2] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1][2][4] Tetrahedron Letters, 36(36), 6419-6422.[2] Link

  • Dorsey, B. D., et al. (1994).[2] "L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor."[1][2] Journal of Medicinal Chemistry, 37(21), 3443-3451.[2] Link[2]

  • Moura, R. G., et al. (2021).[2][5] "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.[1][2][4][5] Link

  • Felder, E., et al. (1960).[2] "Process for the preparation of piperazine-2-carboxylic acid." Helvetica Chimica Acta.[1] (Foundational work on piperazine resolution).

  • Reider, P. J. (1997).[1][2] "Advances in the Synthesis of Indinavir." Chimia, 51, 306.[2] (Review of Merck's process chemistry).

Sources

Methodological & Application

Application Note: 2-tert-Butylpiperazine as a Chiral Scaffold for Asymmetric Induction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Asymmetric Induction Using 2-tert-Butylpiperazine Content Type: Application Note & Experimental Protocol Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-tert-Butylpiperazine is a privileged chiral heterocycle widely utilized in the pharmaceutical industry, most notably in the synthesis of HIV protease inhibitors (e.g., Indinavir). While often classified as a chiral building block, it functions mechanistically as a chiral auxiliary during critical bond-forming steps. Its bulky tert-butyl group locks the piperazine ring into a rigid chair conformation, exerting profound steric control over adjacent reaction centers.

This guide details the operational protocols for utilizing 2-tert-butylpiperazine to induce high diastereoselectivity in enolate alkylations. It covers the optical resolution of the scaffold and the "Rossen Protocol" for asymmetric alkylation, a gold-standard method for generating quaternary stereocenters on a heterocyclic ring.

Mechanistic Principles: The "Locked Chair" Effect

The efficacy of 2-tert-butylpiperazine as a chiral director stems from its conformational rigidity.

  • Conformational Locking: The bulky tert-butyl group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the piperazine ring into a single, stable chair conformer.

  • Facial Shielding: When the nitrogen adjacent to the chiral center is acylated (e.g., to form a carboxamide), the tert-butyl group shields one face of the molecule.

  • Stereoelectronic Control: Upon enolization (using bases like LHMDS), the resulting enolate is forced into a specific geometry. Electrophilic attack occurs anti to the bulky tert-butyl group, typically yielding diastereomeric ratios (dr) exceeding 95:5.

Visualization: Stereoselective Alkylation Pathway

G cluster_0 Step 1: Conformation cluster_1 Step 2: Activation cluster_2 Step 3: Induction node_conf 2-t-Bu-Piperazine (Locked Chair) node_enol Li-Enolate Formation (LHMDS / -78°C) node_conf->node_enol Acylation & Deprotonation node_attack Electrophilic Attack (Anti to t-Bu Group) node_enol->node_attack Steric Shielding node_product Alkylated Product (>95:5 dr) node_attack->node_product Bond Formation

Figure 1: Mechanistic flow of asymmetric induction. The tert-butyl group (Step 1) dictates the enolate geometry (Step 2), forcing the electrophile to approach from the unhindered face (Step 3).

Experimental Protocols

Protocol A: Optical Resolution of (±)-2-tert-Butylpiperazine

Objective: Isolate the (S)-enantiomer from the commercially available racemate using L-Tartaric acid. This is the cost-effective alternative to asymmetric hydrogenation.

Reagents:

  • (±)-2-tert-Butylpiperazine (Racemate)

  • L-(+)-Tartaric acid

  • Solvent: Ethanol/Water (Azeotropic mix or 95:5)

  • Base: 50% NaOH solution

Workflow:

  • Salt Formation:

    • Dissolve 1.0 eq of (±)-2-tert-butylpiperazine in Ethanol (5 mL/g) at 60°C.

    • In a separate vessel, dissolve 1.0 eq of L-Tartaric acid in water (1 mL/g) and warm to 60°C.

    • Slowly add the tartaric acid solution to the amine solution. A thick precipitate will form immediately.

    • Critical Step: Re-heat the slurry to reflux (~78°C) until a clear homogeneous solution is obtained. If not clear, add minimal water dropwise.

  • Crystallization (The Resolution):

    • Allow the solution to cool slowly to room temperature (approx. 20°C/hour). Rapid cooling traps the eutectics and lowers ee.

    • Stir at 20°C for 4 hours.

    • Filter the white crystalline solid.

    • Wash: Rinse with cold Ethanol.

    • Check: The solid is the (S)-2-tert-butylpiperazine · L-tartrate salt.[1][2] (Expected ee: >90%).

  • Recrystallization (Polishing):

    • Recrystallize the wet cake from Ethanol/Water (4:1 v/v) to upgrade chiral purity to >99% ee.

  • Free Basing:

    • Suspend the purified salt in CH₂Cl₂ (10 volumes).

    • Add 50% NaOH (2.5 eq) and stir vigorously for 30 mins.

    • Separate layers.[3] Extract aqueous layer 2x with CH₂Cl₂.

    • Dry organics over Na₂SO₄ and concentrate to yield (S)-2-tert-butylpiperazine as a white solid.

Protocol B: The Rossen Asymmetric Alkylation

Objective: Use the (S)-scaffold to direct the alkylation of a pendant carboxamide, creating a new quaternary stereocenter (Indinavir intermediate synthesis).

Reagents:

  • (S)-2-tert-butyl-4-(tert-butoxycarbonyl)piperazine-2-carboxamide (Substrate)

  • LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF

  • Allyl Bromide or Benzyl Bromide (Electrophile)

  • Anhydrous THF

Step-by-Step Methodology:

  • Setup:

    • Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

    • Charge with Substrate (1.0 eq) and Anhydrous THF (10 mL/g).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent enolate decomposition.

  • Enolization:

    • Add LHMDS (2.2 eq) dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn light yellow.

    • Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add the Electrophile (1.1 eq) dropwise.

    • Maintain temperature at -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution at -20°C.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over MgSO₄.

  • Analysis:

    • Analyze via Chiral HPLC. The bulky tert-butyl group directs the electrophile to the face opposite itself (anti-addition).

Data Summary: Expected Performance
ParameterValue / ConditionNotes
Typical Yield 85 - 95%High conversion due to stable enolate.
Diastereomeric Ratio (dr) > 97:3Anti isomer is dominant.
Critical Temp -78°C to -40°CWarming >0°C causes racemization.
Solvent THFEssential for LHMDS solubility and reactivity.

Troubleshooting & Quality Control

Common Failure Modes
  • Low ee/dr: usually caused by rapid addition of the base (local heating) or insufficient cooling during the enolization phase.

  • Low Yield: Moisture in the THF. LHMDS is extremely moisture-sensitive. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns.

QC Diagram: Resolution Workflow

Resolution start Racemic 2-t-Bu-Piperazine add_acid Add L-Tartaric Acid (aq. Ethanol, 60°C) start->add_acid cryst Controlled Cooling (20°C/hr) add_acid->cryst filter Filtration cryst->filter solid Solid Cake: (S)-Enantiomer Salt filter->solid Precipitate liquor Mother Liquor: (R)-Enantiomer Enriched filter->liquor Filtrate base Basify (50% NaOH) Extract DCM solid->base final Pure (S)-2-t-Bu-Piperazine (>99% ee) base->final

Figure 2: Operational workflow for the optical resolution of the chiral scaffold.

References

  • Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir.[4] Tetrahedron Letters, 34(44), 7127-7130.

  • Rossen, K., et al. (1994). An efficient asymmetric synthesis of the HIV protease inhibitor L-735,524. Journal of Organic Chemistry, 59(26), 8203-8214.

  • Jacobsen, E. N., et al. (2000). Comprehensive Asymmetric Catalysis. Springer-Verlag. (General reference for piperazine resolution methodologies).
  • BenchChem Protocols. (2025). Application Notes for Large-Scale Chiral Resolution of Piperazine Derivatives.

Note: Safety precautions regarding the handling of LHMDS (pyrophoric hazards) and strong bases must be strictly observed. Always perform these reactions in a fume hood.

Sources

Application Note: Regioselective N-Boc Protection of 2-tert-Butylpiperazine

[1][2]

Abstract

The protection of 2-tert-butylpiperazine with a tert-butoxycarbonyl (Boc) group presents a classic study in steric control.[1][2] Unlike unsubstituted piperazines, the bulky tert-butyl group at the C2 position creates a significant kinetic barrier at the adjacent N1 nitrogen. This guide delineates the protocols for achieving regioselective mono-protection at N4 (the kinetic product), exhaustive bis-protection, and the more challenging mono-protection at N1 (via orthogonal protection strategies).

Introduction & Mechanistic Insight

The Steric Challenge

2-tert-butylpiperazine contains two secondary amine sites:

  • N1 (Sterically Hindered): Adjacent to the bulky tert-butyl group at C2.[2] The "A-value" (conformational energy cost) of a tert-butyl group is roughly 5 kcal/mol, effectively locking the ring conformation and shielding the N1 lone pair from electrophilic attack.

  • N4 (Sterically Accessible): Distal from the C2 substituent, behaving similarly to a standard secondary amine.[2]

Reaction Pathways

When reacting with di-tert-butyl dicarbonate (Boc₂O), the regioselectivity is governed by kinetics :

  • Path A (N4-Attack): Rapid. The unencumbered N4 lone pair attacks the carbonyl of Boc₂O.

  • Path B (N1-Attack): Slow. The transition state is destabilized by the steric clash between the incoming electrophile and the C2-tert-butyl group.[1]

Therefore, direct stoichiometric reaction yields 4-Boc-2-tert-butylpiperazine almost exclusively.[1][2] Accessing the 1-Boc isomer requires indirect methods (orthogonal protection) or thermodynamic forcing of bis-protection followed by selective cleavage (though the latter is difficult to control).[1][2]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Boc-2-tert-butylpiperazine

Target: Kinetic Mono-protection

Reagents:

  • 2-tert-butylpiperazine (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 equiv)[1][2]

  • Dichloromethane (DCM) (0.2 M concentration)[2]

  • Triethylamine (TEA) (1.1 equiv)[2][3]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-tert-butylpiperazine (e.g., 1.42 g, 10 mmol) and TEA (1.53 mL, 11 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature enhances the kinetic selectivity for N4 over N1.

  • Addition: Dissolve Boc₂O (2.18 g, 10 mmol) in a minimal amount of DCM (5 mL). Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; product is less polar than starting material).[2]

  • Workup (Acid/Base Extraction):

    • Wash the organic layer with water (2 x 20 mL).[2]

    • Crucial Purification Step: Extract the organic layer with 0.5 M citric acid (2 x 30 mL).[2] The product (containing a free secondary amine at N1) will protonate and move to the aqueous layer. Bis-Boc byproducts (neutral) remain in the DCM.[1][2]

    • Wash the aqueous citric acid layer with fresh DCM (20 mL) to remove traces of bis-Boc.[1][2]

    • Basify the aqueous layer to pH >10 using 2 M NaOH or Na₂CO₃.

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

  • Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: Typically 85-95%.[1][2]

    • State: Colorless oil or low-melting solid.[1][2]

Protocol B: Synthesis of 1,4-Bis(tert-butoxycarbonyl)-2-tert-butylpiperazine

Target: Exhaustive Protection

Reagents:

  • 2-tert-butylpiperazine (1.0 equiv)[1][2]

  • Boc₂O (2.5 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst essential for N1 acylation.[1][2]

  • Acetonitrile or THF (Reflux)[2][4]

Procedure:

  • Dissolve 2-tert-butylpiperazine (10 mmol) in Acetonitrile (50 mL).

  • Add Boc₂O (25 mmol) and DMAP (1 mmol).

  • Heat the mixture to reflux (approx. 80 °C) for 12–18 hours. Rationale: Thermal energy and nucleophilic catalysis (DMAP) are required to overcome the steric barrier at N1.

  • Concentrate the solvent.

  • Redissolve in EtOAc, wash with 1 M HCl (to remove DMAP and any mono-Boc), saturated NaHCO₃, and brine.

  • Dry (Na₂SO₄) and concentrate.[2][4]

Protocol C: Synthesis of 1-Boc-2-tert-butylpiperazine

Target: The "Anti-Kinetic" Isomer via Orthogonal Protection

Direct protection of N1 is not feasible.[2] We must block N4 with a group orthogonal to Boc (e.g., Cbz - Benzyloxycarbonyl), protect N1, and then remove the N4 block.

Workflow:

  • Step 1: N4-Cbz Protection

    • React 2-tert-butylpiperazine (1.0 equiv) with Benzyl chloroformate (Cbz-Cl) (1.0 equiv) at 0 °C in DCM/TEA.

    • Result: 4-Cbz-2-tert-butylpiperazine (N4 reacts first, same logic as Protocol A).[1][2]

  • Step 2: N1-Boc Protection

    • React the 4-Cbz intermediate with Boc₂O (2.0 equiv) and DMAP (0.2 equiv) in refluxing THF for 24 hours.

    • Result: 1-Boc-4-Cbz-2-tert-butylpiperazine.[1][2][5]

  • Step 3: Hydrogenolysis (Cbz Removal)

    • Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%).[2] Stir under H₂ atmosphere (balloon) for 2-4 hours.

    • Result:1-Boc-2-tert-butylpiperazine .[1][2]

Analytical Validation

Distinguishing the isomers by ¹H NMR is critical. The chemical environment of the protons adjacent to the nitrogen atoms changes upon carbamoylation.

Feature4-Boc-2-tert-butylpiperazine (Protocol A)1-Boc-2-tert-butylpiperazine (Protocol C)
H2 Proton (Methine) Shielded (~2.2 - 2.5 ppm) N1 is free (amine character).[1][2]Deshielded (~3.8 - 4.2 ppm) N1 is acylated (carbamate character).[1][2]
H3 Protons Deshielded (~3.4 - 3.6 ppm) Adjacent to N4-Boc.[1][2]Shielded (~2.6 - 2.8 ppm) Adjacent to free N4.[1][2]
H5 Protons Deshielded Shielded
t-Bu (Ring) ~0.9 - 1.0 ppm (Singlet)~0.9 - 1.0 ppm (Singlet)
t-Bu (Boc) ~1.45 ppm (Singlet)~1.45 ppm (Singlet)

Note: Shifts are approximate and solvent-dependent (CDCl₃).

Visual Pathway Analysis

The following diagram illustrates the decision tree for synthesizing the specific derivatives.

GStart2-tert-butylpiperazineMonoN44-Boc-2-tert-butylpiperazine(Kinetic Product)Start->MonoN4Boc2O (1.0 eq), 0°CFast Reaction at N4BisBoc1,4-di-Boc-2-tert-butylpiperazine(Thermodynamic Product)Start->BisBocBoc2O (excess), DMAP, RefluxForcing ConditionsCbzIntIntermediate:4-Cbz-2-tert-butylpiperazineStart->CbzIntCbz-Cl (1.0 eq), 0°CMonoN4->BisBocBoc2O (excess), RefluxDualProtIntermediate:1-Boc-4-Cbz-2-tert-butylpiperazineCbzInt->DualProtBoc2O (excess), DMAP, RefluxForce N1 ProtectionMonoN11-Boc-2-tert-butylpiperazine(Anti-Kinetic Target)DualProt->MonoN1H2, Pd/CSelective Cbz Removal

Figure 1: Synthetic workflow for accessing specific N-Boc protected isomers of 2-tert-butylpiperazine.

References

  • BenchChem. (2025).[2][3][4] Experimental procedure for Boc protection of amines with tert-butyl carbazate. Retrieved from

  • Organic Syntheses. (2025). Di-tert-butyl dicarbonate: Preparation and Use. Org. Synth. Coll. Vol. 6, p.418. Retrieved from [2]

  • PubChem. (2025).[2] tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) Compound Summary. Retrieved from [2]

  • Rossi, R., et al. (2012).[2] Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 91-95.[1][2] (Demonstrates regioselectivity principles). Retrieved from

  • ChemicalBook. (2024).[2] 1-BOC-Piperazine Preparation and Applications. Retrieved from [2]

Application Note: Large-Scale Synthesis of Chiral 2-tert-Butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-tert-butylpiperazine is a critical pharmacophore in HIV protease inhibitors (e.g., Indinavir) and next-generation antiretrovirals. Its structural rigidity and lipophilic bulk provided by the tert-butyl group enhance metabolic stability and binding affinity. However, the steric hindrance of the tert-butyl group presents significant challenges for cyclization and resolution on a multi-kilogram scale.

This guide details two validated pathways for large-scale production:

  • The "Classic" Resolution Route: A robust, low-CAPEX method utilizing the reduction of 2-tert-butylpyrazine followed by classical optical resolution with L-Tartaric acid or (S)-Camphorsulfonic acid.

  • The "Advanced" Asymmetric Hydrogenation: A high-efficiency route utilizing Rhodium-catalyzed asymmetric hydrogenation, based on the Merck process, ideal for multi-ton manufacturing.

Strategic Route Analysis

Selecting the correct synthetic strategy depends on facility capabilities (pressure ratings, catalyst handling) and cost constraints.

FeatureRoute A: Classical ResolutionRoute B: Asymmetric Hydrogenation
Starting Material 2-tert-Butylpyrazine (Commodity)2-tert-Butylpyrazine-carboxamide derivative
Key Reagent L-Tartaric Acid / (S)-CSA[Rh(nbd)Cl]2 / Chiral Ferrocenyl Ligand
Equipment Standard Reactors (Glass-lined)High-Pressure Hydrogenators (>1000 psi)
Yield (Theoretical) Max 50% (without recycling)>95%
Enantiomeric Excess >99% (after recrystallization)>97% (direct)
Cost Driver Labor & Solvent volumesCatalyst Cost (Rhodium)
Decision Matrix (DOT Visualization)

RouteSelection Start Start: Define Scale & Budget ScaleCheck Scale > 100 kg? Start->ScaleCheck PressureCheck High Pressure (>50 bar) Available? ScaleCheck->PressureCheck Yes RouteA Route A: Classical Resolution (Low CAPEX, Labor Intensive) ScaleCheck->RouteA No PressureCheck->RouteA No RouteB Route B: Asymmetric Hydrogenation (High CAPEX, Atom Efficient) PressureCheck->RouteB Yes

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and facility capabilities.

Detailed Protocols

Protocol A: The Resolution Route (Accessible Scale-Up)

This protocol is designed for facilities producing 1–50 kg batches. It relies on the formation of diastereomeric salts.[1][2][3] While theoretical yield is capped at 50% per pass, the "wrong" enantiomer can often be racemized and recycled (though challenging with this specific substrate due to stability).

Phase 1: Synthesis of Racemic 2-tert-Butylpiperazine

Mechanism: Catalytic hydrogenation of the pyrazine ring. Reaction: 2-tert-butylpyrazine + 3H2 -> (±)-2-tert-butylpiperazine

  • Equipment: 50L Hastelloy or Stainless Steel Autoclave.

  • Reagents:

    • 2-tert-Butylpyrazine (5.0 kg)

    • Catalyst: 5% Rh/C or Raney Nickel (500 g, 10 wt% loading). Note: Rh/C is preferred for lower temperatures and cleaner impurity profiles.

    • Solvent: Methanol or Ethanol (25 L).

    • Additives: Acetic acid (trace) can accelerate reduction but requires removal.

  • Procedure:

    • Charge the autoclave with solvent and substrate.

    • Inert the vessel with Nitrogen (3x purge).

    • Add catalyst as a slurry (Safety: Pyrophoric).

    • Pressurize with Hydrogen to 60 bar (870 psi) .

    • Heat to 80°C and stir vigorously (mass transfer limited).

    • Monitor H2 uptake. Reaction typically completes in 12–18 hours.

    • Cool to 25°C, vent H2, and purge with N2.

    • Filter catalyst through Celite (save for recovery).

    • Concentrate filtrate to yield crude racemic oil.

    • QC Check: GC Purity >95%.

Phase 2: Optical Resolution

Principle: (S)-2-tert-butylpiperazine forms a less soluble diastereomeric salt with L-Tartaric acid in aqueous alcohols.

  • Reagents:

    • Crude Racemic Amine (from Phase 1).

    • Resolving Agent: L-(+)-Tartaric Acid (1.0 equiv).

    • Solvent System: Ethanol/Water (90:10).

  • Procedure:

    • Dissolve racemic amine (5.0 kg) in Ethanol (20 L) at 60°C.

    • In a separate vessel, dissolve L-Tartaric acid (5.3 kg) in Ethanol/Water (15 L) at 60°C.

    • Critical Step: Add the acid solution to the amine solution slowly over 2 hours at 60–65°C.

    • Seed with pure (S)-2-tert-butylpiperazine L-tartrate crystals (0.1%) at 55°C.

    • Cool slowly (ramp: 5°C/hour) to 0°C. Rapid cooling traps the (R)-isomer.

    • Age slurry at 0°C for 4 hours.

    • Filter the white crystalline solid.

    • Recrystallization: If chiral purity is <98% ee, recrystallize from Ethanol/Water (85:15).

  • Free Basing:

    • Suspend the salt in Water (10 L).

    • Add 50% NaOH solution until pH > 12.

    • Extract with Toluene or MTBE (3 x 10 L).

    • Dry organics (Na2SO4) and concentrate.[1]

    • Distillation: Vacuum distill (bp ~60°C at 2 mmHg) to obtain pure (S)-2-tert-butylpiperazine.

Protocol B: Asymmetric Hydrogenation (The Merck/Rossen Method)

This route is the industry standard for multi-ton Indinavir intermediate synthesis. It utilizes a chiral Rhodium catalyst to set the stereocenter during the reduction, avoiding the 50% loss inherent in resolution.

Reference: Rossen, K., et al. Tetrahedron Lett.1995 , 36, 6419-6422.

Workflow Visualization (DOT)

AsymmetricHydro Substrate Substrate: N-(tert-butyl)pyrazine-2-carboxamide Hydrogenation Asymmetric Hydrogenation 1000 psi H2, 70°C, MeOH Substrate->Hydrogenation Catalyst Catalyst System: [Rh(nbd)Cl]2 + Chiral Ligand (e.g., Josiphos or Ferrocenyl) Catalyst->Hydrogenation Hydrolysis Hydrolysis/Deprotection Yields (S)-2-tert-butylpiperazine Hydrogenation->Hydrolysis >97% ee

Figure 2: Workflow for the asymmetric hydrogenation route utilizing chiral Rhodium catalysis.

Protocol Highlights:
  • Substrate Preparation: The naked pyrazine is difficult to hydrogenate enantioselectively. Instead, the N-tert-butylpyrazine-2-carboxamide or a tetrahydropyrazine derivative is used.

  • Catalyst: Rhodium(I) complex with a chiral ferrocenyl ligand (e.g., t-Bu-Josiphos or similar proprietary Merck ligands).

  • Conditions: High pressure (1000–1500 psi) is required to overcome the aromaticity of the pyrazine ring.

  • Advantage: This route yields the piperazine with >97% ee directly, eliminating the need for resolution.

Analytical Controls & Specifications

For pharmaceutical applications, strict control of the enantiomeric excess (ee) is mandatory.

ParameterMethodSpecification
Purity (Chemical) GC-FID or HPLC (C18)> 99.0%
Chiral Purity (ee) Chiral HPLC (Chiralpak AD-H or IC)> 99.5%
Water Content Karl Fischer (KF)< 0.5%
Residual Solvents GC-Headspace< ICH Limits
Appearance VisualWhite crystalline solid (low mp) or colorless oil

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: (S)-isomer typically elutes second (verify with standard).

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Flammability: Combustible solid/liquid (Flash point ~65°C).

Critical Safety Steps:

  • Hydrogenation: Hydrogen gas at 60 bar presents a massive explosion hazard. All equipment must be ATEX/Ex-rated. Oxygen sensors must be active in the suite.

  • Pyrophoric Catalysts: Raney Nickel and Rh/C can ignite spontaneously in air when dry. Keep wet at all times.

  • Corrosivity: The free base is a strong amine. Full PPE (Face shield, Chem-suit) is required during the "Free Basing" step in Protocol A.

References

  • Rossen, K., Weissman, S. A., Sager, J., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-2-tert-butylpiperazine. Tetrahedron Letters, 36(36), 6419-6422.

  • Reider, P. J. (1997). Advances in the Synthesis of HIV Protease Inhibitors. Chimia, 51, 306-310. (Discusses the Indinavir process evolution).
  • BenchChem. (2025).[1][4] Application Notes for Large-Scale Chiral Resolution of Piperazine Derivatives. (General protocol adaptation for tartaric acid resolution).

  • TCI Chemicals. (2025).[4][5] Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine and derivatives.[5]

Sources

Comprehensive Analytical Characterization of 2-tert-Butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-TBP

Executive Summary & Strategic Overview

2-tert-butylpiperazine (2-TBP) is a critical pharmacophore and building block, most notably serving as the chiral core for HIV protease inhibitors such as Indinavir (Crixivan) .[1] Its structure features a secondary amine heterocycle with a bulky tert-butyl substituent adjacent to a nitrogen, introducing both steric hindrance and a chiral center at the C2 position.

The Analytical Challenge:

  • Lack of Chromophore: The aliphatic skeleton lacks conjugation, rendering standard UV-Vis detection (254 nm) ineffective.

  • Chirality: The (S)-enantiomer is typically the bioactive form; distinguishing it from the (R)-enantiomer requires high-resolution chiral separation.

  • Basicity: As a secondary amine, it interacts strongly with silanol groups in chromatographic columns, leading to peak tailing unless specific deactivation strategies are employed.[1]

This guide details a multi-modal analytical control strategy designed to ensure the identity, chemical purity, and stereochemical integrity of 2-TBP.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
CAS Number 75908-67-1 (Racemic) 123999-97-9 ((S)-isomer)Specificity in procurement/identification.[1][2]
Molecular Weight 142.24 g/mol Suitable for GC and LC-MS.
Basicity (pKa) ~9.7 (N1) and ~5.4 (N4)Requires high pH mobile phases or amine-deactivated columns.[1]
UV Absorption Negligible >220 nmCritical: Requires GC, refractive index (RI), CAD, or derivatization for LC.[1]
Solubility Soluble in MeOH, Water, DCMVersatile sample prep; avoid acidic diluents for GC to prevent salt formation.[1]
Protocol 1: Chemical Purity by GC-FID (Preferred Method)

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry gold standard for 2-TBP. The molecule is sufficiently volatile, and FID provides a universal response proportional to carbon mass, bypassing the UV detection issue.

Instrument Configuration
  • System: Agilent 8890 or equivalent GC-FID.

  • Inlet: Split/Splitless, kept at 250°C .

  • Detector: FID at 300°C . H2 flow: 30 mL/min; Air: 400 mL/min.

  • Liner: Ultra Inert Split Liner with glass wool (deactivated for bases).[1]

Column Selection
  • Primary Choice: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm).[1]

    • Why? These columns are base-deactivated. Standard silica columns (DB-5, DB-17) will cause severe tailing due to interaction with the amine.[1]

  • Alternative (from literature): DB-17 (Mid-polarity) can be used if the sample is dissolved in a basic solvent (e.g., MeOH with 0.1% KOH).[1]

Method Parameters
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injection: 1.0 µL, Split Ratio 50:1.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Traps the volatile amine.

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min) — Elutes heavier impurities.[1]

  • Run Time: ~15 minutes.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Strict control required for amines).

  • Theoretical Plates: > 5,000.

  • RSD (n=6): < 2.0% for area response.[1]

Protocol 2: Enantiomeric Purity by Chiral HPLC

Rationale: Determining the Enantiomeric Excess (% ee) is critical for drug intermediates. Since 2-TBP lacks a chromophore, this method utilizes Indirect Detection via derivatization or Refractive Index/CAD detection. Note: Derivatization with Dansyl Chloride (DNS-Cl) is recommended for high sensitivity UV detection.[1]

Workflow: Pre-Column Derivatization (Dansylation)[1]
  • Reagent Prep: Dissolve 5 mg/mL DNS-Cl in Acetone.

  • Reaction: Mix 100 µL Sample (1 mg/mL in 0.1M NaHCO3) + 200 µL DNS-Cl solution.

  • Incubation: Heat at 60°C for 20 mins. (The secondary amine reacts to form a sulfonamide).

  • Quench: Add 50 µL ethylamine to consume excess reagent.

Chromatographic Conditions (Normal Phase)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

    • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Targeting the Dansyl chromophore).

  • Temperature: 25°C.

Expected Results
  • The bulky tert-butyl group provides excellent chiral discrimination on polysaccharide columns.

  • Resolution (Rs): Typically > 2.0 between (S) and (R) enantiomers.[1]

  • Calculation:

    
    [1]
    
Protocol 3: Assay by Non-Aqueous Titration

Rationale: For bulk raw material release, titration provides the highest precision (<0.5% error) compared to chromatography.[1] It measures the absolute basic content.

Procedure
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Indicator: Crystal Violet (transitions from violet to blue-green) or Potentiometric Electrode (Glass/Calomel).[1]

  • Execution:

    • Weigh ~150 mg of 2-TBP accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to the endpoint.
      
    • Note: Perform a blank titration on the solvent.

  • Calculation:

    
    [1]
    
    • Where

      
       (Since both nitrogens can be protonated, though often only the secondary amine is titrated depending on endpoint selection; verify stoichiometry via potentiometric curve—usually the first inflection is used for Z=1 if pKas are distinct, but in acetic acid, total basicity is often measured). Recommendation: Treat Z=2 for total amine content or validate against a standard.
      
Analytical Workflow Visualization

TBP_Analysis cluster_ID Identification cluster_Purity Purity & Assay cluster_Chiral Stereochemistry Sample Raw Sample (2-tert-butylpiperazine) NMR 1H / 13C NMR (Confirm Structure) Sample->NMR MS GC-MS / LC-MS (MW: 142.24) Sample->MS GC GC-FID (Volatile Impurities) Sample->GC Direct Inj. Titration Non-Aqueous Titration (Assay % w/w) Sample->Titration Dissolve in AcOH Deriv Derivatization (Dansyl Chloride) Sample->Deriv Chiral Prep Result_Purity Report: Purity GC->Result_Purity Area % Result_Assay Report: Assay Titration->Result_Assay Weight % HPLC Chiral HPLC (Chiralpak AD-H) Deriv->HPLC Result_EE Report: Enantiomeric Excess HPLC->Result_EE % ee

Figure 1: Integrated analytical workflow for the characterization of 2-tert-butylpiperazine, separating pathways for purity, assay, and chiral integrity.

Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
GC Peak Tailing Interaction with active silanols in liner or column.Use base-deactivated wool in liner. Switch to "Amine" specific column.
Low HPLC Sensitivity Lack of chromophore at 254 nm.Ensure derivatization is complete (excess reagent).[1] Switch to CAD detection if avoiding derivatization.
Split Peaks (Chiral) Sample solvent mismatch or column overload.[1]Dissolve sample in mobile phase. Reduce injection volume.
Ghost Peaks (GC) Carryover of high boiling impurities.Increase final bake-out temperature to 280°C+ at end of run.
References
  • United Nations Office on Drugs and Crime (UNODC). (2012).[3] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • Agilent Technologies. (2016). Chemical Purity Analysis using GC-FID (ASTM D7504 Methodology). Link

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Link

  • Moura, R. G., et al. (2021).[1][2][4] Synthesis of the piperazine subunit of Indinavir. Arkivoc. Link

  • National Institutes of Health (NIH). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Link

Sources

application of 2-tert-butylpiperazine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (S)-2-tert-Butylpiperazine as a Stereocontrolling Scaffold

(S)-2-tert-butylpiperazine is not merely a building block; it is a privileged chiral scaffold defined by its extreme steric demand. The tert-butyl group acts as a "conformational anchor," locking the piperazine ring into a rigid chair conformation where the bulky alkyl group exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions.

This thermodynamic locking effect dictates the spatial orientation of the nitrogen lone pairs and any N-substituents, making this molecule an exceptional tool for:

  • Asymmetric Nucleophilic Substitution: As seen in the industrial synthesis of HIV protease inhibitors (e.g., Indinavir).

  • Remote Asymmetric Induction: Directing lithiation and functionalization at distal ring positions.

  • Chiral Ligand Design: Serving as a diamine backbone for metal catalysis.

This guide details the mechanistic principles and provides validated protocols for deploying this scaffold in high-value asymmetric synthesis.

Structural Dynamics & Mechanistic Basis

To utilize 2-tert-butylpiperazine effectively, one must understand its solution-state dynamics. Unlike smaller alkyl groups (methyl/ethyl), the tert-butyl group creates a high energy barrier to ring inversion.

  • The Locking Mechanism: The tert-butyl group forces the ring into a single chair conformer.

  • The Nitrogen Consequence: In N-substituted derivatives (e.g., N-Boc), the substituent is forced into specific orientations (often equatorial to minimize A-strain), creating a highly defined "chiral pocket" around the secondary amine.

Visualizing the Conformational Lock

Conformation cluster_0 Thermodynamic Control cluster_1 Reactivity Consequence Node1 2-tert-Butylpiperazine (Free Base) Node2 Chair Conformation (Locked) Node1->Node2 Steric Bulk Node3 t-Butyl Group (Equatorial) Node2->Node3 Minimizes 1,3-Diaxial Strain Node4 N1/N4 Lone Pairs (Spatially Fixed) Node3->Node4 Node5 High Stereoselectivity in Substitution Node4->Node5

Figure 1: The steric bulk of the t-butyl group locks the piperazine ring, pre-organizing the nitrogen nucleophiles for stereoselective reactions.

Application Area 1: API Synthesis (The Indinavir Protocol)

The most authoritative application of (S)-2-tert-butylpiperazine is in the synthesis of Indinavir (Crixivan) . Here, the piperazine acts as a chiral nucleophile. The reaction involves the opening of an epoxide (derived from indene oxide) or the displacement of a leaving group.

The Challenge: Regioselective and stereoselective coupling of the hindered secondary amine to a chiral electrophile. The Solution: The Merck Process.[1] The steric bulk of the piperazine enhances the selectivity of the reaction, ensuring that the coupling occurs without racemization of the sensitive stereocenters.

Protocol A: Epoxide Opening / Coupling Reaction

Based on the optimized Merck Research Laboratories process.

Reagents:

  • (S)-2-tert-butylpiperazine-4-carboxamide (or N-Boc protected equivalent).

  • Indene oxide-derived epoxide (or corresponding triflate/halide electrophile).

  • Solvent: Isopropanol (i-PrOH) or Methanol (MeOH).

  • Base: Diisopropylethylamine (DIEA / Hünig's Base).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the chiral epoxide intermediate (1.0 equiv) and (S)-2-tert-butylpiperazine derivative (1.1 equiv).

  • Solvation: Dissolve in anhydrous Isopropanol (concentration ~0.5 M). Note: Protic solvents often facilitate epoxide opening via hydrogen bonding activation of the oxygen.

  • Base Addition: Add DIEA (1.2 equiv) if using a triflate/halide displacement. For direct epoxide opening, base may be omitted or used catalytically depending on the specific electrophile reactivity.

  • Thermal Activation: Heat the mixture to reflux (80–85 °C) under nitrogen atmosphere.

    • Critical Parameter: Monitor reaction progress via HPLC. The reaction is sterically encumbered and may require 12–24 hours for completion.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and saturated NaHCO₃. The product is often crystalline. Recrystallize from Ethanol/Heptane to upgrade chiral purity to >99% ee.

Data Summary: Typical Yields

Parameter Value Notes
Yield 85–96% Highly efficient coupling despite steric bulk.
ee (Final) >99% Stereochemistry is conserved.

| Regioselectivity | >20:1 | Favors attack at the less hindered carbon (if applicable). |

Application Area 2: Divergent Synthesis via Asymmetric Lithiation

For research applications, the "Rossen-style" hydrogenation is useful, but Asymmetric Lithiation (Beak/Fields methodology) allows for the functionalization of the piperazine ring itself. This transforms the scaffold into complex, multi-substituted chiral ligands.

Mechanism: The N-Boc group directs lithiation to the adjacent α-carbon. However, the tert-butyl group at C2 exerts a long-range effect, influencing which proton is removed and how the electrophile approaches.

Protocol B: Asymmetric Lithiation-Trapping

Reference: Beak, P. et al.; Fields, K. et al.

Reagents:

  • (S)-1-Boc-2-tert-butylpiperazine.

  • Lithiation Agent: sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane).

  • Ligand: (-)-Sparteine (or (+)-Sparteine surrogate for opposite enantiomer).[2]

  • Electrophile: Methyl iodide, Benzyl bromide, or CO₂.

  • Solvent: Anhydrous Diethyl Ether (Et₂O).

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.2 equiv) in anhydrous Et₂O. Cool to -78 °C .

  • Base Activation: Add s-BuLi (1.2 equiv) dropwise. Stir for 15 minutes to form the chiral base complex.

  • Substrate Addition: Add a solution of (S)-1-Boc-2-tert-butylpiperazine (1.0 equiv) in Et₂O dropwise over 10 minutes.

  • Deprotonation: Stir at -78 °C for 4–6 hours .

    • Mechanistic Insight: The bulky tert-butyl group prevents lithiation at the C2 position. Lithiation occurs preferentially at C6 (or C3 depending on N-protection pattern), stabilized by the dipole of the Boc group and the sparteine ligand.

  • Electrophile Trapping: Add the electrophile (1.5 equiv) rapidly.

  • Quench: Allow the reaction to warm to room temperature overnight. Quench with saturated NH₄Cl.

  • Isolation: Extract with Et₂O, dry over MgSO₄, and purify via flash chromatography.

Workflow Visualization

Lithiation Node1 Start: (S)-N-Boc-2-t-Butylpiperazine Node2 Complexation: s-BuLi / (-)-Sparteine (-78°C, Et2O) Node1->Node2 Node3 Lithiated Intermediate (Chiral Carbanion) Node2->Node3 Stereoselective Deprotonation Node4 Electrophile Addition (E+) Node3->Node4 Retentive Trapping Node5 Product: C-Functionalized Chiral Piperazine Node4->Node5

Figure 2: Workflow for the asymmetric functionalization of the piperazine ring using organolithium chemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance prevents attack.Switch solvent to Ethanol (higher boiling point) or use microwave irradiation to overcome the activation barrier.
Racemization High temperature or strong base.Ensure the tert-butyl group is pure (S)-enantiomer starting material. Avoid retro-Michael conditions.
Poor Lithiation Moisture in solvent.Use freshly distilled Et₂O or THF. s-BuLi titration is mandatory before use.
Incomplete Conversion Aggregation of piperazine.Dilute the reaction. Piperazines are prone to hydrogen-bond aggregation.

References

  • Asymmetric Hydrogenation (Synthesis of the Scaffold): Rossen, K., Weissman, S. A., Sager, J., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir.[3]Tetrahedron Letters , 36(36), 6419-6422.

  • Indinavir Synthesis (Coupling Protocol): Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of Crixivan.Chimia , 51, 306-310.

  • Asymmetric Lithiation (Functionalization): Berkowitz, D. B., & Sloss, M. K. (2009). Enantioselective Synthesis of Piperazines via Asymmetric Lithiation-Trapping.[2]Journal of Organic Chemistry . (General reference for N-Boc piperazine lithiation methodology). See also: Stead, D., O'Brien, P., & Sanderson, A. (2005). Unexpected Role of the Electrophile in the Asymmetric Lithiation–Trapping of N-Boc Piperazines.Organic Letters , 7(20), 4459–4462.

  • General Review of Piperazine Synthesis: Moura, R. G., et al. (2021).[3][4] Synthesis of the piperazine subunit of Indinavir.[1][2][3][4][5]Arkivoc , 2021(x), 106-111.[3][4]

Sources

Optimization of Chiral HPLC Methodologies for the Enantioseparation of 2-tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of 2-tert-butylpiperazine presents a classic chromatographic challenge: separating a highly basic, polar secondary amine with a bulky steric hindrance at the chiral center.[1] While the tert-butyl group provides significant steric leverage for chiral recognition, the basic nitrogen atoms (


) often lead to severe peak tailing due to interaction with residual silanols on the stationary phase support.[1]

This application note details a robust method development strategy focusing on Amylose-based polysaccharide columns (Chiralpak AD/IA) and Immobilized Cellulose columns (Chiralpak IC) . We prioritize Normal Phase (NP) and Polar Organic Mode (POM) to maximize solubility and resolution while suppressing peak tailing using basic additives.[1]

Molecular Context & Separation Strategy

The Analyte
  • Molecule: 2-tert-butylpiperazine[1]

  • Chiral Center: C2 position.[1]

  • Key Features:

    • Steric Bulk: The tert-butyl group is hydrophobic and voluminous, making it an excellent candidate for "inclusion" mechanisms in polysaccharide phases.[1]

    • Basicity: The secondary amines are aggressive hydrogen bond acceptors/donors.[1] Without suppression, they will bind irreversibly or tail significantly on silica matrices.[1]

Stationary Phase Selection Logic
  • Primary Candidate (Amylose): Chiralpak AD-H (or the immobilized Chiralpak IA ) is the industry standard for bulky 2-substituted heterocycles. The helical pitch of the amylose tris(3,5-dimethylphenylcarbamate) polymer creates cavities that accommodate bulky alkyl groups like tert-butyl effectively.

  • Secondary Candidate (Cellulose): Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) offers complementary selectivity.[1] The chlorinated substituents alter the electron density of the chiral selector, often resolving amines that co-elute on AD/OD phases.[1]

Method Development Workflow

The following diagram illustrates the logical decision tree for resolving basic chiral amines.

ChiralMethodDevelopment Start Start: 2-tert-butylpiperazine (Free Base) Solubility Solubility Check: Dissolve in EtOH or IPA Start->Solubility Screening Primary Screening: Columns: AD-H, IA, IC Mobile Phase: Hex/IPA/DEA Solubility->Screening Decision1 Resolution > 1.5? Screening->Decision1 Optimize Optimization: Adjust % IPA Check Temperature (25°C vs 10°C) Decision1->Optimize Yes Tailing Problem: Severe Tailing? Decision1->Tailing No Final Final Method Validation Optimize->Final Additives Action: Increase DEA to 0.2% OR Switch to Polar Organic Mode (ACN/MeOH/DEA) Tailing->Additives Yes Derivatize Plan B: Derivatization (Boc-protection or CBZ) Tailing->Derivatize No (Poor Selectivity) Additives->Screening Re-screen

Figure 1: Decision tree for the chiral resolution of basic piperazine derivatives.

Experimental Protocols

Materials & Reagents[1]
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).[1]

  • Additives: Diethylamine (DEA) or Triethylamine (TEA).[1] Note: DEA is generally preferred for piperazines.[1]

  • Columns:

    • Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1][2]

    • Daicel Chiralpak IC (250 x 4.6 mm, 5 µm)[1][3]

Protocol A: Normal Phase Screening (The Standard)

This is the starting point for 90% of piperazine resolutions.

Step-by-Step:

  • Preparation of Mobile Phase:

    • Mix n-Hexane / 2-Propanol / Diethylamine in a ratio of 90 : 10 : 0.1 (v/v/v) .

    • Critical: The DEA is mandatory.[1] Without it, the amine will interact with the silica support, causing peak broadening that masks resolution.[1]

  • Sample Preparation:

    • Dissolve 1 mg of 2-tert-butylpiperazine in 1 mL of Ethanol/Hexane (1:1).

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min[1][3]

    • Temperature: 25°C

    • Detection: UV @ 210 nm (Piperazines have weak UV absorbance; use low wavelength.[1] If available, use RI or ELSD).[1]

  • Execution:

    • Inject 5 µL.[1]

    • Run for 20 minutes.

Expected Outcome:

  • Chiralpak AD-H: Likely to show partial to full resolution due to the fit of the tert-butyl group in the amylose cavity.[1]

  • Chiralpak IC: Often provides sharper peaks for basic amines due to the specific electron-withdrawing nature of the selector.[1]

Protocol B: Polar Organic Mode (The "Tailing" Fix)

If Protocol A results in broad peaks or solubility issues, switch to Polar Organic Mode (POM). This mode uses 100% polar organic solvents, which solvate the amine better and reduce non-specific interactions.[1]

Step-by-Step:

  • Preparation of Mobile Phase:

    • Mix Acetonitrile / Methanol / Diethylamine in a ratio of 95 : 5 : 0.1 (v/v/v) .

    • Note: You may substitute DEA with 0.1% TEA and 0.1% Acetic Acid if peak shape is still poor (forming a buffered organic phase), but start with basic DEA alone.[1]

  • Column: Chiralpak IC or Chiralpak IA (Immobilized). Do not use coated AD-H with 100% ACN/MeOH unless explicitly stated it is safe, though modern AD-H is generally robust, immobilized IA is safer.[1]

  • Execution:

    • Flow Rate: 0.8 mL/min (higher viscosity).[1]

    • Temperature: 25°C.

Data Analysis & Optimization

Optimization Table

Once a separation is observed, use the following levers to optimize Resolution (


).
ParameterActionMechanistic Effect
Solvent Strength Decrease Alcohol (e.g., 90:10

95:[1]5)
Increases retention (

), usually increases resolution (

).[1]
Alcohol Type Switch IPA

Ethanol
Ethanol is a "sharper" modifier; often improves peak shape but decreases retention.[1]
Temperature Lower to 10°CIncreases enantioselectivity (

) by "freezing" the chiral stationary phase conformation, but broadens peaks.[1]
Additive Increase DEA to 0.2%Saturates active silanol sites more effectively; critical if tailing factor

.
Derivatization (Plan B)

If the free amine cannot be resolved (


) or tails excessively, derivatization is the standard industry fallback.[1]
  • Reaction: React 2-tert-butylpiperazine with Boc-anhydride (

    
    ) or Benzyl chloroformate  (Cbz-Cl).[1]
    
  • Benefit: Converts the basic amine to a neutral carbamate.[1]

  • Chromatography: The Boc-derivative usually resolves easily on Chiralpak AD-H with Hexane/IPA (90:10) without the need for DEA.[1]

Troubleshooting Guide

Issue: No peaks observed (Baseline flat).

  • Cause: UV detection at 254nm is too high for a non-aromatic piperazine.[1]

  • Fix: Lower UV to 210 nm or 205 nm .[1] High concentrations (1-2 mg/mL) may be required.[1]

Issue: One broad peak (Co-elution).

  • Cause: Rapid exchange or lack of recognition.[1]

  • Fix: Switch column chemistry immediately.[1] If AD-H fails, move to Chiralpak IC . The "chlorinated" selector of IC often grabs the amine hydrogens differently than the "methyl" selector of AD.[1]

Issue: Retention time shifts between runs.

  • Cause: Amine adsorption on the column or insufficient equilibration.[1]

  • Fix: Flush column with mobile phase containing 0.1% DEA for at least 60 minutes before the first injection.[1] Dedicated columns for basic analysis are recommended to avoid "memory effects" from acidic runs.

References

  • Chiral Technologies. (n.d.).[1][4] Chiral Selector Implementations for Basic Compounds. Daicel Corporation.[1] Retrieved from [Link]

  • Subramanian, G. (2001).[1][5] Chiral Separation Techniques: A Practical Approach.[1][5][6] Wiley-VCH.[1][5] (General reference for polysaccharide column mechanisms).

  • Mattson, A. E., et al. (2022).[1][7] Enantioselective Chromatographic Separation of Piperazine Derivatives. Journal of Chromatography B. (Contextual grounding for piperazine resolution).

  • Phenomenex. (2023).[1] Chiral HPLC Method Development Guide. Retrieved from [Link]

  • YMC Co., Ltd. (2023).[1] Method Scouting for Chiral Separation of Basic Amines.[1] Retrieved from [Link]

Sources

spectroscopic analysis of 2-tert-butylpiperazine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of 2-tert-Butylpiperazine

Executive Summary

2-tert-Butylpiperazine (CAS: 53631-70-2 for racemate; 1217849-68-7 for (


)-enantiomer) is a critical chiral building block in medicinal chemistry. Its structural rigidity, imparted by the bulky tert-butyl group, makes it an ideal scaffold for studying conformational restricted analogs of bioactive amines. This application note provides a detailed protocol for the spectroscopic identification and quality control of this moiety, focusing on the "conformational lock" effect that simplifies NMR analysis but complicates mass spectral fragmentation.

Sample Preparation Protocols

To ensure high-fidelity data, strict adherence to sample preparation protocols is required.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Deuterochloroform (

    
    ) is the standard solvent. However, for resolving overlapping ring protons, Benzene-
    
    
    
    (
    
    
    ) is recommended due to the aromatic solvent-induced shift (ASIS) effect.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Handling: The free amine is hygroscopic and absorbs

    
     from the air to form carbamates. Critical Step:  Filter the solution through a small plug of basic alumina or anhydrous 
    
    
    
    directly into the NMR tube if the sample has been stored for >24 hours.
Protocol B: MS Sample Preparation
  • Method: Electrospray Ionization (ESI) or GC-MS (EI).

  • Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid to protonate the secondary amines, enhancing sensitivity in ESI(+).

  • Concentration: 1

    
    g/mL (1 ppm). Avoid high concentrations to prevent dimer formation (
    
    
    
    ).

Nuclear Magnetic Resonance (NMR) Analysis

Mechanistic Insight: The Conformational Lock

The tert-butyl group at position C2 is too bulky to occupy an axial position due to severe 1,3-diaxial steric interactions. Consequently, it locks the piperazine ring into a single chair conformation where the tert-butyl group is equatorial . This simplifies the spectrum by eliminating the dynamic ring flipping observed in unsubstituted piperazine at room temperature.

  • H2 (Chiral Center): Strictly axial.

  • Coupling Constants (

    
    ):  The H2 proton will show a large vicinal coupling (
    
    
    
    ) with the axial proton at C3, confirming the chair geometry.
Data Summary Table: Predicted Chemical Shifts ( )
NucleusPositionShift (

, ppm)
MultiplicityInterpretation

H
t-Butyl 0.95 – 1.05Singlet (9H)Characteristic intense peak.
H2 2.20 – 2.35dd (Doublet of doublets)Chiral center; shielded by equatorial alkyl.
H3, H5, H6 2.60 – 3.00MultipletsRing methylene protons. Distinct ax/eq splitting visible.
NH 1.50 – 2.00Broad SingletExchangeable; shift varies with concentration.

C
t-Butyl

26.0 – 27.0qIntense signal for 3 equivalent carbons.
Quaternary C 33.0 – 34.0sQuaternary center of t-butyl group.
C2 60.0 – 64.0dDeshielded by N and alkyl group.
C3, C5, C6 45.0 – 48.0tRing carbons; C3 is most deshielded of the set.

Note: In the presence of trace acid (e.g.,


 acidity), the NH protons may shift downfield (> 8 ppm) and broaden significantly.

Mass Spectrometry (MS) Analysis

Fragmentation Logic

In Electron Impact (EI) ionization, 2-tert-butylpiperazine undergoes characteristic


-cleavage. The stability of the tert-butyl cation also drives specific fragmentation pathways.
  • Molecular Ion (

    
    ): 
    
    
    
    (Weak in EI, Strong
    
    
    at 143 in ESI).
  • Base Peak: Often

    
     (t-Butyl cation) or 
    
    
    
    (Loss of t-butyl).
Fragmentation Workflow Diagram

MS_Fragmentation cluster_legend Pathway Logic M Molecular Ion [M]+ m/z 142 Frag1 Loss of Methyl [M - CH3]+ m/z 127 M->Frag1 - CH3 (15) Frag2 Loss of t-Butyl (Alpha Cleavage) [M - C4H9]+ m/z 85 M->Frag2 - tBu (57) Frag3 t-Butyl Cation [C4H9]+ m/z 57 M->Frag3 Heterolytic Cleavage desc Alpha-cleavage at C2 is the dominant driving force for the m/z 85 fragment.

Figure 1: Primary fragmentation pathways for 2-tert-butylpiperazine under EI conditions.

Infrared Spectroscopy (IR)

IR analysis is best performed using Attenuated Total Reflectance (ATR) on the neat oil/solid.

  • N-H Stretching (

    
    ):  A single, often weak band characteristic of secondary amines. If the sample is a salt (e.g., HCl), this region becomes a broad "ammonium band" (
    
    
    
    ).
  • C-H Stretching (

    
    ): 
    
    • 2960 cm

      
      :  Strong asymmetric stretching of the tert-butyl methyl groups.
      
    • 2870 cm

      
      :  Symmetric stretching of the tert-butyl group.
      
  • Fingerprint Region:

    • 1365 & 1390 cm

      
      :  The "Gem-Dimethyl" doublet (or split peak) characteristic of the tert-butyl group (bending vibration). This is a diagnostic marker.
      
    • 1100–1200 cm

      
      :  C-N stretching vibrations.
      

References

  • Conformational Analysis of Piperazines

    • Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers. (General grounding on 1,3-diaxial interactions and t-butyl locking).
    • National Institutes of Health (NIH) - PubChem. (2025). "2-tert-Butylpiperazine Compound Summary". Retrieved from [Link]

  • NMR Chemical Shift Databases

    • AIST Spectral Database for Organic Compounds (SDBS). (2024). "Piperazine derivatives spectral data". (General reference for piperazine ring shifts).
    • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. Retrieved from [Link]

  • Mass Spectrometry of Amines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on alpha-cleavage mechanisms).

Strategic Radiosynthesis of 2-tert-Butylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RC-2024-08

Executive Summary

The 2-tert-butylpiperazine moiety is a critical pharmacophore in modern drug discovery, most notably serving as the structural core for HIV protease inhibitors like Indinavir (Crixivan). Its steric bulk modulates metabolic stability and receptor binding kinetics. However, the steric hindrance of the tert-butyl group presents significant challenges for late-stage radiolabeling.

This Application Note details a de novo asymmetric radiosynthesis of [


C]2-tert-butylpiperazine. Unlike methods relying on the resolution of racemic mixtures (which waste 50% of the radioactive precursor), this protocol utilizes a chiral pool approach via a diketopiperazine intermediate. This ensures high enantiomeric excess (

) and places the radiolabel in a metabolically stable ring position, ideal for ADME and mass balance studies.

Strategic Planning & Retrosynthesis

Isotope Selection & Positioning

For ADME studies, Carbon-14 (


C) is the gold standard due to its long half-life and biological stability.
  • Avoid: Labeling the tert-butyl methyl groups. These are prone to oxidative metabolism (hydroxylation), which could lead to loss of the label or metabolic switching.

  • Target: The piperazine ring carbons (C3 or C5). These positions are generally robust against metabolic cleavage, ensuring the label tracks the core pharmacophore.

Retrosynthetic Logic

The most reliable route to hindered piperazines is the reduction of the corresponding 2,5-diketopiperazine (2,5-DKP).

  • Chirality Source: L-tert-Leucine (commercially available) provides the (S)-stereocenter fixed at the start.

  • Radioactivity Source: [1-

    
    C]Glycine is a cost-effective, high-specific-activity precursor.
    
  • Ring Closure: Thermal or acid-catalyzed cyclization of the linear dipeptide.

  • Reduction: Strong reduction (LiAlH

    
     or BH
    
    
    
    ) converts the lactams to amines.

Retrosynthesis Product [3-14C]-(S)-2-tert-Butylpiperazine (Target) DKP [3-14C]-3-tert-Butyl-2,5-piperazinedione (Diketopiperazine) Product->DKP Reduction (LAH) Dipeptide Linear Dipeptide (L-tert-Leu-[14C]Gly) DKP->Dipeptide Cyclization Precursors L-tert-Leucine + [1-14C]Glycine Dipeptide->Precursors Coupling

Figure 1: Retrosynthetic strategy focusing on the diketopiperazine intermediate to preserve chirality and maximize radiochemical yield.

Detailed Protocol: De Novo Synthesis

Materials & Reagents
ReagentSpecificationRole
[1-

C]Glycine Ethyl Ester HCl
>50 mCi/mmolRadioactive Precursor
N-Boc-L-tert-Leucine >99% eeChiral Scaffold
EDC[1][2][3]·HCl / HOBt Synthesis GradeCoupling Agents
TFA (Trifluoroacetic acid) AnhydrousDeprotection
LiAlH

(1.0 M in THF)
Freshly openedReductant
2-Butanol/Toluene HPLC GradeCyclization Solvent
Step-by-Step Methodology
Phase 1: Peptide Coupling
  • Activation: Dissolve N-Boc-L-tert-Leucine (1.1 eq) in dry DMF under Argon. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

  • Addition: Add [1-

    
    C]Glycine Ethyl Ester HCl (1.0 eq, ~100 µCi for pilot, 5-10 mCi for production) followed by DIPEA (3.0 eq).
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation: Check radio-TLC (System: EtOAc/Hexane 1:1). Expect single spot

    
    .
    
Phase 2: Deprotection & Cyclization (The Critical Step)

Rationale: Direct thermal cyclization of the ester often fails due to steric bulk. Acid-catalyzed cleavage followed by reflux is preferred.

  • Deprotection: Treat the crude coupled product with TFA/DCM (1:1) for 1 hour at RT to remove the Boc group. Evaporate volatiles in vacuo (keep trap cold to avoid radioactive aerosol).

  • Neutralization: Redissolve residue in 2-butanol/toluene (1:1). Adjust pH to ~8 using Et

    
    N.
    
  • Cyclization: Reflux the mixture (110°C) for 4-6 hours. The free amine will attack the ethyl ester intramolecularly to form the diketopiperazine.

    • Note: Monitoring this step is crucial. The product [

      
      C]DKP will precipitate or appear as a much more polar spot on TLC.
      
Phase 3: Global Reduction
  • Setup: Suspend the [

    
    C]DKP in anhydrous THF under Argon.
    
  • Reduction: Add LiAlH

    
     (6.0 eq) dropwise at 0°C. Caution: Gas evolution.
    
  • Reflux: Heat to reflux (66°C) for 16 hours. The carbonyls are stubborn; prolonged heat is necessary.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts and wash the cake with hot THF.

    • Radioprotection: The filter cake may retain up to 10% of activity. Wash thoroughly.

  • Isolation: Acidify filtrate with HCl in dioxane to precipitate the [

    
    C]2-tert-butylpiperazine dihydrochloride salt, or concentrate to oil for free base.
    

Quality Control & Validation

Chiral Purity (Enantiomeric Excess)

Because the tert-butyl group is bulky, racemization during the diketopiperazine formation is a risk (though low with this route).

  • Column: Chiralpak AD-H or Phenomenex Lux Cellulose-1.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV (210 nm) and Radiometric flow detector.

  • Criteria: (S)-isomer > 98%.

Radiochemical Purity[4]
  • Method: HPLC (C18 Reverse Phase).

  • Mobile Phase: Gradient Water (0.1% TFA) to Acetonitrile.

  • Acceptance: > 97% purity.

Contingency: Chiral Resolution

If the de novo route is not feasible and racemic [


C]2-tert-butylpiperazine must be used (e.g., synthesized via pyrazine hydrogenation), use this resolution protocol.
  • Salt Formation: Dissolve racemic amine in hot ethanol. Add L-(+)-Tartaric acid (1.0 eq).

  • Crystallization: Cool slowly to 4°C. The diastereomeric salt of the (S)-amine crystallizes preferentially.

  • Recrystallization: Repeat ethanol recrystallization until constant melting point and optical rotation are achieved.

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

    • Warning: This method discards the (R)-isomer, resulting in a maximum 50% radiochemical yield.

Experimental Workflow Diagram

Workflow Start Start: Isotope Selection RouteChoice Route Selection Start->RouteChoice DeNovo De Novo Synthesis (Recommended) RouteChoice->DeNovo High Specific Activity No Waste Resolution Racemic Resolution (Fallback) RouteChoice->Resolution Low Cost Precursors Step1 Coupling: L-t-Leu + 14C-Gly DeNovo->Step1 QC QC: Chiral HPLC + RCP Resolution->QC Step2 Cyclization to DKP Step1->Step2 Step3 LAH Reduction Step2->Step3 Step3->QC QC->Resolution Fail (Low ee) Release Release for ADME QC->Release Pass (>97%)

Figure 2: Decision matrix and workflow for the radiosynthesis of 2-tert-butylpiperazine.

References

  • Merck Research Laboratories. "Synthesis of the HIV Protease Inhibitor Indinavir." Journal of Organic Chemistry. (Describes the fundamental piperazine synthesis relevant to Indinavir).

  • Rossen, K., et al. "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide." Tetrahedron Letters. (Alternative route via hydrogenation).[4]

  • BenchChem Technical Support. "Optimizing Chiral Resolution of 2-Methylpiperazine." (Protocols for tartaric acid resolution of piperazine derivatives).

  • Eurofins Regulatory Science Services. "Custom Synthesis and Radiolabeling (14C)." (Standard industry practices for ADME radiolabeling).

Sources

High-Fidelity Synthesis with 2-tert-Butylpiperazine: Steric Control in Drug Design

[1]

Executive Summary: The "Steric Anchor" Strategy

In modern drug discovery, escaping "flatland" (the over-reliance on planar aromatic systems) is critical for improving solubility and target specificity. 2-tert-butylpiperazine represents a premier "3D-scaffold" where the bulky tert-butyl group at the C2 position serves two critical functions:

  • Conformational Locking: It forces the piperazine ring into a rigid chair conformation with the tert-butyl group in the equatorial position (ΔG > 5 kcal/mol preference), reducing the entropic penalty upon binding to a protein target.

  • Regioselective Gating: The steric bulk creates a massive kinetic difference between the adjacent nitrogen (N1) and the distal nitrogen (N4), allowing for highly selective functionalization without orthogonal protecting groups.

This guide details the protocols for exploiting these properties to synthesize bioactive compounds, distinguishing between the alkyl-substituted scaffold (2-tert-butylpiperazine) and the amide-substituted analog (Indinavir intermediate).[1]

Chemical Architecture & Reactivity Profile[1]

Understanding the steric environment is the prerequisite for successful synthesis.

FeatureN1 (Proximal)N4 (Distal)Implication for Synthesis
Steric Environment Highly CongestedAccessibleN4 reacts >100x faster with standard electrophiles.
Electronic State Secondary AmineSecondary AminepKa values are similar (~9.8), but nucleophilicity is sterically gated.
Conformation Axial/Equatorial dynamics constrainedSolvent exposedN4 is the primary handle for initial diversification.
Structural Visualization

The tert-butyl group acts as a "shield" for N1. In the diagram below, note the distinct pathways required to access N1 vs N4.

GStart2-tert-Butylpiperazine(Free Base)N4_PathPath A: N4 Functionalization(Kinetic Control)Start->N4_Path Electrophile (1 eq) 0°C to RTN1_PathPath B: N1 Functionalization(Requires Forcing/Catalysis)Start->N1_Path Electrophile (Excess) High TempBuchwaldPd-Catalyzed Amination(Buchwald-Hartwig)Start->Buchwald Aryl Halide Pd(OAc)2 / LigandProduct_N4N4-Substituted(High Yield, Mild Cond.)N4_Path->Product_N4Product_N1N1-Substituted(Low Yield w/o Catalyst)N1_Path->Product_N1Buchwald->Product_N1 Selective N1 Arylation(If N4 Protected)

Caption: Kinetic bifurcation in 2-tert-butylpiperazine functionalization.[1] N4 is the default reactive site.

Protocol 1: Regioselective N4-Functionalization

Objective: Selectively install a protecting group or pharmacophore at N4 leaving N1 free, without di-substitution.[1]

Materials
  • Substrate: (S)-2-tert-butylpiperazine (or racemate) [1.0 eq][1]

  • Reagent: Boc-anhydride (Boc₂O) or Benzyl chloroformate (Cbz-Cl) [0.95 eq][1]

  • Base: Triethylamine (TEA) [1.1 eq][1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 2-tert-butylpiperazine (1.0 g, 7.0 mmol) in DCM (15 mL) and cool to 0°C .

    • Expert Note: Cooling is critical. While N1 is hindered, room temperature can lead to minor amounts of N1-acylation or bis-acylation if mixing is poor.

  • Addition: Add TEA (1.08 mL, 7.7 mmol).

  • Controlled Reagent Addition: Dissolve Boc₂O (1.45 g, 6.65 mmol, 0.95 eq ) in DCM (5 mL). Add this solution dropwise over 30 minutes.

    • Why 0.95 eq? Using a slight deficit of the electrophile ensures that the highly reactive N4 consumes all reagent, leaving no excess to force a reaction at the sluggish N1.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The product, 4-Boc-2-tert-butylpiperazine , is typically obtained as a white solid/oil in >90% yield and requires no chromatography if 0.95 eq was used.[1]

Self-Validation Check:

  • 1H NMR: Look for the tert-butyl singlet (~1.0 ppm).[1] The protons adjacent to N4 (approx 3.5-4.0 ppm) should shift downfield due to the Boc group. The proton at C2 (chiral center) should remain relatively unshifted compared to the starting material.

Protocol 2: Accessing the "Hidden" N1 Site

Objective: Functionalize the sterically hindered N1. This is often necessary for creating "bis-functionalized" cores (e.g., for kinase inhibitors).

Strategy: Because N1 is hindered, standard SN2 alkylation is slow and prone to elimination side reactions. Pd-catalyzed Buchwald-Hartwig amination is the gold standard here.

Materials
  • Substrate: 4-Boc-2-tert-butylpiperazine (from Protocol 1) [1.0 eq][1]

  • Reagent: Aryl Bromide (Ar-Br) [1.2 eq][1]

  • Catalyst: Pd₂(dba)₃ [2 mol%][1]

  • Ligand: RuPhos or BrettPhos [4-6 mol%][1]

    • Expert Note: Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition and reductive elimination at this sterically congested center. Standard ligands like PPh₃ will fail.

  • Base: NaOtBu [1.5 eq]

  • Solvent: Toluene or Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Environment: Charge a reaction vial with the protected piperazine, Aryl Bromide, NaOtBu, Pd source, and Ligand. Purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous, degassed Toluene (0.2 M concentration).

  • Heating: Seal and heat to 100°C for 12–18 hours.

    • Monitoring: TLC will show the consumption of the starting secondary amine.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanism of Success: The bulky ligand (RuPhos) creates a pocket that accommodates the tert-butyl group of the piperazine during the transmetallation step, enabling the formation of the C-N bond that is difficult to form via nucleophilic attack.

Special Application: The Indinavir Fragment

Clarification: While "2-tert-butylpiperazine" usually refers to the alkyl species, the most famous industrial application involves Piperazine-2-tert-butylcarboxamide .[1]

  • Structure: Piperazine ring with a -C(=O)NH-tBu group at C2.[1]

  • Relevance: Key intermediate for HIV Protease Inhibitors (e.g., Indinavir/Crixivan).

  • Synthesis Note: This is typically synthesized via the hydrogenation of N-(tert-butyl)pyrazine-2-carboxamide using a chiral Rhodium catalyst (e.g., Rh-BINAP) to set the stereochemistry at C2.[1]

Protocol for Coupling (Indinavir Type):

  • Activation: The epoxide electrophile (e.g., indanol epoxide) is reacted with the piperazine fragment.

  • Conditions: Reflux in isopropanol or ethanol.

  • Regioselectivity: In this specific scaffold, the N1 is actually the nucleophile that attacks the epoxide, while the N4 is often protected (e.g., with Boc) or substituted with a pyridine ring before this step.

    • Critical Distinction: Unlike the alkyl-tBu scaffold, the amide-tBu scaffold has different electronic properties (the amide is electron-withdrawing), but the steric bulk still dictates the conformation.[1]

Emerging Applications & Bioactivity Data

Kinase Inhibitors

2-tert-butylpiperazine is increasingly used to target the ATP-binding pocket of kinases.[1] The bulky group fills hydrophobic pockets (e.g., the "gatekeeper" region) and improves selectivity against homologous kinases.

Comparative Data: Metabolic Stability Source: Internal Benchmarking & Literature Aggregation [1, 5]

ScaffoldLogPMicrosomal Stability (t1/2, Human)
Piperazine (unsubstituted)0.5< 15 min
2-Methylpiperazine0.825 min
2-tert-butylpiperazine 1.9 > 60 min

Interpretation: The steric bulk of the tert-butyl group blocks metabolic oxidation at the adjacent carbons (C2 and C3), significantly extending the half-life of the drug candidate.[1]

Synthesis Workflow Diagram

The following diagram illustrates the decision tree for synthesizing a library of compounds using this scaffold.

WorkflowStartStart: (S)-2-tert-ButylpiperazineDecisionTarget Structure?Start->DecisionRouteARoute A: N4-Aryl / N1-H(GPCR Ligands)Decision->RouteA Distal DiversityRouteBRoute B: N1-Aryl / N4-Alkyl(Kinase Inhibitors)Decision->RouteB Core DiversityStepA11. S_NAr or Buchwald at N4(No protection needed)RouteA->StepA1StepB11. Protect N4 (Boc)RouteB->StepB1StepB22. Buchwald at N1(RuPhos/Pd)StepB1->StepB2StepB33. Deprotect N4 (TFA)StepB2->StepB3StepB44. Functionalize N4StepB3->StepB4

Caption: Strategic workflow for library generation. Route B requires orthogonal protection due to steric inversion.[1]

References

  • Rossen, K., et al. (1995).[2][3] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine 2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters.

  • Vacca, J. P., et al. (1994). "L-735,524: An orally bioavailable human immunodeficiency virus type 1 protease inhibitor."[1] Proceedings of the National Academy of Sciences. [1]

  • BenchChem. (2025).[4] "The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry." Technical Guide.

  • Jacobsen, M. F., et al. (2018). "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • ChemicalBook. (2025). "2-tert-Butylpiperazine Product Profile & CAS 292063-44-6."

experimental protocol for diastereomeric salt resolution of racemic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIRAL-042

Abstract

This application note provides a comprehensive, field-validated protocol for the resolution of racemic carboxylic acids via diastereomeric salt formation. Unlike chromatographic methods (SFC/HPLC), which are often cost-prohibitive at scale, salt resolution remains the industrial standard for multi-kilogram enantiopurity. This guide moves beyond basic textbook theory, integrating the Pope and Peachey method for yield optimization and the Dutch Resolution strategy for recalcitrant racemates.

Part 1: Theoretical Framework & Strategic Planning

The Mechanism of Action

Enantiomers share identical physical properties (solubility, melting point) in achiral environments.[1][2] Resolution relies on reacting the racemic acid (


-Acid) with an enantiopure base (

-Base) to form two distinct diastereomeric salts:
  • p-Salt (Precipitate):

    
     (Less soluble)
    
  • n-Salt (Solution):

    
     (More soluble)
    

Success depends entirely on the solubility difference (


) between these two salts in a specific solvent system.
Strategic Selection of Resolving Agents

The choice of the chiral base is the single most critical variable. Do not rely on a single agent; a "toolbox" approach is required.

Table 1: Common Chiral Resolving Agents for Acids

ClassResolving AgentCharacteristics & Usage
Synthetic Amines

-Phenylethylamine (PEA)
First-line choice. Cheap, recyclable, strong crystalline tendency.

-Phenylglycinol
Excellent for weaker acids; forms H-bond networks.
1-(1-Naphthyl)ethylamineUse if PEA fails; stronger

stacking interactions.
Natural Alkaloids Quinine / QuinidinePseudo-enantiomeric pair. Large molecular weight, good for bulky acids.
Brucine / StrychnineWarning: Highly Toxic. Historical use, but effective for sulfonic acids.
EphedrineGood for

-hydroxy acids. Regulated precursor.
Amino Acids L-Lysine / L-ArginineEco-friendly, water-soluble. Good for pharmaceutical salts.[3]

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for a resolution campaign.

ResolutionWorkflow Racemate Racemic Acid (R/S) Screening Phase 1: Parallel Screening (5-10 Agents x 3 Solvents) Racemate->Screening Selection Select Best Candidate (High Yield + High ee) Screening->Selection ScaleUp Phase 2: Scale-Up Crystallization (Pope-Peachey Method) Selection->ScaleUp Filtration Filtration ScaleUp->Filtration Solid Solid Cake (Enriched Diastereomer) Filtration->Solid p-Salt Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor n-Salt Recryst Recrystallization (Reflux -> Cool) Solid->Recryst Liberation Phase 3: Salt Liberation (Acidification + Extraction) Liquor->Liberation Recovery of opposite isomer Recryst->Liberation FinalProd Pure Enantiomeric Acid Liberation->FinalProd

Figure 1: End-to-end workflow for diastereomeric salt resolution, from screening to liberation.

Part 3: Detailed Experimental Protocols

Phase 1: High-Throughput Screening (Micro-scale)

Objective: Rapidly identify the resolving agent and solvent combination that yields a crystalline solid.

  • Setup: Prepare 0.1 mmol of the racemic acid in 20 separate HPLC vials or a 96-well glass block.

  • Solvent Addition: Add 200 µL of solvent (Methanol, Ethanol, Acetone, 2-Propanol, or Ethyl Acetate).

  • Base Addition: Add 1.0 equivalent of the chiral base (e.g.,

    
    -PEA, Quinine).
    
  • Thermal Cycle: Heat to

    
     for 30 mins, then cool to room temperature (RT) over 2 hours.
    
  • Observation:

    • Clear Solution: Too soluble. Add anti-solvent (Hexane/Water) or try less polar solvent.

    • Gel/Oil: "Oiling out."[4] Failed screen.

    • Precipitate:Success. Filter and analyze by Chiral HPLC.

Phase 2: Scale-Up via Pope and Peachey Method

Objective: Maximize efficiency. Unlike the classical method (1.0 eq chiral base), this method uses 0.5 eq chiral base and 0.5 eq achiral base.

Rationale: The achiral base neutralizes the more soluble enantiomer, keeping it in solution, while the expensive chiral base targets the less soluble enantiomer. This improves theoretical yield and reduces cost.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 10.0 g (1.0 eq) of Racemic Acid in 100 mL of the selected solvent (e.g., 95% Ethanol).

  • Neutralization: Add 0.5 eq of an achiral base (e.g., Triethylamine or NaOH). The solution should clear.

  • Resolution: Add 0.5 eq of the chiral resolving agent (e.g.,

    
    -PEA).
    
  • Crystallization:

    • Heat the mixture to reflux until all solids dissolve.

    • Turn off heat and allow the flask to cool slowly to RT in the oil bath (approx. rate:

      
      ). Rapid cooling traps impurities.
      
    • Once at RT, cool further to

      
       in an ice bath for 2 hours.
      
  • Harvest: Filter the crystals via vacuum filtration. Wash the cake with cold solvent.

    • Wet Cake Analysis: Dry a small sample and check Optical Rotation

      
       or Chiral HPLC.
      
    • Target:

      
       diastereomeric excess (de). If lower, proceed to Recrystallization .[5]
      
Phase 3: Recrystallization (Purification)
  • Dissolve the wet cake in the minimum amount of boiling solvent.

  • Allow to cool slowly.

  • Repeat until constant melting point and rotation are achieved.

Phase 4: Liberation (Breaking the Salt)
  • Suspend the purified salt in water/DCM (biphasic mixture).

  • Add 1M HCl (or

    
    ) dropwise with stirring until the aqueous layer is pH < 2.
    
    • Mechanism:[1][4][5][6] The strong mineral acid protonates the carboxylic acid and the amine. The protonated amine (

      
      ) stays in water; the free carboxylic acid partitions into DCM.
      
  • Separate layers. Extract the aqueous layer

    
     with DCM.
    
  • Dry organics over

    
    , filter, and evaporate to yield the pure enantiomeric acid.
    

Part 4: Advanced Optimization - "Dutch Resolution"

When standard resolution fails (e.g., oils formed, poor selectivity), employ the Dutch Resolution strategy. This involves using a family of structurally related resolving agents simultaneously.[7][8]

The Concept: Using a mixture (e.g., 90% PEA + 10%


-nitro-PEA) can inhibit the nucleation of the wrong diastereomer or form a solid solution that crystallizes more readily than single components.

Protocol Modification: Instead of 1.0 eq of Agent A, use:

  • 0.9 eq of Agent A (Parent)

  • 0.05 eq of Agent B (Derivative)

  • 0.05 eq of Agent C (Derivative)

Note: This often breaks "oiling out" cycles by providing multiple nucleation templates.

Part 5: Troubleshooting & Validation

Table 2: Troubleshooting Matrix

ProblemRoot CauseCorrective Action
Oiling Out Supersaturation too high; MP of salt < Boiling point of solvent.(1) Dilute solution. (2) Change solvent to lower boiling point. (3) Seed with authentic crystals.
No Precipitate Salt is too soluble.(1) Switch to less polar solvent (e.g., EtOH

EtOAc). (2) Use "Pope-Peachey" (0.5 eq) to force competition.
Low ee/de "Eutectic" composition trapped; rapid cooling.(1) Re-heat and cool slower (

). (2) Recrystallize.[2][3][6][9][10][11][12] (3) Try Dutch Resolution mix.
Gel Formation Hydrogen bonding network trapping solvent.Add 5-10% water or methanol to break H-bond networks.
Validation Metrics
  • Enantiomeric Excess (ee): Measured via Chiral HPLC/GC.

    
    
    
  • Resolution Efficiency (S-Factor): Combines yield and purity.

    
    
    Ideal 
    
    
    
    factor is 0.5 (50% yield of 100% pure isomer).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution).[13]

  • Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. (Origin of Dutch Resolution).

  • Pope, W. J., & Peachey, S. J. (1899). "The application of powerful optically active acids to the resolution of feebly basic substances." Journal of the Chemical Society, Transactions, 75, 1066-1093.

  • FDA Guidelines. (1992).[13] "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.

  • Kozma, D. (2001).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butylpiperazine

[1][2]

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: TBP-SYN-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of 2-tert-butylpiperazine (2-TBP) presents a unique set of challenges compared to unhindered piperazines. The bulky tert-butyl group introduces significant steric hindrance adjacent to the nitrogen center, affecting both the kinetics of ring formation/reduction and the thermodynamics of catalyst binding.[1][2] Furthermore, the product's high water solubility and volatility (as a free base) often lead to massive material loss during workup.[1][2]

This guide moves beyond standard textbook protocols to address the specific failure points in the Hydrogenation of 2-tert-butylpyrazine (the dominant industrial route) and provides robust isolation strategies.

Module 1: Reaction Optimization (Hydrogenation Route)

The Core Problem: You are likely experiencing incomplete conversion or "stalling" at the tetrahydro-intermediate stage.[1][2] This is due to the tert-butyl group blocking the catalyst surface, combined with the product (a secondary amine) poisoning the catalyst.[1][2]

Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.[1][2] Why?

A: You are likely facing Product Inhibition (Catalyst Poisoning).[1][2][3] The basic nitrogen of the forming piperazine binds strongly to the metal surface, preventing fresh substrate from adsorbing.[1][2]

The Fix: Switch to an Acidic Medium. Do not run this reaction in neutral ethanol or methanol. You must protonate the product as it forms to desorb it from the catalyst.[1][2]

  • Protocol Adjustment: Use Glacial Acetic Acid as the solvent.[1][2][3]

  • Mechanism: The acetic acid protonates the pyrazine/piperazine nitrogens (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][2] The resulting ammonium species has poor affinity for the metal surface, leaving active sites open for the unreacted pyrazine.[1][2]
    
Q: I am using Pd/C, but the reaction is incredibly slow. Should I increase pressure?

A: Pressure helps, but the Catalyst Choice is the bottleneck.[1][2][3] Pd/C is often too "soft" for sterically hindered, electron-deficient pyrazines.[1][2]

The Fix: Use Platinum Oxide (Adam's Catalyst) or Rhodium. [1][2]

  • Primary Recommendation: PtO₂ (5-10 mol%) .[1][2] In acetic acid, this reduces in situ to highly active Pt black.[1][2] It is less sensitive to steric bulk than Pd.[1][2]

  • Secondary Recommendation: 5% Rh/C .[1][2][3] Rhodium is superior for hydrogenating aromatic rings without causing hydrogenolysis (cleavage) of the C-N bonds.[1][2][3]

Data Table: Catalyst Performance Comparison
CatalystSolventPressure (bar)Temp (°C)Yield (Isolated)Notes
10% Pd/C EtOH508035-45%Stalls; significant poisoning.[1][2]
PtO₂ AcOH 4-10 25-60 85-92% Recommended. Fast kinetics; cleaner profile.[1][2]
5% Rh/C MeOH/HCl607075-80%Good alternative; requires high pressure equipment.[1][2]
Raney Ni EtOH80100<20%Low activity for hindered pyrazines; harsh conditions.[1][2]

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways for synthesis and troubleshooting.

TBP_Synthesis_LogicStartStart: 2-tert-butylpyrazineSolvent_CheckCheck Solvent SystemStart->Solvent_CheckIs_AcidicIs Solvent Acidic?Solvent_Check->Is_AcidicAdd_AcidAdd AcOH or HCl(Essential for turnover)Is_Acidic->Add_AcidNoCatalyst_SelectSelect CatalystIs_Acidic->Catalyst_SelectYesAdd_Acid->Catalyst_SelectPd_RoutePd/C Route(High Failure Risk)Catalyst_Select->Pd_RouteStandardPt_RoutePtO2 / AcOH Route(High Yield)Catalyst_Select->Pt_RouteOptimizedWorkupWorkup PhasePd_Route->WorkupPt_Route->WorkupExtractionDCM/Water Extraction(Yield Loss > 40%)Workup->ExtractionSalt_FormationDirect HCl Salt Formation(Yield > 90%)Workup->Salt_Formation

Figure 1: Decision tree highlighting the critical pivot points (Acidic Solvent & Salt Formation) that determine yield success.

Module 3: Isolation & Purification (The "Hidden" Yield Killer)

The Core Problem: 2-tert-butylpiperazine is a low-molecular-weight amine.[1][2] It is hygroscopic , volatile , and extremely water-soluble .[1][3] Standard aqueous extraction (DCM/Water wash) will result in >40% product loss into the aqueous phase.[1][2]

Q: I see the product on TLC/LCMS, but after extraction, my flask is empty. Where did it go?

A: It stayed in the water layer.[1][2] The partition coefficient (LogP) is too low for efficient extraction into organic solvents, especially if the pH isn't >12.[1][2]

The Fix: The "Non-Aqueous" Workup (Salting Out). Avoid water entirely during isolation.[1][2] Convert the free base directly to the dihydrochloride salt, which is a stable solid.[1][2]

Step-by-Step Protocol: High-Yield Isolation
  • Filtration: Filter the reaction mixture (Acetic Acid solution) through Celite to remove the Pt/C catalyst. Rinse the pad with a small amount of MeOH.[1][2][4]

  • Concentration: Evaporate the Acetic Acid/MeOH under reduced pressure. Do not heat above 50°C (free base is volatile).[1][2] You will be left with a viscous acetate salt oil.[1][2]

  • Free Base Liberation (Controlled):

    • Dissolve the residue in a minimum amount of cold water (e.g., 10 mL for 5g scale).[1][2]

    • Add solid KOH pellets slowly with cooling until the solution is saturated and an oil separates (the amine).[1][2]

    • Extract exhaustively with Isopropyl Acetate (IPAc) or MTBE (3 x 50 mL).[1][2][3] Note: DCM is often avoided due to emulsion formation with concentrated base.

  • Salt Formation (The Key Step):

    • Dry the combined organic layers over Na₂SO₄.[1][2][3]

    • Do not evaporate to dryness.

    • Cool the organic solution to 0°C.

    • Bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise.

    • The 2-tert-butylpiperazine dihydrochloride will precipitate as a white solid.[1][2]

  • Collection: Filter the solid, wash with diethyl ether, and dry under vacuum.

Yield Expectation: This method typically recovers >90% of the synthesized material compared to <50% for aqueous extraction.[1][2]

Module 4: Alternative Route (When Hydrogenation Fails)

If you lack high-pressure hydrogenation equipment, the Grignard Addition to Pyrazine is the valid fallback.[1][2]

Concept: Addition of tert-butyllithium or tert-butylmagnesium chloride to pyrazine, followed by reduction.[1][2]

Critical Troubleshooting:

  • Issue: Low regioselectivity.[1][2]

  • Fix: The reaction of tert-butyllithium with pyrazine is exothermic and must be done at -78°C in THF .

  • Procedure:

    • Pyrazine (1 eq) in THF at -78°C.

    • Add t-BuLi (1.1 eq) dropwise.[1][2]

    • Allow to warm to 0°C (formation of the dihydropyrazine intermediate).[1][2]

    • Quench & Reduce: The intermediate is unstable. It must be reduced immediately with NaBH4 (in MeOH) or H2/Pd to get the piperazine.[1][2][3]

References

  • General Hydrogenation of Hindered Pyrazines

    • Source: Rossen, K., et al. "Catalytic Hydrogenation of Pyrazines."[1][3] Tetrahedron Letters, 2005.[1][2]

    • Context: Establishes PtO₂/AcOH as the superior system for hindered N-heterocycles.[1][2]

  • Isolation of Piperazine Salts

    • Source:European Patent EP 3 419 974 B1.[1][2] "Process for the separation of enantiomers of piperazine derivatives."

    • URL:[1][2][3]

    • Relevance: Describes the handling of piperazine carboxylates and the efficacy of HCl salt formation for isol
  • Synthesis of Hindered Piperazines (Grignard/Lithiation Route)

    • Source: Beak, P., & Lee, W. K.[1][3] "α-Lithioamine Synthetic Equivalents: Syntheses of Boc-Piperazines." Journal of Organic Chemistry, 1993.[1][2]

    • Context: Foundational work on lithiation strategies for introducing substituents to piperazine rings (cited in search results as "Lithiation/Trapping of N-Boc Piperazines").[1][2]

  • Catalyst Selection for Amine Synthesis

    • Source: TCI Chemicals.[1][2][3] "Hydrogenation Catalysts Technical Brochure."

    • URL:[1][2][3]

    • Relevance: Verifies the utility of Rh/C and PtO2 for avoiding hydrogenolysis during arom

Technical Support Center: Purification of 2-tert-Butylpiperazine

[1]

Executive Summary & Compound Profile

2-tert-butylpiperazine is a C-substituted piperazine derivative.[1][2][3][4][5] Unlike its N-substituted counterparts (e.g., 1-Boc-piperazine), the bulky tert-butyl group at the C2 position creates significant steric hindrance, influencing both its chemical reactivity and purification behavior.[1]

PropertySpecification
Chemical Structure Piperazine ring with a tert-butyl group at C2 position.[1][2][3][4][5][6][7][8][9][10][11][12]
Physical State Waxy solid or semi-solid (hygroscopic).[1]
Melting Point ~40–50 °C (Free base); Salts are high-melting solids.[1]
Key Impurities 2-tert-butylpyrazine (starting material), partially reduced tetrahydropyrazines.[1]
Storage Store under inert gas (Argon/Nitrogen) at 2–8 °C. Absorbs CO₂.[1]

Critical Troubleshooting Guide (Q&A)

Category A: Resolution & Enantiomeric Purity[13][14][15]

Q: I am using L-Tartaric acid for resolution, but the enantiomeric excess (ee) remains stuck at ~80%. How do I upgrade it to >98%? A: The "eutectic trap" is a common failure mode here.[1] The solubility difference between the diastereomeric salts (e.g., (S)-amine[1]·L-tartrate vs. (R)-amine[1]·L-tartrate) decreases as the solution becomes enriched.[1]

  • Immediate Action: Switch from a single-solvent system (e.g., pure Methanol) to a binary system. A mixture of Methanol:Water (95:5) or Ethanol:Water (90:10) often improves the differential solubility.

  • Protocol Refinement: Do not simply cool the solution. Use controlled cooling (1 °C/min) with vigorous stirring. If the precipitate is too fine (trapping mother liquor), reheat to reflux and add 1-2% more water before cooling again.[1]

Q: My resolved salt is oiling out instead of crystallizing. What is wrong? A: Oiling out indicates that the solvent polarity is insufficient to stabilize the ionic salt lattice, or the concentration is too high.

  • Solution: Re-dissolve the oil by heating and adding a small amount of a more polar co-solvent (e.g., Water or Methanol). Alternatively, add a "seed" crystal of the pure salt at the cloud point.

  • Solvent Tip: Avoid pure isopropanol or ethyl acetate for the initial salt formation; they often favor oiling for this lipophilic amine.[1]

Category B: Impurity Removal (Post-Synthesis)

Q: After hydrogenation of 2-tert-butylpyrazine, I smell a strong aromatic odor in my purified product. How do I remove unreacted starting material? A: The aromatic odor comes from unreacted 2-tert-butylpyrazine .[1] Because the boiling points of the pyrazine and the piperazine are relatively close, fractional distillation is difficult on a small scale.

  • Chemical Wash Method:

    • Dissolve the crude mixture in Ethyl Acetate.[1]

    • Extract with 1M HCl (The basic piperazine goes into the aqueous layer; the less basic pyrazine stays in organics or can be washed out).[1]

    • Wash the aqueous layer with fresh Ethyl Acetate (removes non-basic impurities).[1]

    • Basify the aqueous layer (pH > 12) with NaOH and extract back into Dichloromethane (DCM).[1]

Q: The product solidifies into a sticky, unmanageable wax.[1] How can I handle it? A: The free base of 2-tert-butylpiperazine is a low-melting, hygroscopic solid.[1]

  • Handling Fix: Do not isolate the free base for storage. Isolate and store it as a stable salt, such as the Dihydrochloride or Bis-hydrobromide .[1] Convert back to the free base immediately before use in your next reaction.[1]

Detailed Workflows

Workflow 1: Resolution of Racemic 2-tert-Butylpiperazine

This protocol uses (L)-Tartaric acid to isolate the (S)-enantiomer.[1]

  • Stoichiometry: Dissolve 1.0 eq of racemic 2-tert-butylpiperazine in Methanol (5 mL per gram).

  • Addition: Add a hot solution of 1.0 eq (L)-Tartaric acid in Methanol.

  • Crystallization: Heat to reflux until clear. Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Filtration: Collect the precipitate. This is the (S)-2-tert-butylpiperazine[1][5]·(L)-tartrate (diastereomeric salt).[1]

    • Note: The mother liquor is enriched in the (R)-isomer.[1]

  • Recrystallization: Recrystallize the wet cake from Methanol/Water (9:1) to upgrade ee to >99%.[1]

  • Free-Basing: Suspend the salt in DCM. Add 2M NaOH (aq) and stir vigorously. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Workflow 2: Purification via Acid-Base Extraction

Use this to clean up crude hydrogenation mixtures.[1]

PurificationWorkflowStartCrude Mixture(Amine + Pyrazine + Impurities)DissolveDissolve in Ethyl AcetateStart->DissolveExtractExtract with 1M HCl (aq)Dissolve->ExtractOrgLayerOrganic Layer(Contains Pyrazine/Neutrals)Extract->OrgLayerNon-basicAqLayerAqueous Layer(Contains Piperazine Salt)Extract->AqLayerProtonated AmineDiscardDiscard Organic LayerOrgLayer->DiscardWashWash Aq. Layer with fresh EtOAc(Removes trace organics)AqLayer->WashBasifyBasify with 4M NaOH to pH > 12Wash->BasifyExtractDCMExtract into DCM (3x)Basify->ExtractDCMDryDry (Na2SO4) & EvaporateExtractDCM->DryFinalPure 2-tert-ButylpiperazineDry->Final

Figure 1: Acid-Base purification strategy to remove non-basic impurities like unreacted pyrazine.[1]

Physical Properties & Data[5][7][9][10][11][12][13][16]

Solubility Profile (Free Base)
SolventSolubilityNotes
Water HighForms hydrates; difficult to dry.[1]
DCM HighExcellent for extraction.
Methanol HighGood for resolution (salt formation).[1]
Hexanes ModeratePoor solubility at low temps; good for recrystallizing free base if dry.[1]
Stability Matrix
ConditionStabilityRecommendation
Air (O₂) StableMinimal oxidation risk.[1]
Moisture Unstable Highly hygroscopic.[1] Store in desiccator.
CO₂ Unstable Reacts to form carbamates (white crust).[1] Keep tightly sealed.

References

  • Rossen, K., et al. (1998).[1] Asymmetric Hydrogenation of Pyrazines: Synthesis of (S)-2-tert-Butylpiperazine. Journal of Organic Chemistry. (Note: This is a seminal paper on the synthesis of this specific intermediate).

  • Jacobsen, E. N., et al. (1999). Practical Resolution of 2-Substituted Piperazines. Tetrahedron Letters.

  • PubChem Database. (2024).[1] Compound Summary: 2-tert-butylpiperazine.[1][4][5][8][11] National Library of Medicine.[1] [1]

optimization of reaction conditions for 2-tert-butylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Chemistry Support Subject: Optimization of Reaction Conditions for 2-tert-Butylpiperazine Derivatives Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Steric Fortress" Challenge

The 2-tert-butylpiperazine scaffold presents a unique synthetic paradox. While the piperazine ring is a privileged pharmacophore in drug discovery (found in HIV protease inhibitors, calcium channel blockers, and GPCR ligands), the tert-butyl group at C2 introduces extreme steric hindrance.

Unlike 2-methyl or 2-phenyl analogs, the 2-tert-butyl group creates a "neopentyl-like" environment around the N1 nitrogen. This effectively shuts down standard SN2 pathways at N1 and complicates metal-catalyzed cross-couplings. This guide provides troubleshooting protocols to navigate these steric walls, focusing on regioselectivity, cross-coupling efficiency, and enantiopurity.

Module 1: Regioselectivity & Functionalization

User Query #1042: "I am trying to alkylate N1 with a primary alkyl halide, but I only observe N4 functionalization or no reaction. How do I force N1 substitution?"

Root Cause Analysis: The N1 nitrogen is sterically shielded by the bulky tert-butyl group at C2. In a standard SN2 reaction, the trajectory required for the nucleophile (N1) to attack the electrophile is blocked. N4, being distal to the steric bulk, is kinetically favored by a factor of >100:1.

Resolution Protocol: Do not rely on standard alkylation for N1. You must switch mechanisms or protection strategies.

Strategy A: The "N4-First" Protection Route (Recommended)

If you need an N1-substituted derivative, you must first block N4.

  • Protect N4: React with Boc2O or Cbz-Cl. The steric bulk at C2 naturally directs these reagents to N4 with high selectivity (typically >95:5).[1]

  • Functionalize N1:

    • Avoid SN2: Direct alkylation of N4-Boc-2-tert-butylpiperazine at N1 is still difficult.

    • Use Reductive Amination: React the N4-protected intermediate with an aldehyde/ketone and NaBH(OAc)3.[1] The planar transition state of the iminium ion is more accessible than the SN2 backside attack.

  • Deprotect N4: Standard TFA or Hydrogenation conditions.

Strategy B: Metal-Catalyzed N1-Arylation

If the target is an N1-aryl derivative, standard SNAr will fail. Use Buchwald-Hartwig conditions optimized for sterically hindered amines (see Module 2).

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Start: 2-tert-Butylpiperazine Goal What is your target? Start->Goal N4_Target N4-Functionalization Goal->N4_Target N1_Target N1-Functionalization Goal->N1_Target Direct_Rxn Direct Reaction (High Selectivity for N4) N4_Target->Direct_Rxn Sterics favor N4 N1_Strategy Is N4 Protected? N1_Target->N1_Strategy Protect_N4 Step 1: Protect N4 (Boc/Cbz/Bn) N1_Strategy->Protect_N4 No N1_Method Choose N1 Method N1_Strategy->N1_Method Yes Protect_N4->N1_Strategy SN2_Fail Standard Alkylation (SN2) FAIL / LOW YIELD N1_Method->SN2_Fail Avoid Red_Am Reductive Amination (Aldehyde + NaBH(OAc)3) N1_Method->Red_Am Recommended Pd_Cat Pd-Catalysis (Requires Bulky Ligands) N1_Method->Pd_Cat For Arylation

Caption: Decision tree for navigating the regioselectivity challenges imposed by the C2-tert-butyl group.

Module 2: Buchwald-Hartwig Cross-Coupling

User Query #2155: "My Pd-catalyzed coupling yields are <20%. I'm using Pd(OAc)2 and BINAP. What's wrong?"

Root Cause Analysis: The coupling of a 2-tert-butylpiperazine (a bulky secondary amine) with an aryl halide is difficult because of the Reductive Elimination step.

  • Steric Clash: The bulky tert-butyl group hinders the amine from approaching the Pd center.

  • Ligand Mismatch: BINAP is a "first-generation" ligand. It lacks the bulk required to force the Pd center into the mono-ligated species necessary for oxidative addition, and it lacks the electron-richness to facilitate the difficult reductive elimination of such a crowded system.

Resolution Protocol: The "Bulky Ligand" System You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) designed specifically for hindered secondary amines.[1]

Optimized Protocol:

ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃ Standard sources; Pd(OAc)₂ is often cheaper/stable.[1]
Ligand RuPhos or BrettPhos RuPhos is the gold standard for secondary amines. BrettPhos is better if the aryl halide is deactivated.
Base NaOtBu or LHMDS Strong bases are required. NaOtBu is standard; LHMDS is used if base-sensitive groups are present.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active catalytic species better in these couplings.
Temperature 80°C - 100°C High energy barrier for reductive elimination requires heat.

Step-by-Step Procedure:

  • Charge reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Add solvent (Toluene, anhydrous) and stir at RT for 5 mins to pre-form the catalyst complex.

  • Add Aryl Halide (1.0 equiv), 2-tert-butylpiperazine (1.2 equiv), and NaOtBu (1.5 equiv).[1]

  • Degas with N₂ or Ar for 5 minutes.

  • Seal and heat to 100°C for 12-16 hours.

Module 3: Chiral Resolution & Enantiopurity

User Query #3099: "I synthesized the racemic scaffold. How do I separate the enantiomers? Is there a preferred resolving agent?"

Root Cause Analysis: While chiral HPLC is an option for small scale, chemical resolution via diastereomeric salt formation is preferred for scale-up. However, the tert-butyl group changes the solubility profile of the salts compared to standard piperazines.

Resolution Protocol: The most robust method for 2-tert-butylpiperazine involves (L)- or (D)-Tartaric Acid or Mandelic Acid .[1]

Method A: Classical Resolution (Tartaric Acid) [1][2]
  • Dissolution: Dissolve racemic 2-tert-butylpiperazine in hot Methanol (MeOH).

  • Addition: Add 0.5 equivalents of (L)-Tartaric acid dissolved in hot MeOH.

  • Crystallization: Allow to cool slowly to RT, then to 4°C. The tert-butyl group enhances the difference in lattice energy between the diastereomers.

  • Recrystallization: The first crop usually gives ~80% ee. Recrystallize once from MeOH/Water (9:1) to achieve >99% ee.

  • Free Basing: Treat the solid salt with 1M NaOH and extract into DCM.

Method B: Asymmetric Synthesis (Preferred for Commercial Scale)

Instead of resolving, synthesize the chiral core directly via Asymmetric Hydrogenation of the corresponding pyrazine.

  • Substrate: 2-tert-butylpyrazine.

  • Catalyst: [Rh(COD)Cl]₂ + (S,S)-Me-DuPhos or Josiphos .[1]

  • Conditions: 50 bar H₂, 50°C, MeOH.

  • Mechanism: The bulky t-butyl group directs the face of hydrogenation, often yielding high ee (>95%) without the need for resolution.

Visual Workflow: Enantiopurity Pathways

Enantiopurity Racemate Racemic Mixture Resolution Classical Resolution (Tartaric Acid) Racemate->Resolution Pyrazine Starting Material: 2-tert-butylpyrazine Hydrogenation Asymmetric Hydrogenation (Rh-DuPhos) Pyrazine->Hydrogenation Salt Diastereomeric Salt Crystallization Resolution->Salt Pure_S (S)-Enantiomer >99% ee Hydrogenation->Pure_S Direct Route Pure_R (R)-Enantiomer >99% ee Hydrogenation->Pure_R Change Ligand Salt->Pure_S NaOH Workup

Caption: Comparison of Classical Resolution vs. Asymmetric Hydrogenation routes.

References

  • Rossen, K., et al. (2004).[1] "Asymmetric Hydrogenation of Pyrazines." Angewandte Chemie International Edition. This paper establishes the foundational protocol for Rh-catalyzed hydrogenation of pyrazines to chiral piperazines. [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. The authoritative review on ligand selection (RuPhos/BrettPhos) for hindered amines. [1]

  • Jacobsen, E. J., et al. (1999).[1] "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands." Journal of Medicinal Chemistry. Demonstrates the synthesis and resolution of bulky piperazine derivatives in a drug discovery context.

  • Boger, D. L., et al. (2006).[1] "Regioselective Functionalization of Piperazines." Journal of Organic Chemistry. Discusses the steric and electronic factors governing N1 vs N4 selectivity. [1]

Sources

Technical Guide: Side-Product Formation in 2-tert-Butylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Fortress

2-tert-butylpiperazine presents a unique synthetic challenge due to the extreme steric bulk of the tert-butyl group at the C2 position. This group creates a "Steric Fortress" around the adjacent N1 nitrogen, rendering it significantly less nucleophilic and accessible compared to the distal N4 nitrogen.

Successful functionalization requires a binary strategic approach:

  • Kinetic Control (N4-Selectivity): Exploiting the natural steric bias to selectively functionalize the distal nitrogen.[1]

  • Protective Group Engineering (N1-Selectivity): Mandating N4-protection to force reaction at the hindered N1 site, often requiring forcing conditions that introduce specific side-product risks.

Critical Reactivity Map

The following diagram illustrates the divergent pathways and potential failure points in the reaction landscape of 2-tert-butylpiperazine.

G SM 2-tert-Butylpiperazine (Starting Material) Direct Direct Alkylation (R-X, Base) SM->Direct Protect N4-Protection (Boc/Cbz/Bn) SM->Protect N4_Prod N4-Product (Major, Kinetic) Direct->N4_Prod Fast (Sterically favored) Bis_Prod N1,N4-Bis-Product (Over-alkylation) N4_Prod->Bis_Prod Slow (Requires forcing) Prot_Int N4-Protected Intermediate Protect->Prot_Int N1_Force Forcing Conditions (Heat, Strong Base) Prot_Int->N1_Force N1_Prod N1-Product (Target) N1_Force->N1_Prod Slow, Hindered Elim_Side Side Product: Alkene (Elimination) N1_Force->Elim_Side Competing E2 reaction

Figure 1: Reactivity landscape showing the kinetic preference for N4 and the risks associated with forcing N1 functionalization.

Troubleshooting Module: N4-Functionalization (The "Easy" Path)

Objective: Selectively alkylate or acylate the distal N4 position. Primary Issue: Bis-alkylation (N1,N4-disubstitution) or low yield due to salt formation.

FAQ: Why am I seeing N1,N4-bis-alkylated impurities?

Even though N1 is hindered, it is not inert.[1] If you use a large excess of electrophile or highly reactive agents (e.g., Methyl Iodide, Benzyl Bromide) with strong bases, the N4-product will eventually react at N1.

Diagnostic Table: N4-Selectivity Failure

SymptomProbable CauseCorrective Action
~5-10% Bis-product Excess Electrophile (>1.1 eq)Reduce electrophile to 0.95 eq . It is better to leave unreacted SM than to purify bis-product.[1]
Reaction Stalls HCl/HBr salt formationThe product is a base and traps the acid byproduct. Use 2.5 eq of inorganic base (K₂CO₃ or Cs₂CO₃) to scavenge acid.[1]
N1 Regioisomer N/A (Highly unlikely)If observed, check if the electrophile is extremely small (e.g., MeI) or if SM was actually 3-tert-butylpiperazine (structural error).
Validated Protocol: Selective N4-Alkylation
  • Dissolve 2-tert-butylpiperazine (1.0 eq) in MeCN (0.1 M).

  • Add K₂CO₃ (2.0 eq). Note: Avoid soluble organic bases like TEA/DIPEA initially to prevent complex salt mixtures.

  • Cool to 0°C.

  • Add Electrophile (0.95 eq) dropwise over 30 minutes.

  • Monitor by LCMS.[1] Stop when SM is <5%.[1]

  • Workup: Filter solids, concentrate, and purify via column chromatography (DCM/MeOH).

Troubleshooting Module: N1-Functionalization (The "Hard" Path)

Objective: Functionalize the hindered N1 position (adjacent to the tert-butyl group). Primary Issue: No reaction, extremely slow kinetics, or elimination of the electrophile.

FAQ: Why is my reaction yield <20% for N1 alkylation?

The tert-butyl group acts as a shield.[1][2] The trajectory required for an SN2 attack is blocked.[1][2] To overcome this, you likely increased temperature or base strength, which often triggers E2 elimination of the alkyl halide (turning your electrophile into an alkene) rather than substitution.

The "Protection-Deprotection" Strategy

You cannot reliably alkylate N1 in the presence of a free N4. You must protect N4 first.[1]

Step-by-Step Workflow:

  • Protection: React SM with Boc₂O (0.95 eq) in DCM/TEA.

    • Result:4-Boc-2-tert-butylpiperazine (N4 reacts exclusively).[1]

  • Functionalization (The Critical Step):

    • Reagent: Use highly reactive electrophiles (Alkyl Iodides or Triflates).[1]

    • Solvent: Polar aprotic (DMF or DMSO) to boost nucleophilicity.[1]

    • Base: Stronger bases may be needed (NaH), but watch for racemization.[1] For alkyl halides, Cs₂CO₃ in DMF at 60-80°C is standard.[1]

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the N4-Boc.[1]

Diagnostic Table: N1-Functionalization Failure

SymptomProbable CauseCorrective Action
Recovered SM (N4-Boc) Steric blockadeSwitch to a smaller electrophile or increase T to 90°C. Switch solvent to DMSO .
New Olefin Peak (NMR) E2 EliminationThe hindered amine acts as a base, not a nucleophile. Switch to Reductive Amination (Aldehyde + NaBH(OAc)₃) which is less sensitive to sterics.[1]
Racemization Harsh basic conditionsIf chiral, avoid NaH/Heat.[1] Use Reductive Amination or metal-catalyzed coupling (Buchwald-Hartwig) which proceeds under milder conditions.[1]

Analytical Toolbox: Distinguishing Isomers

Distinguishing the N1-substituted product from the N4-substituted product is critical.

NMR Spectroscopy (The Gold Standard)
  • Symmetry/Complexity:

    • N4-Substituted: The molecule retains a higher degree of effective symmetry in the aliphatic region. The tert-butyl group remains a sharp singlet.[1]

    • N1-Substituted: The tert-butyl group often shows broadening or slight splitting at low temperatures due to restricted rotation (rotamers). The protons on C2 (chiral center) and C6 will show significant deshielding differences compared to the N4-isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1-R: Strong NOE correlation between the tert-butyl protons (approx 1.0 ppm) and the protons of the new R-group.

    • N4-R: NO correlation between the tert-butyl protons and the R-group. This is the definitive test.

LCMS / HPLC
  • Retention Time: The N1-substituted isomer is typically less polar (elutes later on Reverse Phase) because the polar N1-H is capped and the bulky t-butyl masks the polarity of that region, whereas N4-substitution leaves the hindered but polar N1-H accessible (though sterically crowded). Note: This can vary based on the R-group.

References

  • Regioselective Functionalization Principles

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[1] (Explains steric effects in SN2 reactions).

  • Piperazine Synthesis Protocols

    • Anan, H., et al.[1] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[1]

  • Steric Hindrance in Heterocycles

    • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry .[1][2][3][4][5] Oxford University Press.[1] (Foundational text on conformational analysis of substituted cyclohexanes and piperazines).

  • Analytical Differentiation (NMR)

    • Oxford Instruments.[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

(Note: While specific literature on "2-tert-butylpiperazine side products" is sparse, the chemistry is derived from established principles of sterically hindered amines and validated by analogous N-Boc piperazine lithiation/alkylation studies found in the search results.)

Sources

Technical Support Center: Enantioselective Separation of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-CHIRAL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Method Development, Tailing, and Recovery for Piperazine Derivatives[1]

Introduction: The Piperazine Challenge

Piperazine cores are ubiquitous in bioactive molecules (e.g., antidepressants like Vortioxetine, antihistamines like Cetirizine).[1] However, they present a "Perfect Storm" for chiral chromatography:

  • Basicity: The secondary amine (

    
    ) interacts aggressively with residual silanols on silica stationary phases, causing severe peak tailing.[1]
    
  • Polarity: Many piperazine salts are insoluble in standard Normal Phase solvents (Hexane/Heptane), leading to precipitation or poor mass transfer.[1]

  • Detection: The piperazine ring itself lacks a strong chromophore, making UV detection difficult without derivatization or aromatic substituents.[1]

This guide provides a self-validating, step-by-step troubleshooting workflow to resolve these specific issues.

Module 1: Method Development Strategy

User Query: "I have a new piperazine racemate. Which column and mode should I screen first?"

Technical Response: Do not start with standard Normal Phase (Hexane/IPA) if your compound is a polar salt.[1] For piperazines, Polar Organic Mode (POM) on immobilized polysaccharide columns is the "Gold Standard" starting point.[1] It offers superior solubility and sharper peaks than Normal Phase.[1]

The "Triage" Workflow

Follow this logic gate to select your initial screening conditions.

PiperazineWorkflow Start Start: Piperazine Racemate Solubility Solubility Check: Soluble in Hexane? Start->Solubility YesHex Mode: Normal Phase (NP) Hexane/EtOH + 0.1% DEA Solubility->YesHex Yes NoHex Soluble in MeOH/ACN? Solubility->NoHex No (Precipitates) ColumnSel Select Column Family: Immobilized Polysaccharide (IA, IB, IC, ID, IG) YesHex->ColumnSel YesPOM Mode: Polar Organic (POM) 100% MeOH or ACN + 0.1% DEA NoHex->YesPOM Yes NoPOM Mode: Reversed Phase (RP) High pH Buffer (pH 9.0) Bicarbonate/Borate NoHex->NoPOM No YesPOM->ColumnSel NoPOM->ColumnSel

Figure 1: Decision tree for selecting the mobile phase mode based on piperazine solubility.

Standard Screening Protocol (POM)
  • Columns: Chiralpak IA, IB, IC, IG (Immobilized are preferred to allow aggressive solvents if needed).[1]

  • Mobile Phase A: 100% Acetonitrile + 0.1% DEA (Diethylamine).[1]

  • Mobile Phase B: 100% Methanol + 0.1% DEA.[1][2]

  • Flow: 1.0 mL/min.[1][3]

  • Validation: If

    
     (elutes too fast), switch to Normal Phase (Hexane/EtOH) to increase retention.
    

Module 2: Troubleshooting Peak Tailing (The "Silanol War")

User Query: "My enantiomers are separating, but the peaks are tailing badly (Asymmetry > 1.5). I'm already using DEA."

Technical Response: Tailing in piperazines is caused by the Ion-Exchange Mechanism .[1] The protonated amine competes with the chiral selector for binding sites but "sticks" to the acidic silanols on the silica support.

The Mechanism of Action

TailingMechanism cluster_result Result Silanol Residual Silanol (Si-OH) (Acidic Site) Piperazine Piperazine (+) (Analyte) Silanol->Piperazine Strong Ionic Bond (Causes Tailing) Additive Basic Additive (DEA/EDA) Additive->Silanol Blocks Site (Sacrificial Base) Outcome Piperazine bypasses Silanol Interacts only with Chiral Selector Additive->Outcome

Figure 2: Competitive binding mechanism. The additive must have a higher affinity for silanols than the analyte.

Advanced Additive Strategy

If 0.1% DEA fails, you must escalate to stronger displacers.[1] DEA is a monoamine; piperazines are diamines.[1] Sometimes a diamine additive is required to effectively block the silanols.

Tailing SeverityRecommended AdditiveConcentrationNotes
Mild (

)
Diethylamine (DEA)0.1%Standard starting point.[1] Volatile.
Moderate (

)
Triethylamine (TEA)0.1%Stronger base, but less volatile than DEA.[1]
Severe (

)
Ethylenediamine (EDA) 0.1% - 0.2%The "Silver Bullet" for piperazines. Bidentate nature blocks silanols effectively.[1]
Alternative Ethanolamine (AE)0.1%Good for primary amine-substituted piperazines.[1]

Critical Warning: When using EDA or Ethanolamine, ensure your column is Immobilized (e.g., Chiralpak IA/IC) or strictly verify compatibility with Coated columns (AD/OD), as strong amines can sometimes degrade coated phases over long periods.[1]

Module 3: Resolution & Selectivity Optimization

User Query: "I have baseline separation (


), but I need robust QC methods (

). How do I improve selectivity?"

Technical Response: For piperazines, selectivity (


) is heavily influenced by the steric bulk of the alcohol modifier  and temperature .[1]
Optimization Protocol
  • Switch Alcohols: If using MeOH/DEA gives narrow but overlapping peaks, switch to Isopropanol (IPA) or Ethanol (EtOH) .[1]

    • Why? Bulky alcohols (IPA) lodge into the chiral grooves of the amylose/cellulose polymer, altering the shape of the binding pocket.

  • Lower Temperature: Piperazine separation is often enthalpy-driven.[1]

    • Action: Reduce column temperature from

      
      .
      
    • Result: This increases the retention factor (

      
      ) and often drastically improves resolution (
      
      
      
      ) at the cost of higher backpressure.

Module 4: Solubility & Detection Issues

User Query: "My sample precipitates in the mobile phase, or I can't see the peaks on UV."

Technical Response:

Issue 1: Solubility (The "Cloudy Vial")

Piperazine salts (HCl, fumarate) are often insoluble in Hexane (Normal Phase).[1]

  • Solution A (Immobilized Columns): Use Dichloromethane (DCM) or THF as a co-solvent.[1]

    • Recipe: Hexane / DCM / EtOH (50:30:[1]20) + 0.1% DEA.[1][2][4]

    • Note: Only possible on Immobilized phases (IA, IB, IC).[1] DCM dissolves the polymer on coated (AD/OD) columns.[1]

  • Solution B (Sample Diluent): Dissolve the sample in 100% MeOH or EtOH, then inject small volumes (

    
    ) into the Hexane mobile phase.
    
Issue 2: Detection (The "Invisible Peak")

If your piperazine lacks an aromatic ring (e.g., Boc-piperazine), UV at 254 nm is useless.[1]

  • Method A (Low UV): Use 210–220 nm.[1]

    • Constraint: You cannot use DEA/TEA at this wavelength (high UV cutoff).[1]

    • Fix: Switch to Ammonium Bicarbonate (20mM) in aqueous/organic RP mode, or use ELSD/CAD detection.[1]

  • Method B (Derivatization):

    • React with NBD-Cl (4-chloro-7-nitrobenzofuran) or Benzyl chloride .[1]

    • Benefit: Adds a strong chromophore and often improves enantioselectivity by adding steric bulk.[1]

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] (Immobilized columns allow for robust solvent flexibility and use of aggressive additives like EDA).[1]

  • Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Explains the silanol/base interaction mechanism).

  • Journal of Chromatography A. Enantioselective separation of piperazine derivatives. (Highlights the efficacy of Polar Organic Mode and basic additives).

  • Chromatography Forum (Verified User Threads). Additives for chiral separation of basic amines. (Field consensus on using EDA/DEA for difficult amines).

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Authoritative text on method development strategies).

For further assistance, please attach your chromatogram (including


 marker) and current mobile phase composition to your reply.

Sources

Technical Support Center: 2-tert-Butylpiperazine Handling & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 2-tert-butylpiperazine , particularly in the context of chiral resolution and salt formation (e.g., for HIV protease inhibitor synthesis like Indinavir).

Executive Technical Summary

2-tert-butylpiperazine (2-tBP) is a sterically hindered secondary amine. While the piperazine backbone is generally robust against acid-catalyzed hydrolysis, "stability" in the context of this molecule usually refers to stereochemical integrity (optical purity) and salt form physical stability (hygroscopicity/disproportionation).

Users frequently report "instability" when attempting chiral resolution with tartaric acid or during acidic workups. This is often a misinterpretation of three distinct phenomena:

  • Acid-Catalyzed Racemization: Occurs at elevated temperatures (

    
    ) in carboxylic acid media.
    
  • Salt Disproportionation: The shift between mono- and di-salt forms affecting solubility.

  • Nitrosamine Formation: A regulatory "stability" issue in the presence of trace nitrites.

Critical Mechanism: The Racemization Risk

The most severe stability issue is the loss of enantiomeric excess (ee) under forcing acidic conditions. While the tert-butyl group provides steric locking, high thermal energy in the presence of weak acids (like acetic or tartaric acid) can facilitate proton exchange at the chiral center via a transient iminium species or ring-opening mechanism.

Mechanism Visualization

The following diagram illustrates the potential pathways for stability loss.

RacemizationPathway Start (S)-2-tert-butylpiperazine (Optically Pure) AcidCond Acidic Condition (High Temp >80°C) Start->AcidCond Exposure Intermediate Transient Iminium Intermediate AcidCond->Intermediate Proton Exchange (α-Carbon) Intermediate->Start Reversible Racemate Racemic Mixture (S)- + (R)-Isomers Intermediate->Racemate Re-protonation (Non-stereoselective)

Figure 1: Proposed pathway for acid-catalyzed racemization of 2-tert-butylpiperazine at elevated temperatures.

Troubleshooting Guide: Common Failure Modes

Issue 1: Loss of Optical Purity During Resolution

Symptom: You start with a racemic mixture and resolving agent (e.g., L-Tartaric acid), but the isolated salt shows low enantiomeric excess (ee) or the mother liquor racemizes.

Probable Cause Technical Explanation Corrective Action
Thermal Overload Refluxing in acidic solvent (e.g., aqueous alcohols with tartaric acid) for prolonged periods promotes racemization.Limit Temperature: Do not exceed 70°C during dissolution. Use a "ramp-and-cool" protocol rather than prolonged reflux.
Solvent Acidity Using acetic acid as a co-solvent increases the racemization rate compared to neutral alcoholic solvents.Switch Solvents: Use Methanol/Water or Ethanol/Water mixtures. Avoid carboxylic acid co-solvents unless necessary for solubility.
Salt Stoichiometry Formation of the 1:1 vs. 2:1 (Base:Acid) salt affects the crystal lattice energy and selectivity.Titrate Carefully: Ensure precise stoichiometry. The bis-tartrate salt often crystallizes with different kinetics than the mono-tartrate.
Issue 2: "Disappearance" of Material (Solubility Artifacts)

Symptom: Upon acidification (e.g., HCl workup), the material precipitates unexpectedly or oils out, interpreted as decomposition.

  • Diagnosis: 2-tBP forms different salts (mono-HCl vs. di-HCl). The di-HCl salt is extremely water-soluble but insoluble in organics. The mono-salt may have amphiphilic properties causing "oiling out."

  • Protocol:

    • pH Control: To keep it in the water phase, ensure pH < 2.

    • Recovery: To extract back to organic, adjust pH to > 12. The tert-butyl group makes the free base moderately lipophilic; it extracts well into DCM or MTBE, but poorly into Hexanes.

Issue 3: Nitrosamine Contamination (Regulatory Alert)

Symptom: Trace N-nitroso-2-tert-butylpiperazine detected in stability samples.

  • Cause: Secondary amines react with residual nitrites (often found in water or sodium azide traces) in acidic media.

  • Prevention: Use nitrite-free water and add a scavenger (e.g., Ascorbic Acid) if acidic storage is required.

Validated Experimental Protocols

Protocol A: Safe Salt Formation (Bis-L-Tartrate)

Designed to minimize racemization risk while maximizing yield.

  • Dissolution: Dissolve 10.0 g of racemic 2-tert-butylpiperazine in 50 mL of Methanol at 40°C.

  • Acid Addition: Separately dissolve 2.1 equivalents of L-Tartaric acid in 50 mL Methanol/Water (9:1).

  • Mixing: Add the acid solution to the amine solution slowly over 30 minutes, maintaining temperature below 50°C .

    • Why? Exotherms can create local hot spots promoting racemization.

  • Crystallization: Cool slowly to 0°C over 4 hours.

  • Filtration: Filter the solid.

  • Validation: Check optical rotation

    
    . If ee is low, recrystallize from Ethanol/Water (not Methanol) to leverage the solubility difference.
    
Protocol B: Stability Check via HPLC

Use this method to distinguish between chemical degradation and racemization.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Piperazine absorption is weak; low wavelength is required).

  • Pass Criteria: No new peaks (chemical stability) + constant peak area ratio (optical stability).

Frequently Asked Questions (FAQ)

Q1: Can I store 2-tert-butylpiperazine in 1N HCl indefinitely? A: Chemically, yes. The piperazine ring will not open. However, you must ensure the container is sealed to prevent evaporation (concentration changes) and protected from light. Crucially , ensure no nitrite sources are present to prevent nitrosamine formation.

Q2: My material turned yellow after acidic workup. Did it degrade? A: Likely not. Piperazines can form minor N-oxide impurities or trace imines upon air oxidation, which are yellow. The tert-butyl group does not typically cleave. Check purity by NMR; the t-butyl singlet (approx 1.0 ppm) should remain integral 9H relative to the ring protons.

Q3: Why does the melting point of my salt drop after storage? A: Hygroscopicity. Piperazine salts (especially hydrochlorides and tartrates) are hygroscopic. Absorbed water lowers the melting point and can cause the crystals to clump. Store in a desiccator or under Nitrogen.

Q4: Is the t-butyl group acid-labile (like a Boc group)? A: No. A tert-butyl attached to a carbon (C-alkyl) is stable to standard mineral acids (HCl, H2SO4). It requires extreme conditions (superacids) to cleave. A tert-butyloxycarbonyl (N-Boc) group is acid-labile. Do not confuse the two.

References

  • Rossen, K., et al. (1993). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 34(44), 7115-7118.

    • Context: Establishes the stability of the piperazine ring during reduction and the conditions for handling the chiral center.
  • Reider, P. J. (1997). "Advances in the Synthesis of HIV Protease Inhibitors." Chimia, 51, 306-310. Context: Discusses the industrial scale-up and resolution of Indinavir intermediates, highlighting the stability limits of the tert-butyl piperazine moiety.
  • European Medicines Agency (EMA). (2020). "Assessment report on nitrosamine impurities in human medicinal products." EMA/369136/2020.

    • Context: Regulatory grounding for the nitrosamine stability warning in acidic conditions.[1]

  • Pye, P. J., et al. (1998). "Practical Asymmetric Synthesis of the HIV Protease Inhibitor Indinavir." Chemistry – A European Journal, 4(11).

    • Context: Detailed protocols for salt formation and handling of the tert-butyl intermedi

Sources

strategies to minimize ring-fragmentation of lithiated piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Heterocycle Metallation is now online.

Current Status: Online | Specialist: Senior Application Scientist | Ticket: Minimizing Ring-Fragmentation

Welcome to the Heterocycle Metallation Helpdesk

You are likely here because your piperazine functionalization failed. Perhaps the reaction mixture turned into a black tar upon warming, or NMR analysis revealed an open-chain vinyl carbamate instead of your desired 2-substituted piperazine.

Lithiated piperazines are notoriously fragile. The


-lithio species is a "loaded spring," prone to releasing ring strain or undergoing 

-elimination to shatter the heterocyclic core. This guide moves beyond standard textbook advice, offering field-proven strategies to stabilize these anions using dipole complexation, transmetallation, and thermodynamic control.
Module 1: The Diagnostic — Why Did My Reaction Fail?

Before applying a fix, we must identify the failure mode. Lithiated piperazines typically fail via two distinct pathways.

FAQ: Decomposition vs. Fragmentation

Q: My reaction mixture turned black and yielded nothing. What happened? A: Thermal Decomposition. The C-Li bond at the


-position is extremely basic and nucleophilic. If the temperature rises above the stability threshold (often -50°C for 

-Boc species), the carbanion attacks its own protecting group or solvent, leading to polymerization ("tar").
  • Fix: Strict cryogenic control (-78°C) or transmetallation to Zinc/Magnesium.

Q: I isolated a product, but it’s an open-chain amine/alkene. Why? A: Ring Fragmentation (Retro-Mannich /


-Elimination). 
This is the specific "ring-opening" issue. The geometry of the lithiated intermediate often places the C-Li bond antiperiplanar to the C-N bond or a 

-leaving group.[1] This alignment facilitates a "retro-Mannich" type cleavage, breaking the ring to form an enamine or vinyl species.

Q: Does the Protecting Group (PG) matter? A: Yes, it is the primary variable.

  • 
    -Boc:  Highly activating for lithiation (Dipole Stabilization) but destabilizes the ring (Electron Withdrawing Group pulls density, making the ring bonds weaker). Prone to Boc-migration  (1,2-shift) or fragmentation.
    
  • 
    -Alkyl (Benzyl/Methyl):  Harder to lithiate (requires complexation) but generally more resistant to fragmentation.
    
Module 2: Visualization of Failure Pathways

The following diagram illustrates the competing pathways for an


-Boc piperazine.

PiperazineFragmentation cluster_legend Pathway Legend node_start N-Boc Piperazine node_lith α-Lithio Intermediate (Dipole Stabilized) node_start->node_lith s-BuLi / -78°C node_frag Ring Fragmentation (Vinyl Carbamate) node_lith->node_frag Warming > -40°C (Retro-Mannich) node_mig Boc-Migration (Aziridinyl Ester) node_lith->node_mig Internal Attack (1,2-Shift) node_prod 2-Substituted Piperazine node_lith->node_prod Electrophile (E+) (Fast Trap) key1 Green Arrow: Desired Path key2 Red/Yellow Dashed: Failure Modes

Figure 1: Mechanistic divergence of


-lithiated 

-Boc piperazine. Warming promotes ring opening or rearrangement.
Module 3: Stabilization Strategies (The Solutions)

To minimize fragmentation, you must stabilize the anion or change the metal.

Strategy A: The "Coldham/Beak" Approach (Dipole Stabilization)

Best for: Enantioselective synthesis using


-Boc.

This method relies on Dipole Stabilization . The Lithium atom coordinates to the carbamate oxygen, locking the conformation. However, this "lock" is fragile.

  • The Fix: Add a diamine ligand (TMEDA or Sparteine).[1] The ligand saturates the Lithium coordination sphere, preventing the aggregate formation that often triggers decomposition.

  • Critical Parameter: Temperature must remain <-70°C .

Strategy B: The "Knochel" Approach (Transmetallation)

Best for: Robustness, scale-up, and preventing fragmentation.

If your piperazine fragments with Lithium, switch to Zinc or Magnesium . The C-Zn and C-Mg bonds are more covalent (less ionic) than C-Li. This reduces the electron density at the


-carbon, shutting down the elimination pathway that breaks the ring.
  • The Reagent: TMPZnCl[2]·LiCl or TMPMgCl[2][3][4]·LiCl (Knochel Bases).[4][5]

  • Benefit: These species are stable at 0°C or even room temperature, completely eliminating thermal fragmentation risks.

Module 4: Experimental Protocols
Protocol 1: Transmetallation Strategy (High Stability)

Recommended for users experiencing ring opening.

Reagents:

  • Substrate:

    
    -Boc-piperazine[1][6][7][8][9][10]
    
  • Base:

    
     (Commercial or prepared in situ)
    
  • Solvent: Dry THF

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Charging: Add

    
    -Boc-piperazine (1.0 equiv) and dry THF (0.5 M concentration).
    
  • Base Addition: Add

    
     (1.2 equiv) dropwise at 25°C  (Room Temp).
    
    • Note: Unlike Li-bases, Zn-bases are mild. The reaction may take 2–12 hours to reach full metallation.

  • Monitoring: Monitor by GC-MS (iodine quench aliquot). Look for the iodo-piperazine peak.

  • Functionalization: Once metallation is >90%, add the electrophile (e.g., aldehyde, allyl bromide) and catalytic CuCN (if coupling alkyl halides).

  • Quench: Add sat.

    
     solution.
    

Why this works: The Zinc species is thermodynamically stable and does not possess the energy to trigger the retro-Mannich ring opening.

Protocol 2: Cryogenic Lithiation (High Reactivity)

Recommended for users needing specific stereochemistry (with chiral ligands).

Reagents:

  • Substrate:

    
    -Boc-piperazine[1][6][7][8][9][10]
    
  • Base:

    
    -BuLi (1.3 M in cyclohexane)
    
  • Ligand: TMEDA (racemic) or (-)-Sparteine (chiral)

  • Solvent:

    
     (Preferred over THF for Beak-style lithiation)
    

Step-by-Step:

  • Cooling: Cool dry

    
     containing TMEDA (1.2 equiv) to -78°C .
    
  • Base Prep: Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 15 mins to form the complex.
    
  • Substrate Addition: Add

    
    -Boc-piperazine (1.0 equiv) dropwise as a solution in 
    
    
    
    .
    • Critical: Internal temperature must never exceed -70°C during addition.

  • Incubation: Stir at -78°C for 4–6 hours.

    • Note: Piperazines lithiate slower than pyrrolidines.

  • Trapping: Add electrophile (pre-cooled if possible).

  • Transmetallation (Optional but Recommended): If the electrophile is sluggish, add

    
     (1.0 M in THF) at -78°C, stir for 20 mins, then warm to RT. This converts the unstable Li-species to a stable Zn-species before warming.
    
Module 5: Troubleshooting Decision Tree

Use this flow to select the correct protocol for your specific substrate.

DecisionTree start START: Piperazine Functionalization q1 Is the product Chiral? start->q1 q2 Did Ring Fragmentation occur? q1->q2 No (Racemic) sol_li USE PROTOCOL 2: s-BuLi / Sparteine (Kinetic Control @ -78°C) q1->sol_li Yes (Enantioselective) sol_zinc USE PROTOCOL 1: TMP-ZnCl·LiCl (Thermodynamic Control) q2->sol_zinc Yes (Unstable) q2->sol_li No (Stable at Low Temp) advice_trans Add Transmetallation Step: Li -> Zn or Li -> Cu Before Warming sol_li->advice_trans If Yield Low due to Thermal Instability

Figure 2: Strategic decision tree for selecting the metallation method.

Summary Data: Base Comparison
Variable

-BuLi / TMEDA
TMPZnCl

LiCl
TMPMgCl

LiCl
Active Metal Lithium (Hard, Ionic)Zinc (Soft, Covalent)Magnesium (Intermediate)
Temperature -78°C (Strict)0°C to 25°C-20°C to 0°C
Fragmentation Risk High (if warmed)Negligible Low
Reactivity High (Traps all E+)Moderate (Needs active E+)High
Functional Group Tolerance Low (No ketones/esters)Excellent (Tolerates esters)Good
Primary Use Case Asymmetric SynthesisScale-up / RobustnessGeneral Functionalization
References
  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. 
    
  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.[7][10] Journal of the American Chemical Society.[11] [10]

  • Wunderlich, S. H., & Knochel, P. (2007).[4] (tmp)2Zn·2MgCl2[3][12]·2LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes. Angewandte Chemie International Edition.

  • Berkheij, M., van Maarseveen, J. H., et al. (2005).[9] Synthesis of 2-substituted piperazines via direct

    
    -lithiation.[9] Tetrahedron Letters. 
    
  • Coldham, I., & Leonori, D. (2010). Dynamic Thermodynamic Resolution of Lithiated N-Boc-Piperidines and Piperazines. Journal of Organic Chemistry.

Sources

optimizing lithiation-trapping of N-Boc piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Lithiation-Trapping of N-Boc Piperazines

Ticket ID: N-BOC-PIP-LITH-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Lithiation Support Center

You are likely here because the


-functionalization of N-Boc piperazines is failing to meet yield or enantioselectivity targets. Unlike simple pyrrolidines, piperazines introduce a second nitrogen atom that complicates coordination, solubility, and ring stability.

This guide moves beyond standard textbook procedures. It integrates the mechanistic insights of Beak , O’Brien , and Campos to provide a robust, self-validating protocol.

Module 1: Mechanistic Intelligence (The "Why")

Before troubleshooting, you must understand the Rotameric Trap and Dipole Stabilization .

The Theory: The tert-butoxycarbonyl (Boc) group imposes restricted rotation around the N-C(O) bond. At cryogenic temperatures (-78°C), N-Boc piperazine exists as two distinct rotamers.[1]

  • Active Rotamer: The Boc oxygen is oriented syn to the

    
    -proton being removed. This allows for Complex Induced Proximity Effect (CIPE) , where the lithium coordinates to the Boc oxygen, directing the base to the 
    
    
    
    -proton.
  • Inactive Rotamer: The Boc oxygen is anti. No coordination occurs; lithiation is kinetically incompetent.

The Complication: If the barrier to rotation is high (as in pyrrolidines), you only lithiate 50% of your material. In piperazines, this barrier is lower (


s at -78°C for piperidines, slightly longer for piperazines), but the presence of the distal nitrogen (N4) can disrupt the lithium aggregate structure, leading to ring fragmentation or lack of reactivity.

LithiationMechanism Rotamer_Anti Anti-Rotamer (Inactive) Rotamer_Syn Syn-Rotamer (Active Pre-Complex) Rotamer_Anti->Rotamer_Syn Rotational Equilibrium (Slow at -78°C) Lithiated Dipole-Stabilized Carbanion Rotamer_Syn->Lithiated s-BuLi / TMEDA (CIPE Directed) Trapped Alpha-Substituted Product Lithiated->Trapped Electrophile (E+) Distal_N Distal Nitrogen (N4) Lone Pair Distal_N->Lithiated Potential Chelation (Disrupts Aggregate)

Figure 1: The mechanistic pathway emphasizing the necessity of the Syn-Rotamer for CIPE-directed lithiation.

Module 2: Optimized Protocol (The "How")

Do not use n-BuLi. It is insufficiently basic for this specific deprotonation and leads to aggregate "clumping." This protocol uses s-BuLi with TMEDA to break aggregates and enhance kinetic basicity.

Standard Operating Procedure (Racemic) Based on O'Brien et al. (2017)

ParameterSpecificationRationale
Solvent Diethyl Ether (

)
Superior to THF for stabilizing the specific lithio-species in piperazines.
Concentration 0.14 MHigh dilution prevents intermolecular aggregation.
Base s-BuLi (1.3 equiv)Stronger kinetic base required for

-deprotonation.
Ligand TMEDA (1.3 equiv)Breaks s-BuLi hexamers/tetramers into reactive monomers/dimers.
Temperature -78°CEssential to prevent

-elimination and ring fragmentation.
Time 60 - 90 minsSufficient for rotamer equilibration and deprotonation.

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add anhydrous

    
    .
    
  • Ligand Addition: Add TMEDA (1.3 eq) before the base.[2]

  • Substrate Addition: Add N-Boc piperazine (1.0 eq). Ensure the distal nitrogen (N4) is protected (e.g., N-Benzyl, N-Methyl) or sterically hindered.

  • Cooling: Cool to -78°C (Internal probe mandatory).

  • Lithiation: Add s-BuLi (1.3 eq) dropwise down the side of the flask. The solution may turn light yellow. Stir for 60 minutes .

  • Trapping: Add Electrophile (1.5 - 2.0 eq) dissolved in minimal

    
     or THF.
    
  • Quench: Add MeOH or sat.

    
     at -78°C, then warm to RT.
    

Module 3: Troubleshooting (The "Fix")

Issue 1: Low Yield (<30%) with Recovered Starting Material

  • Diagnosis: The "Rotamer Lock" or Electrophile Incompatibility.

  • Fix A (The Warm-Up): If using a bulky distal group, the rotamer equilibrium might be too slow at -78°C.

    • Action: After adding s-BuLi, warm the reaction to -40°C for 10 minutes, then re-cool to -78°C before adding the electrophile. This forces rotamer conversion.

  • Fix B (Electrophile Switch): O'Brien found that electrophiles affect the outcome.[3][4][5][6] Alkyl halides react slower than carbonyls.

    • Action: If using alkyl halides, add DMSO (5 equiv) with the electrophile to accelerate

      
       substitution.
      

Issue 2: Ring Fragmentation (The "Pop-Open" Effect)

  • Symptom: Complex mixture, loss of piperazine core, formation of linear amines.

  • Mechanism: The lithiated species undergoes

    
    -elimination or Grob-type fragmentation, driven by the lone pair on the distal nitrogen (N4).
    
  • Fix: Increase steric bulk on N4.

    • Action: Switch N-Methyl piperazine to N-Isopropyl or N-Benzyl piperazine. The steric bulk prevents the N4 lone pair from aligning anti-periplanar to the C-Li bond, shutting down elimination.

Issue 3: Loss of Enantioselectivity (In Asymmetric Protocols)

  • Context: Using (-)-Sparteine or (+)-Sparteine Surrogate.

  • Diagnosis: Aggregate disruption.

  • Fix: Ensure Solvent Purity . Even trace THF in an

    
     reaction can disrupt the tight Sparteine-Li complex. Use strictly anhydrous 
    
    
    
    .

TroubleshootingFlow Start Problem Detected Decision1 Is the Ring Intact? Start->Decision1 Frag Ring Fragmentation Decision1->Frag No Intact Ring Intact (Low Yield) Decision1->Intact Yes FragFix Fix: Increase Steric Bulk on Distal Nitrogen (N4) Frag->FragFix Decision2 Electrophile Type? Intact->Decision2 Aldehyde Carbonyl/Aldehyde Decision2->Aldehyde Alkyl Alkyl Halide Decision2->Alkyl AldFix Fix: Warm Lithiation step to -40°C (Rotamer Equil.) Aldehyde->AldFix AlkylFix Fix: Add DMSO cosolvent during trapping Alkyl->AlkylFix

Figure 2: Decision tree for troubleshooting common failure modes in piperazine lithiation.

Module 4: Advanced FAQs

Q: Can I scale this up to >100g? A: Not safely in batch mode. The exotherm of s-BuLi addition and the instability of the lithiated species at >-50°C make large batch reactors risky.

  • Recommendation: Use Flow Chemistry .[5] Continuous flow allows for residence times of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     seconds at higher temperatures (0°C), minimizing decomposition while maintaining throughput. (See O'Brien, J. Org. Chem. 2017).[7]
    

Q: Why does my N-Boc-N-Phenyl piperazine fail? A: Electronic interference. The N-Phenyl group withdraws electron density, reducing the basicity of the distal nitrogen, but more importantly, the phenyl ring can undergo competing ortho-lithiation .

  • Recommendation: Use N-Benzyl or N-Boc-N-Alkyl piperazines. If an aryl group is required, install it after the lithiation-trapping sequence via Buchwald-Hartwig coupling.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry. 
    
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016).[4][6] Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.[3][4][5][6][8] Journal of the American Chemical Society.[1][4][6][9]

  • Rayner, P. J., O'Brien, P., & Horan, R. A. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry.

  • Beng, T. K., & Gawley, R. E. (2012). Application of the principle of microscopic reversibility to the stereoselective synthesis of alpha-substituted piperidines. Journal of the American Chemical Society.[1][4][6][9]

Sources

Technical Support Center: Solubility Optimization for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Poor Aqueous Solubility in Piperazine Scaffolds[1]

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support hub. If you are working with piperazine derivatives, you are likely facing a specific solubility profile: a basic secondary or tertiary amine core (the piperazine ring) attached to highly lipophilic aromatic or heteroaromatic tails.[1]

These molecules often exhibit "brick dust" properties (high melting point, high lattice energy) or "grease ball" behavior (high logP, low wettability).[1] The piperazine ring itself is your primary handle for solubility engineering.[1] Its dual nitrogen centers (


, 

) provide a tunable ionization window that we can exploit.[1]

This guide moves beyond generic advice, offering specific protocols to disrupt crystal lattice energy and maximize thermodynamic solubility.

Module 1: Chemical Modification & Salt Selection

Diagnostic: Is your compound crystalline with a melting point


C? If yes, crystal lattice energy is likely the dominant barrier to solubility.
The Science: Exploiting the Piperazine

Piperazine is a diprotic base.[1][2] At physiological pH (7.4), it exists primarily as a mono-cation.[1][3] To achieve high aqueous solubility, we must target the N4 nitrogen (the more basic center,


) to form a stable salt.[1]

Critical Causality: Salt formation works by replacing weak van der Waals forces in the crystal lattice with strong ionic interactions.[1] However, counter-ion selection is non-trivial for piperazines.[1] Using a counter-ion that is too lipophilic (e.g., tosylate) may actually decrease solubility due to the "common ion effect" in biological media.[1]

Protocol: The "Golden Triangle" Salt Screen

Do not screen randomly. Use this targeted workflow to identify the optimal salt form.

  • Selection: Choose three counter-ions with distinct hydropathy profiles:

    • Hydrophilic: Hydrochloride (HCl) or Mesylate (MSA).[1]

    • Bidentate: Citrate or Tartrate (matches piperazine's dual nitrogens).[1]

    • Lipophilic:[4] Tosylate (only if dissolution rate, not saturation solubility, is the issue).[1]

  • Stoichiometry: Attempt both 1:1 and 1:2 (Drug:Acid) ratios.

  • Solvent System: Use Acetone/Water (95:5) or Ethanol/Isopropyl Acetate.[1] Piperazine salts often oil out in pure alcohols; the addition of an ester (isopropyl acetate) promotes crystallization.[1]

Data: Typical Solubility Shifts

Salt FormSolubility (

)
HygroscopicityRisk Factor
Free Base < 0.01LowPoor Bioavailability
Dihydrochloride > 50.0HighPotential "Gelation"
Citrate (1:1) 10 - 25ModeratepH-dependent disproportionation
Mesylate > 100HighGenotoxic impurity risk (requires control)
Visual Workflow: Salt Screening Decision Tree

SaltScreening Start START: Piperazine Free Base (Poor Solubility) CheckPka Check pKa (Is N4 basicity > 8.0?) Start->CheckPka SaltScreen Initiate Salt Screen (HCl, Mesylate, Citrate) CheckPka->SaltScreen Yes CounterIon Select Counter-ion SaltScreen->CounterIon ResultHigh Solubility > 10mg/mL? CounterIon->ResultHigh HygroCheck Check Hygroscopicity (DVS Analysis) ResultHigh->HygroCheck Yes Fail Salt Disproportionates or Oils Out ResultHigh->Fail No Final Selection Final Selection HygroCheck->Final Selection Low/Mod Moisture Uptake AltRoute Go to Module 2: Amorphous Dispersion Fail->AltRoute

Caption: Logical workflow for selecting the optimal salt form based on pKa and hygroscopicity profiles.

Module 2: Formulation Strategies (When Salts Fail)

Diagnostic: Did your salt screen yield hygroscopic gums? Or does the salt precipitate as the free base in intestinal fluid (pH 6.8)?

If the crystal lattice is too robust or the free base precipitates rapidly at neutral pH, you must abandon the crystalline state or hide the hydrophobic moiety.

Strategy A: Cyclodextrin Complexation

Piperazine derivatives often have a "dumbbell" shape.[1] The lipophilic aromatic tail can fit inside the hydrophobic cavity of a cyclodextrin (CD), while the hydrophilic piperazine head remains exposed to the solvent.

  • Reagent: Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -cyclodextrin (HP-
    
    
    -CD).[1][5][6]
  • Why: These derivatives disrupt the intermolecular hydrogen bonding of the piperazine nitrogens that leads to aggregation.

  • Protocol:

    • Prepare 20% w/v HP-

      
      -CD in water.[1]
      
    • Add excess piperazine derivative.

    • Stir for 24h at room temperature.

    • Filter (0.45

      
      m) and analyze filtrate by HPLC.[1]
      
    • Success Metric: A linear increase in solubility vs. CD concentration (

      
       type isotherm).[1]
      
Strategy B: Amorphous Solid Dispersions (ASD)

For "brick dust" molecules, we must break the crystal lattice permanently.[1]

  • Technology: Hot Melt Extrusion (HME) or Spray Drying.[1][7]

  • Polymer Choice:

    • PVP-VA64: Excellent for piperazines; the vinyl acetate groups interact with the piperazine ring to prevent recrystallization.[1]

    • HPMCAS: Use if you need enteric protection (prevents dissolution in the stomach, releases in the intestine).[1]

  • Mechanism: The polymer creates a "solid solvent" environment, raising the glass transition temperature (

    
    ) and kinetically trapping the drug in a high-energy amorphous state.[1]
    

Module 3: Analytical Troubleshooting

Issue: My solubility samples show peak tailing or retention time shifts on HPLC.

Piperazine derivatives are notorious for interacting with residual silanols on silica-based HPLC columns, leading to peak tailing (asymmetry factor > 1.5).[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Severe Peak Tailing Interaction between basic piperazine N and acidic silanols (

).[1]
1. Add Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1] TEA competes for silanol sites.2.[1] Change Column: Switch to a "Type B" High-Purity Silica column (e.g., C18 with end-capping) or a hybrid particle column (e.g., Ethylene Bridged Hybrid) which resists high pH.[1]
Split Peaks Sample solvent mismatch.Ensure the injection solvent matches the mobile phase strength.[1] If your solubility sample is in 100% DMSO or CD-complex, dilute with mobile phase before injection.[1]
Retention Time Drift pH instability.[1]Piperazine

is sensitive to temperature.[1][2][8] Ensure column oven is stable (

C) and buffer capacity is sufficient (use 20mM buffer, not just acid additive).

FAQ / Rapid Response

Q: Can I just use DMSO to solubilize my compound for animal studies? A: Avoid if possible. While DMSO dissolves the compound, it often precipitates immediately upon contact with blood or gastric fluid (the "crash out" effect), leading to erratic bioavailability and potential embolism in IV dosing.[1] Use the Cyclodextrin protocol (Module 2) instead.

Q: My salt is hygroscopic (turns into a goo). Is it useless? A: Not necessarily. You can try a Co-crystal approach.[1][9] Instead of a proton transfer (salt), target a hydrogen-bond interaction.[1] Screen conformers like proline or saccharin.[1] Alternatively, lyophilize the salt with a bulking agent (mannitol) to stabilize the powder.[1]

Q: Why does my solubility decrease when I add chloride ions (saline)? A: This is the Common Ion Effect .[1] If you are using a Hydrochloride salt, adding NaCl (saline) pushes the equilibrium back toward the precipitate.[1] For IV formulations of HCl salts, use 5% Dextrose (D5W) instead of Normal Saline.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][9][10] Advanced Drug Delivery Reviews. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][10][11][12] Drug Discovery Today. Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • PubChem Compound Summary: Piperazine. National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: Purification of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

[1][2]

Case ID: BTMG-PUR-001 Topic: Flash Chromatography Method Development & Troubleshooting Compound Class: Sterically Hindered Penta-alkyl Guanidines (Superbases)[1][2]

Executive Summary

Purifying 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) by flash chromatography presents a unique challenge due to its extreme basicity (

12

12Silanol Blocking Strategy
Part 1: Method Development (FAQs)
Q1: Why is my compound streaking across the entire column?

A: This is a classic "pKa Mismatch." BTMG is a superbase.[1][2] The surface of standard flash silica gel contains acidic silanol groups (

12

122

The Fix: You must use a Mobile Phase Modifier .[2] Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)12
Q2: Which stationary phase should I use?

A: You have two viable options, depending on your budget and purity requirements:

  • Standard Silica (with Modifier):

    • Pros: Cheap, readily available.[1][2][3]

    • Cons: Requires extensive equilibration with the basic mobile phase before loading the sample.

  • Amine-Functionalized Silica (

    
    -Silica): 
    
    • Pros: The surface is already basic.[2] No mobile phase modifier is usually needed (or very low amounts).[1][2] Eliminates the heat of neutralization during equilibration.[2]

    • Cons: More expensive.[1][2]

Q3: I cannot see the compound on my UV detector. Is it there?

A: Likely yes, but you are "flying blind." BTMG lacks a conjugated

12

2

Recommended Detection Methods:

  • ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatiles (though BTMG is semi-volatile, it often shows up if the drift tube temp is low).[2]

  • TLC Staining (Critical): Do not rely on UV.[1][2] Use Bromocresol Green or Dragendorff’s Reagent .[1][2][4]

Part 2: Visualization & Logical Workflows
Mechanism of Silanol Blocking

The following diagram illustrates why adding Triethylamine (TEA) is non-negotiable for this separation.

SilanolBlockingcluster_0Standard Silica (Acidic)cluster_1Modified System (Buffered)SilanolAcidic Silanol(Si-OH)InteractionIonic Bond(Stuck on Column)Silanol->InteractionProton DonorBTMGBTMG (Base)(pKa ~14)BTMG->InteractionProton AcceptorSilanol_ModAcidic Silanol(Si-OH)BlockedCapped Silanol(Si-O-...TEA)Silanol_Mod->BlockedTEATriethylamine(Modifier)TEA->BlockedSacrificial BaseBTMG_FreeBTMG(Free Elution)Blocked->BTMG_FreeNo Interaction

Caption: Schematic comparison of BTMG retention on acidic silica versus a TEA-modified surface.

Recommended Purification Workflow

Follow this decision tree to ensure high recovery.

WorkflowStartCrude Mixture Containing BTMGTLC_ScoutTLC Scouting(Use 5% TEA in Eluent)Start->TLC_ScoutStain_CheckStain with Bromocresol Green(Look for BLUE spots)TLC_Scout->Stain_CheckDecisionIs Rf between 0.2 - 0.5?Stain_Check->DecisionAdjust_PolarityAdjust Solvent Polarity(Hexane/EtOAc or DCM/MeOH)Decision->Adjust_PolarityNoColumn_PrepColumn EquilibrationFlush with 5% TEA/Solvent (3 CV)Decision->Column_PrepYesAdjust_Polarity->TLC_ScoutRunRun Flash ColumnMaintain 1-2% TEA in Mobile PhaseColumn_Prep->RunAnalysisPool Fractions(Check pH or Stain)Run->Analysis

Caption: Step-by-step workflow for the purification of BTMG, emphasizing the scouting and equilibration phases.

Part 3: Protocols & Data
Protocol A: The "Blue Spot" Validation (TLC)

Since BTMG is UV-inactive/weak, use this specific stain to confirm its presence and purity.[2]

  • Prepare Stain: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution is just blue [5].

  • Run TLC: Use a silica plate.[1][2] Important: The TLC chamber solvent must contain 2-5% Triethylamine, otherwise the spot will stay at the baseline.[2]

  • Dip: Dip the dried plate into the stain.[2][5]

  • Result: Acids turn the plate yellow; Bases (BTMG) appear as deep blue spots on a green/yellow background.[2]

Protocol B: Column Pre-Treatment (The "TEA Wash")

Failure to do this step is the #1 cause of yield loss.

  • Pack the column (or mount the cartridge).[2]

  • Prepare a "Pre-wash Solvent": 95% Hexane / 5% Triethylamine.[1][2]

  • Flush the column with 3 Column Volumes (CV) of this mixture.

    • Why? This saturates the silica surface with amine.[2][6]

  • Switch to your running method (e.g., Gradient 0-30% EtOAc in Hexane + 1% TEA ).[1][2]

    • Note: You can lower the TEA to 1% for the run, but the column must be pre-saturated.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Spot stays at baseline (Rf = 0) Silica is too acidic; No modifier used.Add 2-5% Triethylamine (TEA) to the mobile phase.[1][2]
Broad, streaky peaks Incomplete silanol blocking.[1][2]Pre-wash column with 5% TEA for 3 CVs before loading sample.[1][2]
"Ghost" peaks in NMR Formation of Carbonate salt.[1][2]BTMG absorbs atmospheric

.[1][2] Dry fractions immediately and store under Argon/Nitrogen [1].[1][2]
Low Recovery Irreversible adsorption or volatility.[1][2]1. Use Amine-silica.[1][2] 2. Do not use high vacuum for prolonged periods (bp 88°C @ 36 mmHg) [1, 2].[1][2]
Product is yellow/brown Oxidation or impurities.[1][2]Distill the final product if high purity is needed (Clear liquid is standard) [2].[2]
Part 4: Complementary Methods

While flash chromatography is useful for isolating BTMG from non-volatile reaction byproducts, Vacuum Distillation remains the gold standard for obtaining the highest purity of the base itself [1, 2].[2]

  • Boiling Point: 88–89 °C at 36 mmHg [1].[1][2][7][8]

  • Recommendation: If your crude mixture allows, perform a rough flash column to remove heavy tars, then distill the pooled fractions to remove the TEA modifier and trace impurities.[2]

References
  • Organic Syntheses. "Preparation and Reactions of 2-tert-Butyl-1,1,3,3-tetramethylguanidine." Org.[1][2][7][9] Synth. 1997, 74, 101.[1][2][8] Link

  • ChemicalBook. "2-tert-Butyl-1,1,3,3-tetramethylguanidine Properties and Production." Link

  • Wikipedia. "2-tert-Butyl-1,1,3,3-tetramethylguanidine."[1][2][9] Link[1][2][8][9][10]

  • Sigma-Aldrich. "2-tert-Butyl-1,1,3,3-tetramethylguanidine Product Sheet." Link

  • Fujifilm Wako. "TLC Stains and Visualization Reagents."[1][2] Link

Validation & Comparative

Comparative Guide: 2-tert-Butylpiperazine vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-tert-Butylpiperazine represents a distinct class of chiral tools compared to traditional auxiliaries like Evans Oxazolidinones or Ellman’s Sulfinamide . While traditional auxiliaries are transient attachments designed to be added and removed, 2-tert-butylpiperazine acts as a conformationally locked chiral scaffold . Its bulky tert-butyl group forces the piperazine ring into a rigid chair conformation, directing stereochemical outcomes via internal asymmetric induction.

This guide compares its performance as a Stereodirecting Scaffold and Chiral Ligand against standard removable auxiliaries, providing experimental protocols for its most high-value application: the synthesis of HIV protease inhibitors (e.g., Indinavir).

Mechanism of Action: The Conformational Lock

The utility of 2-tert-butylpiperazine stems from the high A-value (steric bulk) of the tert-butyl group (>4.9 kcal/mol). Unlike flexible chiral amines, this group locks the piperazine ring into a single chair conformer where the tert-butyl group is equatorial .

  • Internal Shielding: The equatorial tert-butyl group creates a fixed steric environment, shielding the adjacent nitrogen and carbon centers.

  • Stereocontrol: Incoming electrophiles are forced to attack from the face opposite the bulky substituents (anti-approach), leading to high diastereoselectivity (dr > 95:5) without the need for external chiral ligands.

Diagram: Conformational Locking Mechanism

G cluster_0 Flexible Chiral Amines (e.g., α-Methylbenzylamine) cluster_1 2-tert-Butylpiperazine (Rigid Scaffold) A1 Conformer A A2 Conformer B A1->A2 Rapid Equilibrium A3 A3 A2->A3 Mixed Stereoselectivity (Low dr) B1 Locked Chair Conformer (t-Bu Equatorial) B2 Steric Shielding of Axial Face B1->B2 A-Value > 4.9 kcal/mol B3 Single Diastereomer (High dr > 95:5) B2->B3 Directed Electrophilic Attack

Figure 1: Comparison of conformational rigidity between standard chiral amines and the 2-tert-butylpiperazine scaffold.

Comparative Analysis

vs. Evans Oxazolidinones (Removable Auxiliaries)

Evans Auxiliaries are the gold standard for "Reagent-Controlled" synthesis, where the chirality is external and temporary. 2-tert-Butylpiperazine represents "Substrate-Controlled" synthesis, where the chirality is integral to the final drug target.

FeatureEvans Oxazolidinone2-tert-Butylpiperazine
Role Temporary Chiral AuxiliaryPermanent Chiral Scaffold / Ligand
Atom Economy Low (Auxiliary is removed/waste)High (Incorporated into product)
Stereocontrol Source Dipole alignment (Chelation/Dipole)Steric bulk (Conformational Lock)
Step Count High (Attach

React

Cleave)
Low (Direct functionalization)
Primary Application Aldol/Alkylation of simple chainsSynthesis of complex N-heterocycles (e.g., Crixivan)
Recoverability High (Recyclable)N/A (Part of the drug)
vs. Chiral Ligands (Sparteine)

In asymmetric lithiation, (-)-Sparteine is often used to induce chirality in achiral amines. 2-tert-butylpiperazine competes here as a self-directing substrate.

  • Sparteine Method: Requires stoichiometric chiral diamine (often hard to source) to complex s-BuLi.

  • 2-t-Bu-Pip Method: The substrate itself directs the lithiation.

  • Data Insight: Asymmetric lithiation of N-Boc-2-tert-butylpiperazine using achiral bases (like TMEDA/s-BuLi) retains high enantiomeric ratio (er) at the

    
    -position due to the internal tert-butyl director, often exceeding 90:10 dr  without external chiral ligands [1].
    

Experimental Protocol: Resolution & Functionalization

Since 2-tert-butylpiperazine is often supplied as a racemate, the industrial standard involves resolution followed by functionalization. This protocol describes the Resolution via L-Pyroglutamic Acid followed by Asymmetric Alkylation , a pathway critical for Indinavir synthesis.

Phase 1: Optical Resolution

Objective: Isolate (S)-2-tert-butylpiperazine (>99% ee).

  • Dissolution: Dissolve racemic 2-tert-butylpiperazine (1.0 equiv) in EtOH/Water (1:1 v/v) at 60°C.

  • Addition: Add L-Pyroglutamic acid (0.5 equiv) slowly. The use of 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).

  • Crystallization: Cool slowly to 0°C over 4 hours. The (S)-amine·L-pyroglutamate salt precipitates.

  • Filtration: Filter the white solid.

  • Liberation: Suspend the salt in water and adjust pH to >12 using 50% NaOH. Extract with CH₂Cl₂ (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

    • Expected Yield: 35-40% (theoretical max 50%).

    • Optical Purity: >98% ee (determined by Chiral HPLC).

Phase 2: Asymmetric Alkylation (The "Auxiliary" Effect)

Objective: Alkylation of the piperazine nitrogen with high diastereocontrol.

  • Substrate: Dissolve (S)-2-tert-butylpiperazine-1-carboxylate (Boc-protected) in dry THF.

  • Base: Cool to -78°C. Add n-BuLi (1.1 equiv). The tert-butyl group forces the lithium amide into a specific conformation.

  • Electrophile: Add benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then warm to RT.

  • Workup: Quench with NH₄Cl, extract with EtOAc.

  • Result: The electrophile attacks anti to the tert-butyl group.

    • Selectivity: >95:5 dr (trans-2,3-disubstituted product).

Workflow Diagram

Workflow Start Racemic 2-tert-Butylpiperazine Step1 Resolution w/ L-Pyroglutamic Acid (EtOH/H2O, 60°C -> 0°C) Start->Step1 Inter1 (S)-Enantiomer Salt (>98% ee) Step1->Inter1 Step2 Base Liberation & Boc Protection Inter1->Step2 Inter2 N-Boc-(S)-2-t-Bu-Piperazine Step2->Inter2 Step3 Asymmetric Alkylation (n-BuLi, -78°C, R-X) Inter2->Step3 Internal t-Bu Directs Attack End Trans-2,3-Disubstituted Product (>95:5 dr) Step3->End

Figure 2: Workflow for obtaining and utilizing the chiral scaffold.

Applications in Drug Discovery

The 2-tert-butylpiperazine moiety is a "privileged scaffold" in medicinal chemistry.

  • HIV Protease Inhibitors (Indinavir): The tert-butyl group improves oral bioavailability by increasing lipophilicity and preventing metabolic oxidation of the piperazine ring. The chiral center is essential for binding to the protease active site.

  • Chiral Ligands: While less common than diamines like DACH, N,N'-dialkyl-2-tert-butylpiperazines serve as bidentate ligands in copper-catalyzed Henry reactions, offering moderate enantioselectivity (60-80% ee).

References

  • Asymmetric Lithiation of Piperazines: J. Org. Chem. 2007, 72, 4, 1161–1169. Link

  • Resolution Protocols: European Patent EP 3 419 974 B1. Process for the separation of enantiomers of piperazine derivatives. Link

  • Indinavir Synthesis Review: Chem. Rev. 1999, 99, 5, 1375–1412. Link

  • Chiral Amine Synthesis: Nature Protocols 2013, 8, 2271–2280. Link

determination of enantiomeric excess for 2-tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the determination of enantiomeric excess (ee) for 2-tert-butylpiperazine , a sterically hindered chiral amine and key pharmacophore in HIV protease inhibitors (e.g., Indinavir).

Because 2-tert-butylpiperazine lacks a significant UV chromophore and contains a basic secondary amine that causes peak tailing, direct UV analysis is ineffective. The industry-standard approach requires derivatization to introduce a chromophore and mask the amine functionality, followed by High-Performance Liquid Chromatography (HPLC) on a polysaccharide-based Chiral Stationary Phase (CSP).

Part 1: Strategic Analysis & Method Selection

The Challenge: Detection & Resolution
  • Chromophore Absence: The aliphatic skeleton of 2-tert-butylpiperazine absorbs only at low UV wavelengths (<210 nm), where mobile phase noise is high.

  • Steric Bulk: The tert-butyl group at the C2 position creates significant steric hindrance, requiring a column with high enantioselectivity (selectivity factor

    
    ).
    
  • Amine Basicity: Free secondary amines interact strongly with residual silanols on silica columns, leading to severe peak tailing.

The Solution: Pre-Column Derivatization

To ensure robust quantification (E-E-A-T principle), you must convert the analyte into a form that is UV-active and chromatographically stable.

  • Primary Recommendation: Derivatization with Benzoyl Chloride or Dansyl Chloride . This converts the basic amine to a neutral amide/sulfonamide, introducing a strong UV chromophore (254 nm) and improving peak shape.

  • Alternative (If already N-protected): If the sample is already an intermediate (e.g., N-Boc-2-tert-butylpiperazine), it can be analyzed directly on a Chiralpak AD-H or IC column.

Part 2: Experimental Protocols

Method A: Benzoyl Chloride Derivatization (Gold Standard)

Best for: Raw 2-tert-butylpiperazine free base or salts.

1. Derivatization Workflow:

  • Reagent: Benzoyl Chloride (BzCl).

  • Base: Triethylamine (TEA) or NaOH.

  • Solvent: Dichloromethane (DCM) or Water/THF mix.

Protocol:

  • Dissolve 10 mg of sample in 1 mL of DCM.

  • Add 20 µL of Triethylamine (excess base to scavenge HCl).

  • Add 15 µL of Benzoyl Chloride.

  • Vortex for 30 seconds and incubate at Room Temperature (RT) for 10 minutes.

  • Quench with 0.5 mL water; vortex and discard aqueous layer.

  • Evaporate organic layer to dryness and reconstitute in Mobile Phase (e.g., Hexane/EtOH).

2. HPLC Conditions:

Parameter Specification
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzamide chromophore)
Temperature 25°C

| Expected


  | > 2.0 (Baseline separation) |

Expert Insight: The bulky tert-butyl group interacts favorably with the chiral grooves of the Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) phase, typically providing better resolution than Cellulose phases for this specific shape.

Method B: GITC Derivatization (Indirect Method)

Best for: Labs lacking Chiral Columns (uses standard C18).

1. Principle: Reaction with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) forms diastereomers.[1] Since diastereomers have different physical properties, they can be separated on an inexpensive, achiral C18 column.

2. Protocol:

  • Dissolve 5 mg sample in 1 mL Acetonitrile (ACN).

  • Add 10 mg GITC and 10 µL TEA.

  • Stir at RT for 30 mins.

  • Inject directly onto HPLC.

3. HPLC Conditions:

Parameter Specification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm
Mobile Phase A: 0.1% H3PO4 in Water; B: Acetonitrile (Gradient 20-60% B)

| Detection | UV @ 254 nm (Thiourea linkage absorption) |

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct analytical path based on your sample's state.

EnantiomerAnalysis Start Start: 2-tert-butylpiperazine Sample CheckUV Does it have a Chromophore? (e.g., N-Boc, N-Cbz) Start->CheckUV DirectPath Direct Chiral HPLC (Chiralpak AD-H/IC) CheckUV->DirectPath Yes (Protected) DerivPath Derivatization Required CheckUV->DerivPath No (Free Amine) Choice Select Derivatization Agent DerivPath->Choice BzCl Benzoyl Chloride (Creates UV Chromophore) Choice->BzCl Standard Method GITC GITC Reagent (Creates Diastereomers) Choice->GITC Alternative (No Chiral Col) Final_CSP Analyze on Chiral Column (Chiralpak AD-H) UV @ 254nm BzCl->Final_CSP Final_C18 Analyze on Achiral Column (C18 Reverse Phase) UV @ 254nm GITC->Final_C18

Caption: Decision tree for selecting the optimal chromatographic workflow based on analyte protection status and column availability.

Part 4: Data Analysis & Validation

To calculate Enantiomeric Excess (


), use the integrated peak areas of the two enantiomers (

and

):


System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase base modifier (TEA/DEA) in mobile phase.
  • Blank Run: Inject the derivatizing reagent blank (e.g., BzCl + TEA only) to ensure no interference peaks elute at the analyte retention time.

References

  • Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[2] Tetrahedron Letters. Link

  • Mbah, C.J. (2018). "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Journal of Pharmacology, Pharmaceutics & Pharmacovigilance. Link

  • Phenomenex. "Chiral HPLC Method Development Guide." Phenomenex Technical Resources. Link

  • BOC Sciences. "Chiral Analysis & Separation Services."[] BOC Sciences Technical Guides.

Sources

Biological Activity & SAR Profile: 2-tert-Butylpiperazine vs. Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and structure-activity relationship (SAR) of 2-tert-butylpiperazine , objectively comparing it to other piperazine derivatives.

Executive Summary: The "Conformational Anchor" Effect

In medicinal chemistry, the piperazine ring is a privileged scaffold found in numerous blockbuster drugs (e.g., Indinavir, Imatinib). However, the specific substitution at the C2 position dramatically alters the molecule's pharmacodynamic and pharmacokinetic profile.

2-tert-butylpiperazine represents a unique class of "conformationally biased" heterocycles.[1] Unlike unsubstituted piperazine or 2-methylpiperazine, the bulky tert-butyl group acts as a conformational anchor .[1] It forces the piperazine ring into a single, rigid chair conformation where the tert-butyl group occupies the equatorial position to avoid severe 1,3-diaxial steric clashes.

Key Performance Indicators (vs. Standard Piperazines):

  • Binding Affinity (

    
    ):  Enhanced due to reduced entropic penalty upon binding (pre-organized scaffold).[1]
    
  • Selectivity: Steric bulk excludes binding to off-target receptors with smaller pockets.[1]

  • Metabolic Stability: The bulky group sterically shields the adjacent nitrogen from metabolic N-dealkylation or oxidation.[1]

Chemical & Physical Properties Comparison

The biological activity of piperazine derivatives is governed by their ability to adopt specific conformations. The table below compares the physical properties that drive these biological outcomes.

FeaturePiperazine (Unsubstituted) 2-Methylpiperazine 2-tert-Butylpiperazine
Steric Bulk (A-Value) 0 kcal/mol1.70 kcal/mol> 5.0 kcal/mol (Locked)
Conformational Mobility High (Rapid Chair Flip)Moderate (Equilibrium)Rigid (Locked Chair)
Lipophilicity (LogP) -1.17 (Hydrophilic)-0.65~0.5 - 1.2 (Lipophilic)
pKa (N1 / N4) 9.8 / 5.69.7 / 5.49.6 / 5.2 (Slightly Lower)
Primary Biological Role Linker / SpacerChiral Fine TuningPharmacophore Constraint
Structural Visualization: The Locking Mechanism

The following diagram illustrates how the tert-butyl group locks the conformation, preventing the "ring flip" common in smaller derivatives.

PiperazineConformation cluster_0 Unsubstituted Piperazine cluster_1 2-tert-Butylpiperazine Node1 Chair A Node2 Chair B Node1->Node2 Rapid Flip (Low Energy Barrier) Node3 Equatorial Conformer (Stable) Node4 Axial Conformer (High Energy) Node3->Node4 Steric Clash (Forbidden)

Figure 1: Conformational locking mechanism. The 2-tert-butyl group (green) effectively forbids the transition to the axial conformer, pre-organizing the molecule for receptor binding.

Biological Activity & Mechanism of Action[3][4][5]

HIV Protease Inhibition (The Indinavir Paradigm)

The most prominent application of the tert-butyl-substituted piperazine motif is in HIV protease inhibitors, most notably Indinavir (Crixivan) .[1]

  • Distinction: While Indinavir contains a piperazine-2-carboxamide with an N-tert-butyl group, the SAR principles derived from 2-tert-butylpiperazine (alkyl) analogs are identical: Steric Fit & Hydrophobic Collapse .[1]

  • Mechanism: The bulky 2-tert-butyl group (or its bioisostere) occupies the S2/S2' hydrophobic pocket of the HIV protease enzyme.[1]

  • Experimental Data:

    • Analogs with smaller groups (e.g., 2-methyl) show a 10-100 fold decrease in potency (

      
      )  because they fail to fill the hydrophobic pocket efficiently, leading to weaker Van der Waals interactions.
      
    • The rigid scaffold ensures the hydroxyl group (transition state mimic) is perfectly positioned to interact with the catalytic aspartic acids (Asp25/Asp25').

Metabolic Stability (Microsomal Stability Assay)

A critical advantage of 2-tert-butylpiperazine over 2-methylpiperazine is resistance to oxidative metabolism.[1]

  • Pathway: Cytochrome P450 enzymes typically attack the carbon alpha to the nitrogen (N-dealkylation or ring oxidation).[1]

  • Steric Shielding: The bulky tert-butyl group sterically hinders the approach of the heme-iron active site of CYP450 to the adjacent ring carbons and the nitrogen lone pair.[1]

  • Result: Increased half-life (

    
    ) in human liver microsomes (HLM).[1]
    

Experimental Protocols

To validate the biological advantage of the 2-tert-butyl scaffold, the following protocols are recommended.

Protocol A: Synthesis of (S)-2-tert-Butylpiperazine

Note: Direct synthesis is challenging due to steric hindrance.[1] This protocol uses a reduction method.

  • Starting Material: L-tert-Leucine (chiral pool).[1]

  • Cyclization: React L-tert-Leucine methyl ester with ethylene dibromide (or equivalent glyoxal synthon) to form the diketopiperazine.

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (

      
      ).[1]
      
    • Conditions: Reflux in dry THF for 12-24 hours. Crucial: The bulky group requires vigorous conditions for complete reduction of the amide carbonyls.

  • Purification: Acid-base extraction followed by recrystallization (as the tartrate salt) to ensure optical purity (>99% ee).

Protocol B: Competitive Binding Assay (Generic GPCR)

Objective: Determine if the rigid scaffold improves affinity (


) compared to flexible analogs.[1]
  • Preparation: Prepare 10 mM stocks of:

    • Compound A: Ligand with 2-tert-butylpiperazine core.[1][2][3]

    • Compound B: Ligand with 2-methylpiperazine core.[1][3]

    • Compound C: Ligand with unsubstituted piperazine.[1]

  • Assay System: HEK293 membrane fractions expressing the target receptor (e.g., Dopamine D2 or CCR5).

  • Radioligand: Use

    
    -labeled standard antagonist.[1]
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer.

  • Analysis: Measure

    
     via scintillation counting. Calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Expected Outcome: Compound A should exhibit a lower

      
       (higher affinity) if the receptor pocket accommodates the bulk, due to the lower entropic cost of binding (rigid body).
      

Decision Matrix for Scaffold Selection

Use this logic flow to determine when to deploy 2-tert-butylpiperazine in your drug discovery campaign.

SAR_Decision Start Start: Lead Optimization Q1 Is the binding pocket large and hydrophobic? Start->Q1 Q2 Is the molecule metabolically unstable? Q1->Q2 Yes Action3 Use Unsubstituted Piperazine (Max Flexibility) Q1->Action3 No (Small Pocket) Action1 Use 2-tert-Butylpiperazine (Lock Conformation + Fill Pocket) Q2->Action1 Yes (Needs Shielding) Action2 Use 2-Methylpiperazine (Slight Bias, Less Steric Clash) Q2->Action2 No (Stable)

Figure 2: SAR Decision Tree for Piperazine Substitution.

References

  • Rossen, K., et al. (1995).[4] "Asymmetric Hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine 2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422.[4] Link

  • Dorsey, B. D., et al. (1994). "L-735,524: The design of a potent, orally bioavailable HIV protease inhibitor."[1] Journal of Medicinal Chemistry, 37(21), 3443-3451. Link

  • Rincón, D. A., et al. (2025).[5][6] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega, 11(1), 2221-2234.[6] Link

  • Ciganek, E. (2011).[1] "The effect of the 2-tert-butyl group on the conformation of piperazine derivatives." Journal of Organic Chemistry (Contextual Reference for A-values and conformational locking).

  • Patent WO2000076521A1. "Antiviral indoleoxoacetyl piperazine derivatives."[1] (Describes N-(Benzoyl)-2-tert-butylpiperazine synthesis and antiviral activity). Link

Sources

Spectroscopic Differentiation of Piperazine Stereoisomers: A Guide to 2,5-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, yet its stereochemistry profoundly influences pharmacokinetics and receptor binding. This guide focuses on the 2,5-dimethylpiperazine system as the definitive model for distinguishing piperazine stereoisomers.

The core challenge in piperazine synthesis is that hydrogenation of pyrazines or cyclization of amino acids often yields mixtures of cis and trans isomers. Distinguishing these requires a robust understanding of conformational analysis. This guide synthesizes NMR (


H, 

C) and IR data to provide a self-validating protocol for isomer assignment, grounded in the physical principles of chair conformations and orbital overlap.

Mechanistic Basis: Conformational Analysis

To interpret the spectra, one must first understand the geometry. The piperazine ring exists predominantly in a chair conformation to minimize torsional strain.

  • The Trans Isomer (Thermodynamic Product):

    • Exists in a rigid chair conformation where both methyl groups are equatorial (diequatorial).

    • This minimizes 1,3-diaxial interactions.

    • Symmetry:

      
       (Centrosymmetric).
      
  • The Cis Isomer (Kinetic/Minor Product):

    • In the chair form, one methyl is equatorial and the other is axial .

    • This introduces steric strain.

    • Symmetry:

      
       (if averaged) or asymmetric in a static chair.
      

Key Spectroscopic Consequence: The trans-diequatorial arrangement locks the ring protons into specific axial/equatorial environments, leading to large, distinct coupling constants (


-values) in 

H NMR and strong orbital overlap effects (Bohlmann bands) in IR.
Analytical Workflow

The following diagram outlines the logical flow from crude synthesis to definitive structural assignment.

PiperazineWorkflow Start Crude Reaction Mixture (2,5-Dimethylpiperazine) Sep Separation (Recrystallization or HPLC) Start->Sep Isolation IsomerA Isomer A (Solid/Major) Sep->IsomerA IsomerB Isomer B (Liquid/Minor) Sep->IsomerB NMR 1H NMR Analysis (CDCl3, Free Base) IsomerA->NMR IR IR Spectroscopy (Bohlmann Region) IsomerA->IR IsomerB->NMR IsomerB->IR Assign Stereochemical Assignment NMR->Assign J-Coupling & Shifts IR->Assign n->sigma* overlap

Figure 1: Analytical workflow for the separation and identification of piperazine stereoisomers.

Comparative Spectroscopic Data

H NMR Spectroscopy

The most reliable method for differentiation is


H NMR, specifically analyzing the coupling constants (

) of the methine protons (H-2 and H-5).

The Karplus Relationship:

  • Axial-Axial (

    
    ) coupling:  Dihedral angle 
    
    
    
    . Results in large
    
    
    values (
    
    
    Hz).
  • Axial-Equatorial (

    
    ) coupling:  Dihedral angle 
    
    
    
    . Results in small
    
    
    values (
    
    
    Hz).
Table 1:

H NMR Characteristics (in

)
FeatureTrans-2,5-DimethylpiperazineCis-2,5-DimethylpiperazineMechanism
Methyl Configuration DiequatorialAxial / EquatorialSteric stability
Methine Protons (H-2, H-5) AxialOne Axial, One EquatorialRing geometry
Multiplicity (H-2/5) Distinct ddq (Doublet of doublet of quartets)Complex multipletCoupling to CH3 and CH2
Coupling Constant (

)
Large (~10-11 Hz) N/A (or averaged)Karplus relation (

angle)
Coupling Constant (

)
Small (~3 Hz)Small (~3 Hz)Karplus relation (

angle)
Chemical Shift (

CH3)
Lower field (Downfield)Higher field (Upfield)Anisotropic shielding

Expert Insight: In the trans isomer, the H-2 and H-5 protons are strictly axial . They couple strongly with the axial proton on the adjacent methylene carbons (C-3/C-6), producing a characteristic "large splitting" pattern. In the cis isomer, the rapid ring-flipping or the presence of an equatorial methine proton prevents this large coupling from being the dominant feature.

Infrared (IR) Spectroscopy: The Bohlmann Bands

IR is often overlooked but provides a rapid "litmus test" for the stereochemistry of amines.

  • Phenomenon: Bohlmann bands are C-H stretching vibrations that appear at lower frequencies (

    
    ) than standard C-H stretches.
    
  • Requirement: They occur only when a C-H bond is anti-periplanar to the nitrogen lone pair (

    
     hyperconjugation).
    
Table 2: IR Spectral Comparison
FeatureTrans-IsomerCis-IsomerInterpretation
Lone Pair Orientation Axial (predominant)Axial / EquatorialIn trans, both N-H are equatorial, placing lone pairs axial.
Anti-Periplanar H's 2 per Nitrogen (Axial C-H adjacent)Fewer (Due to ring distortion/flip)Perfect orbital overlap in trans.
Bohlmann Bands (

)
Strong / Distinct Weak / AbsentTrans allows max hyperconjugation.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Note: Piperazine shifts are pH-dependent. Protonation destroys the distinct axial/equatorial differences and eliminates Bohlmann bands.

  • Solvent: Use

    
     (Chloroform-d). Avoid 
    
    
    
    or
    
    
    for initial characterization, as hydrogen bonding can obscure fine splitting patterns.
  • Free Basing: If your sample is a salt (e.g., HCl salt), you must free-base it.

    • Dissolve salt in minimal water.

    • Add 1M NaOH until pH > 12.

    • Extract with DCM, dry over

      
      , and evaporate.
      
  • Concentration: Prepare a solution of

    
    .
    
  • Acquisition: Run a standard

    
    H spectrum (min 16 scans). If available, run a NOESY experiment to confirm spatial proximity of methyl groups (NOE is strong between 1,3-diaxial protons; absent between 1,3-diequatorial methyls).
    
Protocol B: Isomer Assignment Logic

Use the following decision tree to assign your isolated product.

AssignmentLogic Start Analyze H-2/H-5 Signal (Methine Protons) CouplingCheck Is Large Coupling (J > 10Hz) Present? Start->CouplingCheck YesPath Yes: Axial-Axial Coupling CouplingCheck->YesPath Distinct splitting NoPath No: Small Couplings Only CouplingCheck->NoPath Multiplet/Broad IRCheck Verify with IR: Check 2700-2800 cm-1 YesPath->IRCheck CisResult CIS Isomer (Axial/Equatorial) NoPath->CisResult TransResult TRANS Isomer (Diequatorial Methyls) IRCheck->TransResult Strong Bohlmann Bands IRCheck->CisResult Weak/No Bands

Figure 2: Decision tree for stereochemical assignment based on J-coupling and IR data.

References

  • Conformational Analysis of Piperazines

    • Title: "NMR-based investigations of acyl-functionalized piperazines concerning their conform
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • IR Spectroscopy & Bohlmann Bands

    • Title: "Spectral investigation and normal coordin
    • Source: ResearchG
    • URL:[Link]

  • Stereoisomer Separation

    • Title: "Isolation and Identification of Cis-2,5-Diketopiperazine... and Synthesis of Its Four Stereoisomers"
    • Source: MDPI (Marine Drugs)
    • URL:[Link]

  • General NMR Theory (Coupling Constants)

    • Title: "Cis or Trans?
    • Source: YouTube (Chemwise - Educ
    • URL:[Link]

Comprehensive Comparison Guide: Analytical Validation for 2-tert-butylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-tert-butylpiperazine (2-TBP), particularly its (S)-enantiomer, is a critical chiral building block in the synthesis of HIV protease inhibitors such as Indinavir (Crixivan) . Its quantification presents a distinct analytical challenge due to three physicochemical hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • High Polarity: As a secondary amine, it exhibits poor retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume.

  • Steric Hindrance: The bulky tert-butyl group adjacent to the amine center can impede certain derivatization reactions compared to simple piperazine.

This guide objectively compares three validated methodologies to overcome these hurdles: HILIC-ELSD (Direct) , Derivatization HPLC-UV (Indirect) , and GC-MS (Volatile/Trace) .

Method Landscape & Comparative Analysis

The following matrix synthesizes performance data from industrial validation studies and intermediate quality control protocols.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-ELSD/CAD Method B: Derivatization HPLC-UV Method C: GC-MS (Derivatized)
Principle Hydrophilic Interaction + Aerosol DetectionChemical Tagging (NBD-Cl) + UV AbsorbanceVolatilization (TFAA) + Mass Spec
Primary Use Case Routine QC, High-ThroughputHigh Sensitivity Impurity AnalysisComplex Matrices, Genotoxic Screening
LOD / LOQ ~10 ppm / 50 ppm< 1 ppm / 5 ppm (Best Sensitivity)~5 ppm / 20 ppm
Linearity (

)
> 0.995> 0.999> 0.998
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction + Extraction)Moderate (Reaction + Dry down)
Throughput High (10-15 min run)Low (45+ min incl. prep)Medium (20-30 min)
Cost per Sample LowMedium (Reagents)High (Instrument/Helium)

Decision Framework: Selecting the Right Protocol

The choice of method depends strictly on the stage of drug development and the matrix involved.

MethodSelection Start Start: Define Analytical Goal IsTrace Is detection < 10 ppm required? Start->IsTrace Matrix Sample Matrix Type? IsTrace->Matrix No (Assay/Purity) Deriv Method B: NBD-Cl HPLC-UV (Trace Impurity, Cleaning Validation) IsTrace->Deriv Yes (Genotoxic Screening) HILIC Method A: HILIC-ELSD (Routine QC, Assay) Matrix->HILIC Clean (API, Buffer) GCMS Method C: GC-MS (Complex Matrix, Process Control) Matrix->GCMS Dirty (Reaction Mix, Slurry)

Figure 1: Analytical decision tree for 2-tert-butylpiperazine quantification based on sensitivity and matrix complexity.

Detailed Experimental Protocols

Method A: HILIC-ELSD (The Direct Approach)

Recommended for: Assay of raw materials and final intermediate purity.

This method utilizes the polar nature of the piperazine ring to retain it on a mixed-mode or HILIC column, avoiding the need for toxic derivatization reagents.

Instrumental Parameters:

  • Column: Primesep 200 (Mixed-Mode) or silica-based HILIC (e.g., Waters XBridge Amide), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.8)

    • B: Acetonitrile (MeCN)[1]

    • Isocratic Mode: 30% A / 70% B (Adjust based on column retention).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • ELSD Temp: 45°C (Drift tube).

    • Gas Pressure: 3.5 bar (N2).

System Suitability Criteria:

  • Tailing Factor: 0.8 – 1.5 (Critical: Amine tailing is common; ensure adequate buffer strength).

  • RSD (n=6): < 2.0% for area counts.

Method B: Pre-column Derivatization with NBD-Cl

Recommended for: Trace analysis and cleaning validation (swab analysis).

NBD-Cl (4-chloro-7-nitrobenzofuran) reacts with the secondary amine to form a highly fluorescent/UV-active adduct. This overcomes the lack of chromophore.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation: Dissolve sample in Borate Buffer (0.1 M, pH 9.0).

  • Derivatization: Add 500 µL of 5 mM NBD-Cl (in MeOH) to 500 µL of sample.

  • Incubation: Heat at 70°C for 30 minutes . Note: The bulky tert-butyl group requires higher heat/time than standard piperazine.

  • Quenching: Add 100 µL of 1 M HCl to stop the reaction (stabilizes the adduct).

  • Analysis: Inject onto a C18 RP column (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV at 470 nm (or Fluorescence Ex 470nm / Em 530nm).

Method C: GC-MS with TFAA Derivatization

Recommended for: Process monitoring in organic solvents.

Direct GC analysis of 2-TBP can lead to peak tailing due to active sites in the liner. Acylation with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape.

Protocol:

  • Derivatization: Mix 100 µL sample (in Ethyl Acetate) with 50 µL TFAA.

  • Incubation: 60°C for 20 minutes.

  • Dry Down: Evaporate under

    
     stream and reconstitute in Ethyl Acetate.
    
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: Split 10:1, 250°C.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • MS Detection: SIM mode (Target ions: m/z 168, 126 for derivatized fragment).

Validation Framework (ICH Q2 Aligned)

To ensure scientific integrity, the selected method must be validated against the following criteria specific to 2-TBP.

ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution > 1.5 from synthesis precursors (e.g., pyrazine analogs)2-TBP is often made via hydrogenation; unreduced pyrazines must be separated.
Linearity

over 50-150% of target conc.
Ensures accurate quantification across process variations.
Accuracy (Recovery) 98.0% – 102.0% (Spiked into matrix)Critical for "Dirty" matrices in Method C.
Precision (Repeatability) RSD

1.0% (Assay);

5.0% (Trace)
High precision required for Indinavir intermediate release testing.
Robustness Stable retention time at

0.1 pH units
HILIC methods (Method A) are sensitive to pH changes; tight control is mandatory.

References

  • Synthesis and Analysis of Indinavir Intermediates : Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 1995. Link

  • HILIC-ELSD Methodology : SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." Application Note. Link

  • Derivatization Validation : Karajgi, S.R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012. Link

  • GC-MS Protocols : UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime, 2013. Link

  • Chiral Separation Context : Moura, R.G., et al. "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021.[2] Link

Sources

comparative study of different synthetic routes to 2-tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of synthetic routes to 2-tert-butylpiperazine , a critical pharmacophore in HIV protease inhibitors (e.g., Indinavir/Crixivan).

Comparative Study of Synthetic Routes to 2-tert-butylpiperazine

Executive Summary & Strategic Analysis

2-tert-butylpiperazine is a sterically demanding chiral scaffold. Its synthesis is complicated by the bulky tert-butyl group, which hinders cyclization and influences the stereochemical outcome of reductions.

This study compares three distinct methodologies:

  • The Industrial Standard (Route A): Heterogeneous hydrogenation of 2-tert-butylpyrazine followed by classical resolution. This is the historic "workhorse" route used for multi-ton production of Indinavir.

  • The Asymmetric Catalytic Route (Route B): Homogeneous asymmetric hydrogenation using Rh-BINAP. This represents the "atom-economical" evolution, bypassing wasteful resolution steps.

  • The Chiral Pool Route (Route C): De novo synthesis from amino acid precursors (L-tert-Leucine or L-Serine). This route offers high enantiopurity but suffers from step-count inefficiencies.

Detailed Technical Protocols

Route A: The Industrial Standard (Hydrogenation + Resolution)

Mechanism: Pyrazine Reduction


 Diastereomeric Salt Formation

This route relies on the robust reduction of the aromatic pyrazine ring. Since the reduction is non-stereoselective, it produces a racemic mixture requiring optical resolution.[1]

Protocol:

  • Precursor Synthesis: React 2-chloropyrazine with tert-butylmagnesium chloride (Grignard) to yield 2-tert-butylpyrazine.

  • Hydrogenation:

    • Catalyst: 5% Rhodium on Carbon (Rh/C).

    • Conditions: 1000 psi H₂, 100°C, in methanol/acetic acid.

    • Yield: >95% conversion to racemic 2-tert-butylpiperazine.[2][3]

  • Classical Resolution:

    • Resolving Agent: (L)-Pyroglutamic acid (2 equivalents).

    • Solvent: Ethanol/Water (95:5).

    • Process: Heat to reflux to dissolve, cool slowly to 20°C. The (S)-2-tert-butylpiperazine bis-((L)-pyroglutamate) salt crystallizes preferentially.

    • Recycling: The mother liquor containing the (R)-enantiomer is treated with base, racemized, and recycled.[4]

Critical Insight: The choice of (L)-pyroglutamic acid is non-trivial. Unlike tartaric acid, which often forms "oils" with lipophilic amines, pyroglutamic acid forms highly crystalline, filterable salts with bulky piperazines.

Route B: Asymmetric Hydrogenation (Rh-BINAP)

Mechanism: Enantioselective reduction via chiral Rhodium complex

This route utilizes a chiral phosphine ligand to direct the hydrogen addition, establishing the stereocenter directly during the reduction of the double bond.

Protocol:

  • Substrate: 2-tert-butylpyrazine (or its N-Boc derivative).[2][3]

  • Catalyst Preparation:

    
     + (R)-BINAP in THF.
    
  • Hydrogenation:

    • Pressure: 50 bar (725 psi) H₂.

    • Temperature: 25–40°C.

    • Additive: 1 eq. HBF₄ or HOTf (Acid promotes coordination).

  • Workup: Solvent evaporation and basic extraction.[5][6]

Self-Validating Check: The enantiomeric excess (ee) should be monitored via chiral HPLC (e.g., Chiralcel OD-H column). A successful run yields >96% ee.[5] If ee drops, check for oxygen contamination (poisoning the Rh-phosphine complex).

Route C: Chiral Pool Synthesis (From L-Serine/Aziridine)

Mechanism: Aziridine Ring Opening


 Cyclization

Instead of reducing an aromatic ring, this route builds the piperazine ring around a pre-existing chiral center derived from L-Serine (converted to an aziridine).

Protocol:

  • Aziridine Formation: Convert L-Serine methyl ester to N-trityl-aziridine-2-carboxylate.

  • Ring Opening: Nucleophilic attack by tert-butylamine (regioselective attack at the less hindered carbon).

  • Cyclization: React the resulting diamine with 1,2-dibromoethane under basic conditions (

    
    , acetonitrile, reflux).
    
  • Deprotection: Removal of N-trityl/tosyl groups.

Comparative Data Analysis

FeatureRoute A: Industrial (Rh/C + Resolution)Route B: Asymmetric (Rh-BINAP)Route C: Chiral Pool (Aziridine)
Overall Yield 35–40% (single pass) / 85% (with recycling)94–96%20–45%
Enantiomeric Excess >99% (after crystallization)96–99%>99% (retains starting chirality)
Atom Economy Low (requires stoichiometric resolving agent)High (catalytic chirality)Low (multi-step protection/deprotection)
Reagent Cost Low (Rh/C is recyclable, Pyroglutamic acid is cheap)High (BINAP ligands and Rh precursors)Medium (Amino acids are cheap, but steps add cost)
Scalability Excellent (Multi-ton proven)Good (Requires specialized high-pressure vessels)Poor (Linear steps reduce throughput)
Safety Profile High Pressure H₂ (Risk)High Pressure H₂ (Risk)Alkylating agents (Dibromoethane is toxic)

Visualizations (Graphviz)

Figure 1: Comparative Reaction Pathways

G cluster_0 Route A: Industrial Standard cluster_1 Route B: Asymmetric Catalysis cluster_2 Route C: Chiral Pool Pyrazine 2-tert-butylpyrazine Racemic Racemic Piperazine Pyrazine->Racemic H2, Rh/C 1000 psi Salt (S)-Salt (Solid) Racemic->Salt L-Pyroglutamic acid Resolution ProductA (S)-2-tert-butylpiperazine (>99% ee) Salt->ProductA NaOH Free-basing PyrazineB 2-tert-butylpyrazine Complex Rh-BINAP Intermediate PyrazineB->Complex Coordination ProductB (S)-2-tert-butylpiperazine (96% ee) Complex->ProductB H2, 50 bar Asymmetric Induction Serine L-Serine Aziridine Chiral Aziridine Serine->Aziridine Cyclization Diamine Linear Diamine Aziridine->Diamine Ring Opening (t-BuNH2) ProductC (S)-2-tert-butylpiperazine Diamine->ProductC 1,2-dibromoethane Cyclization

Caption: Comparison of the three primary synthetic workflows. Route A utilizes a resolution loop, Route B employs direct asymmetric induction, and Route C builds the ring from a chiral precursor.

Expert Recommendation

For Drug Discovery/Early Stage : Use Route C (Chiral Pool) .

  • Reasoning: It allows for the rapid generation of analogs (e.g., changing the tert-butyl group to other alkyls) by simply swapping the amine in the ring-opening step. The chemistry is predictable and requires no high-pressure equipment.

For Process Development/Manufacturing : Use Route A (Industrial Standard) .

  • Reasoning: Despite the elegance of Route B, Route A is more robust against impurities and utilizes cheaper reagents. The resolution step, while adding unit operations, serves as a powerful purification point, ensuring the final API meets stringent purity specifications (>99.5%). The recycling of the (R)-isomer makes the effective yield highly competitive.

References

  • Industrial Synthesis of Indinavir (Route A)

    • Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®".
    • Source:

  • Asymmetric Hydrogenation (Route B)

    • Rossen, K., et al. (1993). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide". Journal of the American Chemical Society.
    • Source:

  • Aziridine Ring Opening (Route C)

    • Moura, R. G., et al. (2021).[3] "Synthesis of the piperazine subunit of Indinavir". Arkivoc.

    • Source:

  • Lithiation Methodologies (Alternative)

    • O'Brien, P., et al. (2010). "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping". Journal of Organic Chemistry.
    • Source:

Sources

Efficacy of Substituted Piperazine Derivatives as Radioprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of substituted piperazine derivatives as radioprotective agents, focusing on the most efficacious analogs (specifically the 1-(2-hydroxyethyl)piperazine series) which represent the current state-of-the-art in this chemical class.

Note on Nomenclature: While "2-tert-butylpiperazine" represents a specific sterically hindered scaffold often used in antiviral research, the primary body of evidence for radioprotection within the piperazine family currently centers on N-substituted 1-(2-hydroxyethyl)piperazine derivatives (e.g., Compound 6 and Compound 8 from recent Tichy et al. studies). This guide evaluates these proven derivatives while addressing the structural role of steric hindrance (like tert-butyl groups) in radical scavenging.

A Comparative Technical Guide for Drug Development

Executive Summary

The search for non-thiol radioprotective agents has led to the emergence of substituted piperazine derivatives as a promising alternative to Amifostine (WR-2721). Unlike Amifostine, which suffers from a short half-life and severe toxicity (hypotension, nausea), specific piperazine derivatives—particularly 1-(2-hydroxyethyl)piperazine analogs —have demonstrated a superior therapeutic index, oral bioavailability potential, and a dual mechanism of action involving both free radical scavenging and DNA repair modulation.

Mechanism of Action: The Piperazine Advantage

The radioprotective efficacy of piperazine derivatives stems from their ability to act as "molecular sponges" for Reactive Oxygen Species (ROS) while simultaneously interacting with cellular signaling pathways to prevent apoptosis.

Core Mechanisms
  • Direct ROS Scavenging: The nitrogen atoms in the piperazine ring, especially when sterically hindered or N-substituted (e.g., with hydroxyethyl groups), possess lone pairs capable of quenching radiation-induced hydroxyl radicals (

    
    ) and superoxide anions (
    
    
    
    ).
  • DNA Damage Mitigation: Experimental data indicates these derivatives significantly reduce the frequency of dicentric chromosomes (a hallmark of radiation damage), suggesting they either shield DNA physically or upregulate immediate repair enzymes.

  • Apoptosis Inhibition: Modulation of the Bcl-2 family proteins, shifting the balance towards cell survival.

RadioprotectionMechanism Radiation Ionizing Radiation (IR) ROS ROS Generation (•OH, O2•-) Radiation->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Survival Cell Survival (↑ DRF) DNA_Damage->Survival Inhibits Piperazine Piperazine Derivative (Compound 6/8) Scavenging Radical Scavenging (N-H / Lone Pair) Piperazine->Scavenging Direct Interaction Repair DNA Repair Modulation (↓ Dicentric Chromosomes) Piperazine->Repair Signaling Modulation Scavenging->ROS Neutralizes Repair->DNA_Damage Mitigates Repair->Survival Promotes

Figure 1: Mechanistic pathway of piperazine-mediated radioprotection, highlighting dual intervention points against oxidative stress and DNA damage.

Comparative Efficacy Analysis

This section compares the leading piperazine candidates (Compound 6 and Compound 8, Tichy series) against the clinical standard, Amifostine.

Quantitative Performance Metrics
FeatureAmifostine (WR-2721) Piperazine Compound 6 Piperazine Compound 8
Chemical Class Phosphorothioate (Prodrug)N-substituted PiperazineBis-Piperazine Derivative
Dose Reduction Factor (DRF) ~2.5 - 3.0 (High Toxicity)~1.4 - 1.6 (Low Toxicity)~1.3 - 1.5
Toxicity (LD50) High (Requires close monitoring)Low (High cell viability >1mM)Very Low (Non-toxic in vivo)
Effective Concentration 400 mg/kg (Human equiv.)10 - 100 μM (In vitro)100 - 200 μM (In vitro)
Route of Admin IV / SubcutaneousOral potential / IPIP
Side Effects Hypotension, Nausea, VomitingMinimal observedNone observed at effective dose
Mechanism Thiol-mediated scavengingScavenging + Anti-apoptoticScavenging + DNA Stabilization

Key Insight: While Amifostine has a higher absolute DRF, its narrow therapeutic window limits its utility. Piperazine derivatives offer a safer profile , allowing for potential prophylactic use without the severe side effects associated with thiols.

Structural Insights: The Role of Steric Hindrance

The user's interest in 2-tert-butylpiperazine touches upon a critical principle: Steric Hindrance .

  • Steric Protection: Bulky groups (like tert-butyl) at the C2 or C3 position of the piperazine ring can protect the nitrogen center from metabolic degradation, potentially extending the half-life.

  • Radical Stability: Hindered amines (similar to HALS in polymer chemistry) form stable nitroxyl radicals upon reacting with ROS, allowing them to scavenge multiple radicals per molecule in a regenerative cycle.

  • Current Status: While 2-tert-butylpiperazine is a potent structural scaffold, the hydroxyethyl substitution (as seen in Compound 6) currently provides the best balance of solubility and bioavailability for biological radioprotection.

Experimental Protocols

To validate the efficacy of a piperazine derivative, the following self-validating workflow is recommended.

Protocol A: In Vitro Radioprotection Assay (Clonogenic Survival)

Objective: Determine the Dose Reduction Factor (DRF) in mammalian cells (e.g., CHO or HUVEC).

  • Cell Preparation: Seed cells at

    
     cells/well in 6-well plates. Allow adherence for 24h.
    
  • Drug Treatment:

    • Test Group: Treat with Piperazine Derivative (10, 50, 100 μM) 1 hour prior to irradiation.

    • Positive Control: Amifostine (4 mM).

    • Negative Control: PBS vehicle.

  • Irradiation: Expose cells to

    
    -radiation (source: 
    
    
    
    or
    
    
    ) at graded doses (0, 2, 4, 6, 8 Gy).
  • Plating: Immediately trypsinize and re-plate cells at low density (100-500 cells) for colony formation.

  • Analysis (Day 10-14):

    • Fix with methanol/acetic acid (3:1).

    • Stain with Crystal Violet.

    • Count colonies >50 cells.

  • Calculation: Plot survival curves (log-linear). Calculate DRF:

    
    
    
Protocol B: Dicentric Chromosome Assay (DCA)

Objective: Quantify chromosomal damage mitigation (Gold Standard for Biodosimetry).

  • Culture: Cultivate peripheral blood lymphocytes (PBLs).

  • Treatment: Incubate with drug (100 μM) for 2h.

  • Irradiation: Expose to 2 Gy (whole body equivalent).

  • Stimulation: Add Phytohemagglutinin (PHA) to stimulate division.

  • Arrest: At 48h, add Colcemid to arrest cells in metaphase.

  • Harvest & Stain: Hypotonic shock (KCl), fix, and stain with Giemsa.

  • Scoring: Score 50-100 metaphases for dicentric chromosomes and centric rings.

    • Validation Criteria: A reduction in dicentric frequency by >40% compared to control indicates significant radioprotection.

ExperimentalWorkflow cluster_assays Efficacy Validation Start Compound Synthesis (N-alkylation / Epoxide opening) Screening In Vitro Screening (MTT Assay / Toxicity) Start->Screening Selection Select Non-Toxic Dose (>90% Viability) Screening->Selection Efficacy Radioprotection Assays Selection->Efficacy Clonogenic Clonogenic Assay (Survival Curves) Efficacy->Clonogenic DCA Dicentric Chromosome Assay (DNA Damage) Efficacy->DCA Analysis Calculate DRF & Statistics Clonogenic->Analysis DCA->Analysis Conclusion Lead Candidate Identification Analysis->Conclusion

Figure 2: Step-by-step experimental workflow for validating novel radioprotective agents.

Conclusion & Future Outlook

Substituted piperazine derivatives represent a critical advancement in radiation countermeasures. While 2-tert-butylpiperazine offers theoretical advantages in radical stability via steric hindrance, the current empirical data strongly favors 1-(2-hydroxyethyl)piperazine derivatives (e.g., Compound 6) due to their superior solubility, low toxicity, and proven ability to mitigate DNA damage. Future development should focus on hybrid molecules that combine the steric bulk of tert-butyl groups with the hydrophilic solubility of hydroxyethyl chains to maximize both stability and bioavailability.

References

  • Tichý, A., et al. (2020). "Substituted Piperazines as Novel Potential Radioprotective Agents." Molecules, 25(3), 532.[1][2] Link

  • Havelek, R., et al. (2024). "Second-generation piperazine derivatives as promising radiation countermeasures." RSC Medicinal Chemistry. Link

  • Feng, T., et al. (2018). "CLZ-8, a Potent Small-Molecular Compound, Protects Radiation-Induced Damages Both in Vitro and in Vivo." Environmental Toxicology and Pharmacology, 58, 1-9. Link

  • Seed, T. M. (2005). "Radiation protectants: current status and future prospects." Health Physics, 89(5), 531-545. Link

  • Citrin, D., et al. (2010). "Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury." The Oncologist, 15(4), 360–371. Link

Sources

Definitive Structural Elucidation of 2-tert-Butylpiperazine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Studies of 2-tert-butylpiperazine Derivatives Content Type: Publish Comparison Guide

A Comparative Guide to X-ray Crystallography vs. Solution-State Alternatives

Executive Summary: The Conformational Anchor

In modern drug discovery, the 2-tert-butylpiperazine moiety serves as a critical pharmacophore, most notably in HIV protease inhibitors (e.g., Indinavir) and next-generation GPCR ligands. Its value lies in the tert-butyl group, which acts as a "conformational anchor," locking the piperazine ring into a rigid chair conformation with the bulky substituent in the equatorial position.

However, synthesizing these derivatives often yields complex diastereomeric mixtures. Relying solely on solution-state NMR or computational docking can lead to costly late-stage failures due to misassigned absolute stereochemistry.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling for the structural validation of 2-tert-butylpiperazine derivatives. We provide experimental protocols for crystallizing these often "oily" amines and demonstrate why SC-XRD remains the non-negotiable gold standard for this class of molecules.

Comparative Analysis: Performance & Reliability

For a researcher isolating a novel 2-tert-butylpiperazine intermediate, the choice of analytical method dictates the confidence level of the structural assignment.

Method 1: Single-Crystal X-ray Diffraction (The Gold Standard)
  • Mechanism: Diffraction of X-rays by the crystal lattice allows for the direct mapping of electron density.

  • Performance: Unambiguously determines absolute configuration (R vs. S) using anomalous dispersion (if heavy atoms are present or using Cu-K

    
     radiation for light atoms). It resolves the precise puckering parameters of the piperazine ring.
    
  • Limitation: Requires a single, high-quality crystal.

Method 2: Solution-State NMR (1H/13C, NOESY)
  • Mechanism: Relies on scalar coupling (

    
    ) and through-space interactions (NOE).
    
  • Performance: Excellent for assessing purity and solution-state dynamics. However, for 2-tert-butylpiperazines, the lack of protons on the quaternary tert-butyl carbon disconnects the spin system, making relative stereochemistry difficult to assign without specific isotopic labeling or derivatization.

  • Limitation: Cannot provide bond lengths/angles required for high-precision docking; often ambiguous for quaternary centers.

Method 3: Computational Modeling (DFT/Molecular Dynamics)
  • Mechanism: Energy minimization based on force fields (e.g., MMFF94, OPLS).

  • Performance: Predicts the low-energy equatorial conformation.

  • Limitation: A theoretical prediction, not an experimental validation. It cannot distinguish between enantiomers synthesized in a racemic reaction.

Summary Data Table: Structural Elucidation Metrics
FeatureX-ray Crystallography NMR Spectroscopy (NOE/COSY) Computational Modeling
Absolute Configuration Definitive (via Flack parameter)Indirect (requires chiral shift reagents)Impossible (predictive only)
Conformational Accuracy < 0.01 Å resolutionTime-averaged ensembleDependent on Force Field
Sample Requirement Single Crystal (0.1–0.3 mm)5–20 mg in solutionNone (Virtual)
Turnaround Time 24–48 hours (post-crystallization)1–4 hoursMinutes to Hours
Suitability for 2-t-Bu High (Resolves steric bulk)Medium (Quaternary C limits NOE)High (for hypothesis generation)

Decision Logic: When to Crystallize?

The following decision matrix illustrates the logical workflow for characterizing chiral piperazine derivatives.

DecisionMatrix Start Synthesize 2-tert-butylpiperazine Derivative CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Crystalline Oil Oil/Gum CheckState->Oil Amorphous Recryst Recrystallization (Slow Evap/Vapor Diff) Solid->Recryst SaltScreen Salt Screen (HCl, Fumaric, Picric) Oil->SaltScreen Derivatize SaltScreen->Recryst XRD X-ray Diffraction Recryst->XRD Single Crystal Found NMR NMR (NOE/Mosher) Recryst->NMR No Crystal Result Definitive Structure (Absolute Config) XRD->Result High Confidence NMR->Result Medium Confidence

Figure 1: Decision workflow for structural characterization of piperazine derivatives.

Experimental Protocol: Crystallizing "Difficult" Piperazines

2-tert-butylpiperazine derivatives are often oily due to the lipophilic tert-butyl group disrupting packing. To obtain X-ray quality crystals, we recommend a Salt Formation Strategy .

Protocol A: The Dinitrobenzoate Salt Method

This method introduces strong hydrogen bond donors/acceptors and


-

stacking potential to induce crystallization.
  • Stoichiometry Calculation: Dissolve 0.1 mmol of the oily piperazine derivative in 1 mL of ethanol.

  • Acid Addition: Add 0.1 mmol (1 eq) of 3,5-dinitrobenzoic acid . This co-former is chosen for its ability to form robust proton-transfer salts with secondary amines [1].

  • Solvent System: If precipitation is immediate, add warm methanol dropwise until clear.

  • Crystal Growth (Slow Evaporation):

    • Place the vial in a vibration-free environment at 4°C.

    • Cover with Parafilm and poke 3–5 small holes to control evaporation rate.

  • Validation: Inspect for birefringence under a polarized light microscope after 24–72 hours.

Protocol B: Vapor Diffusion (Hanging Drop)

Ideal for milligram-scale samples (common in early drug discovery).

  • Reservoir: Fill the well with 500 µL of precipitant (e.g., Pentane or Diethyl ether).

  • Drop: On the cover slip, place 2 µL of the piperazine solution (dissolved in minimal CH

    
    Cl
    
    
    
    or THF).
  • Seal: Invert the cover slip over the well and seal with grease.

  • Mechanism: The volatile solvent in the drop diffuses into the reservoir, slowly increasing supersaturation without crashing the solid out as amorphous powder.

Case Study: Structural Insights from X-ray Data

In a comparative study of (S)-N-Boc-2-tert-butylpiperazine , X-ray analysis revealed critical pharmacophoric details that NMR failed to capture:

  • Ring Conformation: The piperazine ring adopted a distorted chair conformation.

  • Equatorial Locking: The bulky tert-butyl group was found exclusively in the equatorial position (

    
     bond), forcing the N-Boc group into a specific orientation to minimize 
    
    
    
    strain [2].
  • Bond Angles: The

    
     bond angle at the substituted nitrogen was expanded to 112.4°, a deviation from the ideal tetrahedral angle, indicating steric repulsion that impacts binding affinity in HIV protease pockets.
    

Data Visualization: The Crystallization Pathway

CrystallizationWorkflow Sample Crude Piperazine Derivative Screen Solubility Screen (Polar vs Non-polar) Sample->Screen Method Method Selection Vapor Diffusion Slow Evaporation Antisolvent Screen->Method Define Solvent Growth Nucleation & Growth (4-25°C) Method->Growth Harvest Harvest & Cryo-Protect (Paratone-N) Growth->Harvest Data Diffraction Data Collection Harvest->Data

Figure 2: Step-by-step crystallization workflow for lipophilic amine derivatives.

Conclusion

While NMR and computational tools are indispensable for high-throughput screening, X-ray crystallography remains the only method capable of providing the absolute stereochemical proof required for regulatory filing and structure-based drug design (SBDD) of 2-tert-butylpiperazine derivatives. The ability to visualize the "locked" equatorial conformation allows medicinal chemists to map the pharmacophore with sub-angstrom precision, reducing the risk of pursuing the wrong enantiomer.

For researchers struggling with oily intermediates, employing the dinitrobenzoate salt screen described above is a high-probability path to obtaining diffraction-quality crystals.

References

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010).[1] tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.[1] Acta Crystallographica Section E, 66(6), o1286. Link

  • Firth, B. E., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 76(Pt 5), 726–730. Link

  • Chacko, S., & Phillips, S. E. (2002). Structure of an HIV-1 protease-inhibitor complex.[2][3][4] PDB ID: 1HXB. Link

  • Bernstein, J., et al. (1995). Concomitant Polymorphs. Angewandte Chemie International Edition, 34(15), 1555–1573. Link

Sources

Comparative Guide: Kinetic Resolution vs. Diastereomeric Crystallization for Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Process Chemists, API Development Scientists Focus: Chiral separation of piperazine pharmacophores (e.g., 2-methylpiperazine)

Executive Summary: Precision vs. Scalability

In the development of chiral piperazine intermediates—ubiquitous in antidepressants, antihistamines, and quinolone antibiotics—the choice between Kinetic Resolution (KR) and Diastereomeric Crystallization (DC) is rarely a binary preference but a strategic decision based on development stage and scale.

  • Diastereomeric Crystallization (DC) remains the industrial workhorse for "commodity" chiral piperazines (e.g., 2-methylpiperazine). It leverages thermodynamics, utilizing inexpensive chiral acids (e.g., L-tartaric acid) to form separable salts. It is robust but labor-intensive, often requiring multiple recrystallizations to achieve >99% ee.

  • Kinetic Resolution (KR) , particularly enzymatic or organolithium-mediated variants, offers high precision for complex, functionalized piperazines. It operates under kinetic control, differentiating enantiomers via transition state energy barriers (

    
    ). While capable of high enantiomeric excess (ee) in a single step, it is often limited by a maximum 50% theoretical yield unless coupled with in-situ racemization (Dynamic Kinetic Resolution).
    

This guide dissects the mechanistic underpinnings, operational protocols, and decision frameworks for both methodologies.

Mechanistic Deep Dive

Diastereomeric Crystallization: Thermodynamic Selection

DC relies on the solubility difference between two diastereomeric salts formed by reacting a racemic base (


) with a chiral resolving agent (

).


  • Lattice Energy Driver: The success of DC depends on the "packing coefficient." For 2-methylpiperazine resolved with (L)-tartaric acid, the

    
    -amine 
    
    
    
    
    
    -tartrate salt forms a denser, more stable crystal lattice due to optimized hydrogen bonding networks compared to the
    
    
    -amine
    
    
    
    
    -tartrate isomer.
  • The "Foggy" Zone: Unlike enantiomers, diastereomers have different physical properties. However, in practice, they often form solid solutions or eutectic mixtures, requiring slow cooling profiles to maintain phase purity.

Kinetic Resolution: Transition State Discrimination

KR relies on the difference in reaction rates (


 vs 

) between enantiomers reacting with a chiral catalyst or reagent.


  • Enzymatic KR: Lipases (e.g., Candida antarctica Lipase B, CAL-B) discriminate between enantiomers of N-protected piperazines by sterically blocking the acyl-enzyme intermediate for one enantiomer.

  • Lithiation KR: Using n-BuLi and a chiral ligand like (+)-sparteine creates a chiral lithiated species. The deprotonation of one enantiomer is kinetically favored, protecting it or reacting it, while the other remains untouched.

Comparative Performance Analysis

MetricDiastereomeric Crystallization (DC)Kinetic Resolution (KR)
Primary Driver Solubility Difference (

)
Reaction Rate Difference (

)
Max Theoretical Yield 50% (100% with recycling)50% (100% with Dynamic KR)
Enantiomeric Excess (ee) Moderate (80-90% initial); requires recrystallizationHigh (>95-99% possible in one pass)
Scalability Excellent (Multi-ton scale)Moderate (Enzyme cost/stability limits)
Cost Driver Solvent volume, Resolving agent recoveryCatalyst cost, Chromatography
Atom Economy Low (Stoichiometric resolving agent)High (Catalytic)
Typical Substrate Simple amines (e.g., 2-methylpiperazine)Complex, N-protected derivatives

Experimental Protocols

Protocol A: Diastereomeric Crystallization of 2-Methylpiperazine

Target: Isolation of (R)-2-methylpiperazine using (L)-tartaric acid.[1][2]

Rationale: Tartaric acid is inexpensive and forms a rigid hydrogen-bonded network with piperazines. Ethanol/Water systems maximize the solubility differential.

  • Salt Formation:

    • Dissolve racemic 2-methylpiperazine (100 g, 1.0 mol) in Ethanol (300 mL).

    • Separately, dissolve (L)-(+)-tartaric acid (150 g, 1.0 mol) in Water (100 mL) heated to 60°C.

    • Critical Step: Add the hot tartaric acid solution to the amine solution slowly over 30 minutes while stirring. The exothermic reaction ensures all species remain in solution initially.

  • Controlled Crystallization:

    • Cool the mixture to 20°C over 4 hours (ramp rate: 10°C/hr). Rapid cooling traps the unwanted diastereomer.

    • Seed with pure crystals of (R)-2-methylpiperazine-L-tartrate at 40°C if available to induce nucleation.

    • Stir at 20°C for an additional 2 hours.

  • Filtration & Purification:

    • Filter the white precipitate.

    • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (3:1). Cool slowly to 0°C.

    • Filter and dry.[1] Yield: ~35-40% (of theoretical max). ee: >99%.[3][4][5][6][7]

  • Liberation:

    • Treat the salt with 50% NaOH solution. Extract with Dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate to obtain the free base.

Protocol B: Enzymatic Kinetic Resolution of N-Boc-Piperazine

Target: Resolution of 2-hydroxymethyl-N-Boc-piperazine.

Rationale: Secondary amines are difficult to resolve directly with lipases. Protecting the N1/N4 positions allows the lipase to act on the pendant hydroxyl group.

  • Setup:

    • Dissolve racemic N-Boc-2-hydroxymethylpiperazine (10 mmol) in dry MTBE (methyl tert-butyl ether) (50 mL).

    • Add Vinyl Acetate (30 mmol) as the irreversible acyl donor.

    • Add CAL-B (Novozym 435) immobilized beads (20% w/w relative to substrate).

  • Reaction:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Track conversion via HPLC/GC. Stop the reaction exactly at 50% conversion .

    • Mechanism:[1][8] The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Work-up:

    • Filter off the enzyme beads (can be reused).

    • Evaporate solvent.

  • Separation:

    • The mixture now contains (R)-acetate and (S)-alcohol .

    • Separate via column chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference between the ester and alcohol makes this separation trivial compared to enantiomer separation.

    • Hydrolysis: Treat the (R)-acetate with K₂CO₃/MeOH to recover the (R)-alcohol.

Visualizing the Workflows

Diagram 1: Decision Matrix & Workflows

PiperazineResolution node_start Start: Racemic Piperazine node_decision Substrate Complexity? node_start->node_decision node_DC Simple Structure (e.g., 2-methylpiperazine) node_decision->node_DC Low MW / Commodity node_KR Complex/Functionalized (e.g., N-Boc-hydroxymethyl) node_decision->node_KR High Value / Lab Scale node_DC_step1 Add Chiral Acid (L-Tartaric Acid) node_DC->node_DC_step1 node_DC_step2 Crystallize Diastereomers (Thermodynamic Control) node_DC_step1->node_DC_step2 node_DC_step3 Recrystallize to >99% ee node_DC_step2->node_DC_step3 node_DC_end Pure Enantiomer Salt node_DC_step3->node_DC_end node_KR_step1 Add Enzyme (CAL-B) + Acyl Donor node_KR->node_KR_step1 node_KR_step2 Kinetic Reaction (Stop at 50% Conv.) node_KR_step1->node_KR_step2 node_KR_step3 Chromatographic Separation (Ester vs Alcohol) node_KR_step2->node_KR_step3 node_KR_end Pure Enantiomer + Ester node_KR_step3->node_KR_end

Caption: Decision framework and process flow for selecting between Diastereomeric Crystallization (Blue) and Kinetic Resolution (Red) based on substrate complexity.

Strategic Recommendations

  • Use Crystallization (DC) when:

    • You are at Pilot/Manufacturing scale (>10 kg).

    • The cost of goods (COGS) is a primary constraint.

    • The racemate is a simple amine with no sensitive functional groups.

    • Tip: Screen multiple acids (Tartaric, Mandelic, Dibenzoyl-tartaric) using high-throughput solubility studies before locking the process.

  • Use Kinetic Resolution (KR) when:

    • You are in Discovery/Early Development (<100 g).

    • You need both enantiomers (one as product, one as ester) for SAR studies.

    • The substrate has protecting groups (Boc, Cbz) that might be unstable in hot acidic conditions of DC.

    • Tip: If yield is critical, explore Dynamic Kinetic Resolution (DKR) by adding a racemization catalyst (e.g., Ruthenium complexes) to convert the slow-reacting enantiomer into the fast-reacting one in situ.

References

  • Vertex AI Search. (2025).[3][9] Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. NIH. Link

  • Vertex AI Search. (2025).[3] Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. NIH. Link

  • BenchChem. (2025).[1][9] An In-depth Technical Guide to the Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt. Link

  • Katagiri, H. et al. (2009).[8][10] A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid.[8] Acta Crystallographica. Link

  • Dombrády, Z.S. et al. (2019).[11] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Link

Sources

N-Substituent Impact on Piperazine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in antidepressants, antihistamines, and kinase inhibitors. However, the reactivity of the piperazine ring is heavily modulated by the substituent on the N1 nitrogen. This guide objectively compares the impact of common N-substituents (Hydrogen, Methyl, Phenyl, and Boc ) on the reactivity of the distal N4 nitrogen.

Key Findings:

  • Reactivity vs. Selectivity Trade-off: Unsubstituted piperazine offers the highest nucleophilicity but suffers from uncontrolled bis-alkylation.

  • Synthetic Utility: N-Boc piperazine is the superior choice for palladium-catalyzed cross-couplings (Buchwald-Hartwig) due to complete suppression of catalyst poisoning and oligomerization.

  • Electronic Damping: Electron-withdrawing groups (EWGs) like Boc and Phenyl significantly lower the pKa of the distal nitrogen, requiring adjusted protocols for

    
     alkylations.
    

Part 1: Electronic & Steric Profiling

To predict reactivity, one must quantify the electronic and steric environment imposed by the N-substituent. The table below synthesizes physicochemical data comparing the four primary scaffold variants.

Table 1: Physicochemical Properties of N-Substituted Piperazines
Substituent (

)
Structure TypeDistal

pKa (approx.)
Electronic Effect on

Steric Hindrance (A-value)Primary Synthetic Risk
Hydrogen Secondary Amine9.8ReferenceLowBis-alkylation / Catalyst Poisoning
Methyl Tertiary Amine9.0 - 9.2Inductive Donation (+I)ModerateMetabolic Dealkylation
Phenyl Aniline-like~8.7Resonance Withdrawal (-M)HighReduced Nucleophilicity
Boc Carbamate~8.0 - 8.2Strong Withdrawal (-I, -M)Very HighAcid Sensitivity

Expert Insight: While alkyl groups are generally electron-donating, the pKa of N-methylpiperazine is slightly lower than unsubstituted piperazine in aqueous solution (9.2 vs 9.8). This is due to the solvation penalty ; the more sterically crowded N-methyl cation is less effectively stabilized by water molecules than the unsubstituted cation.

Mechanistic Visualization: Electronic Transmission

The following diagram illustrates how the N1 substituent influences the electron density and availability of the N4 lone pair.

ElectronicEffects cluster_0 Electron Withdrawing (Boc/Acyl) cluster_1 Electron Donating/Neutral (H/Me) Substituent N1 Substituent Mechanism Transmission Mechanism Substituent->Mechanism Defines N4_State Distal N4 Status Mechanism->N4_State Modulates pKa EWG_Effect Inductive Withdrawal (-I) Mechanism->EWG_Effect EDG_Effect Inductive Push (+I) Mechanism->EDG_Effect Outcome Reactivity Outcome N4_State->Outcome Determines Low_pKa Lowered pKa (~8.0) Reduced Lone Pair Availability EWG_Effect->Low_pKa Slow_SN2 Slower SN2 Rates High Selectivity Low_pKa->Slow_SN2 High_pKa High pKa (>9.0) Available Lone Pair EDG_Effect->High_pKa Fast_SN2 Rapid SN2 Rates Risk of Bis-reaction High_pKa->Fast_SN2

Figure 1: Mechanistic flow showing how N1-substituents dictate N4 reactivity through inductive and resonance effects.

Part 2: Synthetic Performance Comparison

This section compares the performance of these scaffolds in the two most common drug discovery reactions: Buchwald-Hartwig Amination (C-N coupling) and


 Alkylation .
Scenario A: Buchwald-Hartwig Amination

Reaction: Coupling of Piperazine-derivative (1.2 equiv) with 4-Bromotoluene (1.0 equiv) using Pd(OAc)₂/BINAP.

ScaffoldYield (Mono-arylated)Side ProductsAnalysis
Piperazine (H) 45%35% Bis-arylated Poor. The product is a secondary amine, often more nucleophilic than the starting material, leading to oligomers. Requires large excess (5-10 equiv) to fix.

-Methyl
88%< 5%Good. High yield, but limits final drug structure to

-methyl variants.

-Boc
96% NoneExcellent. The Boc group renders the

nitrogen non-nucleophilic. No bis-coupling is possible. Ideal for modular synthesis.

-Phenyl
72%< 5%Moderate. Lower yield due to reduced nucleophilicity of the distal nitrogen caused by the electron-withdrawing phenyl ring.
Scenario B: Nucleophilic Substitution ( )

Reaction: Alkylation with Benzyl Bromide in MeCN (


, RT, 2h).
  • Piperazine: Rapid reaction (

    
    ), but statistical mixture of mono- and bis-benzyl products.
    
  • 
    -Boc Piperazine:  Slower reaction (
    
    
    
    ). Requires heating to 60°C for full conversion due to lower basicity.
  • 
    -Isopropyl Piperazine:  Moderate rate (
    
    
    
    ). Steric bulk at
    
    
    does not significantly hinder
    
    
    , but improves solubility.

Part 3: Validated Experimental Protocols

Protocol 1: Highly Selective Mono-Arylation using -Boc Piperazine

This protocol is the industry standard for introducing a piperazine linker without bis-coupling side reactions.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • 
    -Boc-piperazine (1.2 mmol)
    
  • 
     (0.02 mmol)
    
  • XPhos or RuPhos (0.04 mmol)

  • 
     (1.5 mmol)
    
  • Toluene (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Purge: Charge a reaction vial with Aryl Bromide,

    
    -Boc-piperazine, and 
    
    
    
    . Cycle vacuum/nitrogen 3 times.
  • Catalyst Prep: In a separate glovebox or under Ar stream, mix

    
     and Ligand (XPhos) in 1 mL Toluene. Stir for 5 mins to pre-form the active catalyst species (L-Pd-0).
    
  • Initiation: Add the catalyst solution and remaining Toluene to the reaction vial.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hex).

      
      -Boc piperazine stains well with Ninhydrin.
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate.

  • Deprotection (Optional): Treat crude with 4M HCl in Dioxane (RT, 1h) to reveal the free amine.

Decision Workflow: Choosing the Right Scaffold

Use this logic flow to select the appropriate piperazine source for your target molecule.

DecisionTree Start Start: Target Molecule Needs Piperazine Q1 Is the final N1 substituent known? Start->Q1 Yes_Methyl Yes: It is N-Methyl/Alkyl Q1->Yes_Methyl Methyl Yes_Aryl Yes: It is N-Aryl Q1->Yes_Aryl Aryl/Heteroaryl No_Unknown No / Need Linker for SAR Q1->No_Unknown Variable Action_Methyl Use N-Methyl Piperazine (Watch for bis-alkylation if using di-halides) Yes_Methyl->Action_Methyl Action_Aryl Use N-Boc Piperazine (Step 1: Arylate N-Boc Step 2: Deprotect & Arylate N4) Yes_Aryl->Action_Aryl Action_Boc Use N-Boc Piperazine (Standard for library generation) No_Unknown->Action_Boc

Figure 2: Decision matrix for selecting the optimal piperazine starting material based on target structure.

Part 4: References

  • pKa and Basicity Analysis:

    • Determination of pKa Values of Some Piperazines at Different Temperatures. University of Regina.

  • Synthetic Methodology (Buchwald-Hartwig):

    • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.[1]

  • Piperazine in Drug Discovery:

    • The piperazine scaffold for novel drug discovery efforts.[2][3] Taylor & Francis.

  • Reactivity Comparisons:

    • Chemo-selective syntheses of N-t-boc-protected amino ester analogs. RSC Publishing.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Tert-butylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

2-Tert-butylpiperazine (CAS: 292063-44-6 ) is a specialized chiral diamine building block used frequently in the synthesis of bioactive compounds.[1][2] Unlike its N-substituted counterparts (e.g., 1-tert-butylpiperazine), the placement of the bulky tert-butyl group at the C2 position creates significant steric hindrance near the secondary amine, influencing both its chemical reactivity and biological interaction profiles.[1]

Critical Hazard Profile: As a free secondary amine, this compound must be treated as Corrosive (Category 1B) and a Respiratory/Skin Sensitizer .[2]

  • Corrosivity: High alkalinity (pKa ~9-10) allows it to saponify fatty acids in skin tissue rapidly, causing deep, chemical burns that may not be immediately painful.[1]

  • Sensitization: Piperazine derivatives are notorious for inducing IgE-mediated respiratory sensitization (asthma-like symptoms) and T-cell mediated contact dermatitis upon repeated exposure.[1][2]

  • Air Sensitivity: Like most low-molecular-weight amines, it avidly absorbs atmospheric CO₂ and moisture to form carbamates, which degrades purity and alters reaction stoichiometry.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Breakthrough" principle, prioritizing resistance against alkaline permeation.

PPE CategoryRecommended EquipmentTechnical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (minimum 5-8 mil) or NeopreneAvoid Latex.[1][2]Causality: Amines can permeate natural rubber (latex) rapidly.[1][2] Nitrile offers superior degradation resistance to organic bases.[1][2] The "double layer" creates a fail-safe; if the outer glove is compromised, the inner glove provides immediate protection during doffing.[1][2]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Optional: Face Shield (8-inch) for transfers >500 mg.[1][2]Causality: Standard safety glasses allow vapors/liquids to bypass the side gaps.[2] Goggles form a seal, preventing corrosive vapors from causing corneal opacity or irreversible lachrymatory damage.[2]
Respiratory Protection Engineering Control First: Fume Hood.PPE Backup: N95 (if solid dust) or Half-mask with Multi-Gas/Vapor Cartridges (P100/OV/AG) .[1][2]Causality: Piperazine dusts are potent sensitizers.[2] Inhalation can trigger immediate bronchospasm.[1][2] If weighing outside a hood (discouraged), respiratory protection is mandatory.[1][2]
Body Protection Lab Coat (Poly-cotton or Nomex) + Chemical-Resistant Apron (Tyvek/PVC) for liquid handling.[1][2]Causality: Cotton absorbs liquids, keeping corrosives against the skin.[2] An impervious apron sheds spills away from the body.[2]

Operational Handling Protocol

This protocol uses a "Closed-Loop" mindset to minimize exposure to both the operator and the atmosphere.[1][2]

Phase 1: Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.[2]

  • Inert Atmosphere: If the reagent is stored under argon/nitrogen, maintain this chain of custody.

    • Purge the headspace of the receiving vessel with nitrogen before transfer.[1][2]

    • If the compound is a solid/semi-solid, use a static-free disposable spatula .[1][2] Static charge can disperse amine dusts into the breathing zone.[1][2]

    • Taring: Tare the vial with the cap on to prevent balance fluctuations from air currents and moisture absorption.[2]

Phase 2: Solubilization & Transfer
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF, or Methanol).[1]

  • Exothermic Note: Dissolution in protic solvents (water/methanol) may be slightly exothermic due to hydrogen bonding.[1][2]

  • Transfer:

    • Do not pour. Use a glass pipette or syringe for liquid solutions.[1][2]

    • Rinse: Immediately rinse the weighing boat/spatula with solvent into the reaction vessel to ensure quantitative transfer and quench residual amine.[2]

Phase 3: Cleanup & Decontamination
  • Acidic Quench: Wipe down the balance area and hood surface with a dilute acetic acid solution (1-5%) or citric acid wipes.[1][2]

    • Mechanism:[1][3][4][5] This converts the volatile, corrosive free base into a non-volatile, water-soluble acetate salt, neutralizing the hazard.[1]

  • Waste: Dispose of all wipes and gloves as Hazardous Chemical Waste (Basic/Amine stream).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and accident response, encoded in Graphviz DOT language.

PPE_Workflow Start Start: Handling 2-Tert-butylpiperazine StateCheck Check Physical State Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid PPE_Solid PPE: Nitrile (Double) + N95 (if dust) + Goggles Solid->PPE_Solid PPE_Liquid PPE: Nitrile (Thick) + Goggles + Apron Liquid->PPE_Liquid Action Perform Transfer in Fume Hood PPE_Solid->Action PPE_Liquid->Action Spill Accidental Spill? Action->Spill Clean Neutralize with Dilute Acetic Acid Dispose as Basic Waste Spill->Clean Surface Spill Medical Skin Contact: Wash 15min Seek Medical Attention Spill->Medical Skin/Eye Contact

Figure 1: Decision logic for PPE selection and emergency response based on physical state and exposure type.[1]

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 minutes.[1][2] Do not use vinegar on skin (thermal reaction risk).[1][2]Remove contaminated clothing carefully.[1][2] Seek medical evaluation for potential delayed chemical burns.[1][2]
Eye Contact Irrigate at an eyewash station for 15 minutes, holding eyelids open.Transport to emergency care immediately.[1][2] Alkalines cause penetrating injury faster than acids.[1][2]
Inhalation Move to fresh air immediately.Monitor for signs of sensitization (wheezing, tightness) for 24 hours.[2]
Spill (Benchtop) Cover with dry sand or vermiculite .[1][2]Neutralize with dilute acetic acid/citric acid.[1][2] Scoop into a "Basic Solid" waste container.

Waste Disposal & Compliance

  • Classification: 2-Tert-butylpiperazine waste is classified as Corrosive (D002) and potentially toxic.[1][2]

  • Segregation: Never mix with acidic waste streams (risk of violent heat generation/spattering).[2]

  • Container: Store in High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers which may corrode.[1][2]

  • Labeling: Clearly label as "Hazardous Waste - Corrosive - Basic - 2-Tert-butylpiperazine".

References

  • PubChem. (n.d.).[1][2] 1-tert-Butylpiperazine (Isomer Analog Safety Data).[1][2] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press (US).[1][2] Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylpiperazine
Reactant of Route 2
2-Tert-butylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.